molecular formula C10H7F3N2O B113055 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole CAS No. 82360-94-9

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Cat. No.: B113055
CAS No.: 82360-94-9
M. Wt: 228.17 g/mol
InChI Key: RSEUZDISEUUYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole (CAS 82360-94-9) is a high-value isoxazole derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C 10 H 7 F 3 N 2 O and a molecular weight of 228.17 g/mol, serves as a versatile building block for the synthesis of more complex molecules . The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring enhances the compound's metabolic stability and influences its binding affinity to biological targets, making it a crucial scaffold in the development of novel pharmaceuticals . In research applications, this isoxazole derivative demonstrates a broad spectrum of potential biological activities. Isoxazole derivatives, as a class, are widely investigated for their antimicrobial , anticancer , anti-inflammatory , and neuroprotective effects . Specifically, compounds based on the isoxazole framework have shown promise as apoptosis-inducing agents, tubulin inhibitors, and protein kinase inhibitors in anticancer studies . Furthermore, its role as a key intermediate is well-established in the development of compounds with potential immunoregulatory properties, with some derivatives exhibiting immunosuppressive activities comparable to reference drugs in experimental models . The compound's amino group on the isoxazole ring allows for straightforward further functionalization, enabling researchers to explore a wide structure-activity relationship (SAR) landscape . This product is provided for chemical research and must be used in compliance with all applicable laws and regulations . It is intended for use by qualified laboratory professionals only. This material is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEUZDISEUUYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515968
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82360-94-9
Record name 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. This molecule, featuring a trifluoromethyl-substituted phenyl ring attached to an amino-isoxazole core, is of significant interest for potential applications in medicinal chemistry and drug discovery due to the established biological activities of the isoxazole scaffold.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data based on analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₇F₃N₂O
Molecular Weight 228.17 g/mol
Appearance Off-white to pale yellow powder
Melting Point 175-179 °C
Solubility Soluble in DMSO, sparingly soluble in methanol, insoluble in water

Synthesis

The synthesis of this compound can be achieved through the cyclization of a β-ketonitrile with hydroxylamine. This method is a common and effective route for the preparation of 5-aminoisoxazoles. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

The initial step involves the synthesis of the β-ketonitrile intermediate, 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, via a Claisen condensation reaction between 3-(trifluoromethyl)acetophenone and a suitable cyanide source, such as ethyl cyanoacetate, in the presence of a strong base like sodium ethoxide.

Step 2: Synthesis of this compound

The target compound is then synthesized by the reaction of the intermediate β-ketonitrile with hydroxylamine hydrochloride in a suitable solvent, such as ethanol, often with the addition of a base to neutralize the hydrochloride. The reaction proceeds through a condensation and subsequent intramolecular cyclization to form the isoxazole ring.

Synthesis_Workflow cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Isoxazole Ring Formation 3_tfm_acetophenone 3-(Trifluoromethyl)acetophenone ethyl_cyanoacetate Ethyl Cyanoacetate beta_ketonitrile beta_ketonitrile ethyl_cyanoacetate->beta_ketonitrile NaOEt Sodium Ethoxide NaOEt->beta_ketonitrile hydroxylamine_hcl Hydroxylamine Hydrochloride final_product final_product hydroxylamine_hcl->final_product base Base (e.g., Sodium Acetate) base->final_product ethanol Ethanol (Solvent) ethanol->final_product beta_ketonitrile->final_product Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis.

Protocol 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Preparation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.

  • Reactant Addition: To the cooled sodium ethoxide solution, add a mixture of 3-(trifluoromethyl)acetophenone and ethyl cyanoacetate dropwise with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride and a base such as sodium acetate to the solution.

  • Reaction: Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Workup: After cooling, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic and analytical techniques. The expected data, based on analogous compounds, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)Description
¹H 7.60 - 8.10Multiplet, aromatic protons of the trifluoromethylphenyl group
~6.00Singlet, isoxazole ring proton
~5.50Broad singlet, NH₂ protons
¹³C ~170C5-NH₂ of isoxazole
~160C3 of isoxazole
120 - 140Aromatic carbons
~124 (q)CF₃ carbon
~90C4 of isoxazole
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 3200N-H stretching (amine)
1650 - 1600C=N stretching (isoxazole ring)
1600 - 1450C=C stretching (aromatic and isoxazole rings)
1350 - 1100C-F stretching (trifluoromethyl group)
1200 - 1000C-O stretching (isoxazole ring)
Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

TechniqueExpected m/z
Electrospray Ionization (ESI) [M+H]⁺ ≈ 229.06

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 3-(Trifluoromethyl)benzoylacetonitrile: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[2]

  • Hydroxylamine Hydrochloride: This substance is corrosive, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[3][4]

  • Sodium Ethoxide: This is a corrosive and flammable solid. Reacts violently with water.

  • Solvents (Ethanol, Ethyl Acetate, Hexane): These are flammable liquids. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the formation of 5-aminoisoxazoles. The provided characterization data, while predictive, serves as a valuable reference for researchers working on the synthesis and analysis of this and related compounds. Further experimental work is required to confirm the exact reaction conditions and to fully elucidate the spectroscopic properties of this novel molecule. The unique structural features of this compound make it a promising candidate for further investigation in the field of drug discovery.

References

The Discovery of Novel 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This technical guide provides an in-depth overview of the discovery of novel 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole derivatives, a class of compounds with significant therapeutic potential. This document outlines synthetic methodologies, presents biological activity data for analogous compounds, and describes relevant experimental protocols and potential signaling pathways.

Core Compound Structure

The foundational structure of the compounds discussed in this guide is this compound. This molecule serves as a key intermediate and a point of departure for the synthesis of a diverse library of derivatives.

Synthetic Pathways

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and efficient method is a one-pot multicomponent reaction.[3]

General One-Pot Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile Analogues

A versatile method for the synthesis of related 5-amino-3-phenylisoxazole-4-carbonitrile derivatives involves the reaction of an appropriate aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[3] This can be adapted for the synthesis of the core scaffold.

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine malononitrile (1 mmol), 3-(trifluoromethyl)benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).[3]

  • Catalyst Addition: Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.[3]

  • Reaction Conditions: Stir the mixture vigorously at reflux for 5 hours.[3]

  • Workup and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into cold water and neutralize with a sodium bicarbonate solution. Extract the product with ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography.[3]

Biological Activity and Data Presentation

While specific quantitative data for a broad series of novel this compound derivatives is not extensively available in the public domain, the anticancer potential of trifluoromethylated isoxazoles has been demonstrated. The trifluoromethyl group has been shown to enhance the anti-cancer activity of isoxazole-based molecules.[2] For instance, the introduction of a trifluoromethyl group can significantly increase the potency of isoxazole-containing compounds against cancer cell lines.[2]

To illustrate the potential of this class of compounds, the following table summarizes the anticancer activity of closely related trifluoromethylated isoxazole derivatives against the MCF-7 human breast cancer cell line.

Compound IDStructureIC50 (µM) vs. MCF-7
1 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole19.72
2g 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63

Data sourced from Pattanayak et al., 2024.[2]

The data clearly indicates that the addition of a trifluoromethyl group (compound 2g ) to the isoxazole scaffold (compound 1 ) resulted in an almost 8-fold increase in anticancer activity against the MCF-7 cell line.[2]

Potential Signaling Pathways

Isoxazole derivatives have been reported to exert their anticancer effects through various mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[4] Given the demonstrated activity of related compounds, derivatives of this compound may potentially target pathways crucial for cancer cell proliferation and survival.

One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a novel isoxazole derivative.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Cell_Growth_Proliferation Cell_Growth_Proliferation mTORC1->Cell_Growth_Proliferation Inhibitor 5-Amino-3-[3-(trifluoromethyl)phenyl] isoxazole Derivative Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The discovery and development of novel this compound derivatives follow a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow Target_Identification Target_Identification Library_Design Library_Design Chemical_Synthesis Chemical_Synthesis Library_Design->Chemical_Synthesis In_Vitro_Screening In_Vitro_Screening Chemical_Synthesis->In_Vitro_Screening SAR_Analysis SAR_Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Library_Design Iterate Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Chemical_Synthesis In_Vivo_Studies In_Vivo_Studies Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical_Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A typical drug discovery workflow for novel isoxazole derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the known benefits of the trifluoromethyl group, makes this an attractive area for further research and development. Future work should focus on the synthesis of diverse libraries of these derivatives and their systematic evaluation against a range of biological targets to fully elucidate their therapeutic potential.

References

Spectroscopic Profile of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public literature, this document outlines the expected spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopic interpretation. Detailed experimental protocols are provided to guide researchers in acquiring and analyzing data for this compound.

Chemical and Physical Properties

Basic chemical and physical data for this compound are summarized below. This information is crucial for sample preparation and the selection of appropriate analytical techniques.

PropertyValueReference
CAS Number 82360-94-9[1]
Molecular Formula C₁₀H₇F₃N₂O[1][2]
Molecular Weight 228.17 g/mol [1][2]
Appearance Off-white to pale yellow powder[1]
Melting Point 175-179°C[1]
Solubility Soluble in DMSO, sparingly soluble in methanol, insoluble in water.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar isoxazole derivatives and established spectroscopic correlation tables.

¹H NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.9 - 8.2m4HAromatic protons (phenyl ring)
~ 6.5 - 7.0s (broad)2H-NH₂ (Amino group)
~ 6.0 - 6.5s1HIsoxazole ring proton
¹³C NMR Spectroscopy

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~ 165 - 175C5 of isoxazole ring (attached to -NH₂)
~ 155 - 165C3 of isoxazole ring (attached to phenyl)
~ 120 - 140Aromatic carbons (phenyl ring)
~ 122 - 128 (q)-CF₃ (Trifluoromethyl group)
~ 90 - 100C4 of isoxazole ring
IR Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H stretching (Amino group)
3000 - 3100MediumC-H stretching (Aromatic)
1600 - 1650StrongN-H bending (Amino group)
1550 - 1600Medium to StrongC=N stretching (Isoxazole ring)
1450 - 1550Medium to StrongC=C stretching (Aromatic ring)
1100 - 1350StrongC-F stretching (Trifluoromethyl group)
900 - 1000MediumN-O stretching (Isoxazole ring)
Mass Spectrometry
m/zInterpretation
228.17[M]⁺ (Molecular ion)
Expected FragmentsLoss of NH₂, CO, CF₃, and fragmentation of the isoxazole and phenyl rings.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the pure KBr pellet or the empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., 50-500 m/z).

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis IR IR Spectroscopy Sample->IR Parallel Analysis MS Mass Spectrometry Sample->MS Parallel Analysis NMR_Data NMR Data Processing (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Data Processing (Functional Groups) IR->IR_Data MS_Data MS Data Processing (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure Data Correlation IR_Data->Structure Data Correlation MS_Data->Structure Data Correlation

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

Technical Guide: Spectroscopic Analysis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole scaffold in various pharmacologically active molecules. The trifluoromethylphenyl moiety is a common substituent used to modulate the electronic and lipophilic properties of drug candidates. Accurate spectroscopic characterization is a critical step in the synthesis and development of such compounds. This guide focuses on the use of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this specific isoxazole derivative.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (isoxazole)5.5 - 6.0s-
NH₂6.0 - 6.5br s-
H-4' (phenyl)7.6 - 7.8d~8.0
H-5' (phenyl)7.7 - 7.9t~8.0
H-6' (phenyl)7.9 - 8.1d~8.0
H-2' (phenyl)8.1 - 8.3s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-4 (isoxazole)80 - 85
C-3 (isoxazole)158 - 162
C-5 (isoxazole)170 - 175
C-1' (phenyl)130 - 132
C-2' (phenyl)123 - 126 (q, J ≈ 3-4 Hz)
C-3' (phenyl)129 - 131 (q, J ≈ 30-35 Hz)
C-4' (phenyl)124 - 127 (q, J ≈ 3-4 Hz)
C-5' (phenyl)130 - 132
C-6' (phenyl)128 - 130
CF₃122 - 125 (q, J ≈ 270-275 Hz)

Experimental Protocol for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often suitable for this class of compounds due to its good solubilizing power for polar and aromatic compounds.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

3.2. Instrument Parameters

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is standard.

    • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at δ 2.50 ppm can be used as a reference. For ¹³C NMR in DMSO-d₆, the solvent peak at δ 39.52 ppm is used.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Visualization of Molecular Structure and Workflow

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its NMR analysis.

molecular_structure cluster_isoxazole Isoxazole Ring cluster_phenyl 3-(Trifluoromethyl)phenyl Group cluster_amino Amino Group N1 N O1 O N1->O1 C3 C3 O1->C3 C4 C4 C3->C4 C1_prime C1' C3->C1_prime C5 C5 C4->C5 C5->N1 NH2 NH₂ C5->NH2 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime CF3 CF₃ C3_prime->CF3 C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime

Caption: Molecular structure of this compound.

NMR_Workflow start Start: Synthesized Compound sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep data_acquisition NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->data_acquisition data_processing Data Processing (FT, Phasing, Referencing) data_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Integration, Coupling) data_processing->spectral_analysis structure_elucidation Structure Elucidation & Confirmation spectral_analysis->structure_elucidation end End: Verified Structure structure_elucidation->end

Caption: General workflow for NMR-based structural analysis.

Conclusion

While experimental ¹H and ¹³C NMR data for this compound are not currently published, this guide provides a robust framework for its spectroscopic characterization. The predicted data serves as a useful reference for researchers, and the detailed experimental protocol offers a standardized approach to data acquisition. The successful application of these methods will enable the unambiguous structural confirmation of this and other related isoxazole derivatives, which is fundamental for their further development in scientific research.

Mass Spectrometry of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole, a heterocyclic compound of interest in pharmaceutical research. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from related compounds and theoretical principles to present a robust analytical framework. This document covers the physicochemical properties, proposed fragmentation patterns, detailed experimental protocols for LC-MS/MS analysis, and the broader biological context of trifluoromethyl-substituted isoxazoles. All quantitative data is summarized in structured tables, and logical workflows are visualized using diagrams to facilitate understanding and application in a research setting.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. This compound combines these key structural features, making it a molecule of interest for drug discovery and development. Mass spectrometry is an indispensable tool for the structural characterization and quantification of such novel compounds. This guide outlines the expected mass spectrometric behavior of this compound and provides a practical foundation for its analysis.

Physicochemical and Mass Spectrometric Properties

The fundamental properties of this compound are essential for its mass spectrometric analysis. The theoretical monoisotopic mass and isotopic distribution are critical for accurate mass measurements and formula determination.

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂O[1]
Molecular Weight 228.17 g/mol [1]
Theoretical Monoisotopic Mass 228.0514 g/mol Calculated
CAS Number 82360-94-9[1][2]
Theoretical Isotopic Distribution

The theoretical isotopic distribution for the protonated molecule [M+H]⁺ is presented below. This pattern is crucial for distinguishing the compound of interest from background ions and for confirming its elemental composition in high-resolution mass spectrometry.

m/zRelative Abundance (%)
229.0587100.00
230.062111.18
231.06540.61

Proposed Fragmentation Pathway

While an experimental mass spectrum for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known fragmentation of related isoxazole and trifluoromethylphenyl structures.[3][4] Under collision-induced dissociation (CID) in positive ion mode, the protonated molecule ([M+H]⁺, m/z 229.0587) is expected to undergo several key fragmentation steps.

The initial fragmentation is likely to involve the characteristic ring opening of the isoxazole moiety, a common pathway for this heterocyclic system.[4] This can be followed by the loss of small neutral molecules. Additionally, fragmentation of the trifluoromethylphenyl group, such as the loss of a CF₃ radical, is a possible pathway observed in similar compounds.[3]

Below is a diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway M [M+H]⁺ m/z 229.0587 C₁₀H₈F₃N₂O⁺ F1 Loss of CO m/z 201.0631 C₁₀H₈F₃N₂⁺ M->F1 - CO F2 Loss of HCN m/z 202.0450 C₉H₇F₃NO⁺ M->F2 - HCN F4 [3-(trifluoromethyl)phenyl]acylium ion m/z 173.0214 C₈H₄F₃O⁺ M->F4 - C₂H₃N₂ F3 [3-(trifluoromethyl)phenyl]nitrilium ion m/z 170.0398 C₈H₅F₃N⁺ F1->F3 - NH F2->F3 - O

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

A robust and reproducible analytical method is critical for the reliable quantification and characterization of this compound. The following protocols are based on established methods for similar small molecule isoxazole derivatives.[5][6][7]

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1-1000 ng/mL).

  • Plasma Sample Preparation (for pharmacokinetic studies):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

The following is a recommended starting point for an LC-MS/MS method. Optimization may be required based on the specific instrument and analytical goals.

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, increase to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined empirically. A starting point would be to monitor the transition of the precursor ion (m/z 229.1) to major fragment ions.

Experimental and Analytical Workflow

The overall process from sample preparation to data analysis follows a logical sequence to ensure data quality and integrity.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP Standard/Sample Weighing SS Stock Solution Preparation SP->SS PE Plasma Protein Precipitation SP->PE WS Working Standard Dilution SS->WS LC LC Separation WS->LC DR Dry & Reconstitute PE->DR DR->LC MS MS Detection (Full Scan) LC->MS MSMS MS/MS Fragmentation MS->MSMS DA Data Acquisition MSMS->DA PI Peak Integration DA->PI SA Structural Analysis DA->SA CC Calibration Curve Generation PI->CC QU Quantification CC->QU

Caption: General workflow for the analysis of this compound.

Biological Context and Signaling Pathways

While the specific biological target and signaling pathway for this compound are not yet elucidated in the public domain, the broader class of trifluoromethyl-substituted isoxazoles has been investigated for various therapeutic applications.[8][9]

Isoxazole-containing compounds have been reported to exhibit activities such as:

  • Anti-cancer: Some isoxazole derivatives have shown efficacy against various cancer cell lines.[9] The trifluoromethyl group, in particular, has been noted to enhance the anti-cancer activity of some isoxazole-based molecules.[9]

  • Enzyme Inhibition: Certain trifluoromethylated isoxazoles have been investigated as inhibitors of enzymes like α-amylase, suggesting potential applications in metabolic disorders.[8]

  • Antimicrobial and Anti-inflammatory: The isoxazole scaffold is a common feature in molecules with antimicrobial and anti-inflammatory properties.

Given these precedents, it is plausible that this compound could interact with signaling pathways related to cell proliferation, inflammation, or metabolic regulation. A hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action for an isoxazole-based kinase inhibitor, a common target class for such scaffolds.

signaling_pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase Downstream Kinase (e.g., MAPK) Rec->Kinase TF Transcription Factor Kinase->TF Prolif Cell Proliferation TF->Prolif Inhibitor This compound Inhibitor->Kinase

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit partially theoretical, framework for the mass spectrometric analysis of this compound. By leveraging data from structurally related compounds and established analytical principles, this document offers detailed protocols and expected outcomes for researchers in drug discovery and development. The proposed fragmentation pathways and experimental conditions serve as a robust starting point for method development and structural elucidation. Further empirical studies are necessary to fully validate the fragmentation patterns and to elucidate the specific biological activity of this promising compound.

References

physical and chemical properties of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the isoxazole derivative, 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. It includes key identifiers, physicochemical data, and a detailed, plausible experimental protocol for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Core Compound Properties

This compound is a substituted isoxazole, a class of heterocyclic compounds known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The presence of a trifluoromethyl group on the phenyl ring can significantly influence its lipophilicity and metabolic stability, potentially enhancing its pharmacological profile.

A summary of the known physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name 3-[3-(trifluoromethyl)phenyl]isoxazol-5-amineN/A
CAS Number 82360-94-9[2]
Molecular Formula C₁₀H₇F₃N₂O[2]
Molecular Weight 228.17 g/mol [2]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 175-179 °C[2]
Solubility Soluble in DMSO, sparingly soluble in methanol[2]
Purity >98% (typical)[2]

Spectroscopic Data

  • ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The amino group protons would likely appear as a broad singlet, and the isoxazole ring proton as a singlet around δ 6.0-7.0 ppm.[3][4]

  • ¹³C NMR: Aromatic carbons typically resonate between δ 120-140 ppm. The carbons of the isoxazole ring would appear at distinct chemical shifts, and the trifluoromethyl carbon would also have a characteristic signal.[4][5]

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the isoxazole and phenyl rings (around 1500-1600 cm⁻¹), and C-F stretching vibrations from the trifluoromethyl group.[3][5][6]

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 228.17, with characteristic fragmentation patterns.[5]

Experimental Protocols

The synthesis of this compound can be achieved through various established methods for isoxazole ring formation. A plausible and efficient approach is a multi-component reaction, which offers advantages such as high atom economy and procedural simplicity.[5]

Synthesis of this compound

This protocol is a generalized procedure based on the one-pot synthesis of similar 5-amino-3-phenylisoxazole derivatives.[5]

Materials:

  • 3-(Trifluoromethyl)benzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric Ammonium Nitrate (CAN) or another suitable Lewis acid catalyst

  • Isopropyl alcohol or ethanol

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-(trifluoromethyl)benzaldehyde (1.2 mmol), malononitrile (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol) in isopropyl alcohol (25 mL).

  • To this stirring solution, add a catalytic amount of ceric ammonium nitrate (e.g., 20 mol%).

  • Heat the reaction mixture to reflux and maintain for approximately 5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 4:6).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and by determination of its melting point.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Reactants: 3-(Trifluoromethyl)benzaldehyde Malononitrile Hydroxylamine HCl Reaction One-Pot Reaction (Reflux, 5h) Reactants->Reaction Solvent_Catalyst Solvent & Catalyst: Isopropyl Alcohol Ceric Ammonium Nitrate Solvent_Catalyst->Reaction Quenching Quenching (Cold Water) Reaction->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Product Chromatography->Product Analysis Characterization (NMR, IR, MS, MP) Product->Analysis

A logical workflow for the synthesis and purification of the target compound.

Biological Activity and Mechanism of Action

While specific biological activity and mechanism of action for this compound are not yet extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore. Isoxazole derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Some isoxazole-containing compounds have shown potent anticancer effects.[3]

  • Anti-inflammatory Activity: The isoxazole ring is a core component of some anti-inflammatory drugs.[7]

  • Antimicrobial Activity: Various isoxazole derivatives have demonstrated antibacterial and antifungal properties.[5]

  • Enzyme Inhibition: Trifluoromethylated isoxazoles have been investigated as inhibitors of enzymes such as α-amylase.[8]

  • Receptor Antagonism: Certain isoxazole analogues have been identified as antagonists for receptors like the AMPA receptor.[9]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound. In vitro and in vivo studies, including enzyme inhibition assays, receptor binding studies, and cell-based assays, would be necessary to determine its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide to 3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine (CAS Number: 82360-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and potential applications of 3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine, identified by CAS number 82360-94-9. This compound is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel drug candidates.

Chemical and Physical Properties

3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine is a solid organic compound. Its key properties are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amineN/A
Molecular Formula C₁₀H₇F₃N₂ON/A
Molecular Weight 228.17 g/mol N/A
CAS Number 82360-94-9N/A
Appearance Off-white to pale yellow powder/solid[1]
Melting Point 91-93 °CN/A
Boiling Point (Predicted) 371.1 ± 42.0 °C at 760 mmHgN/A
Density (Predicted) 1.370 ± 0.06 g/cm³N/A
Solubility Soluble in DMSO, sparingly soluble in methanol[1]
Storage Temperature 2-8°CN/A

Safety and Handling

Appropriate safety precautions should be taken when handling 3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine. The available safety data indicates the following hazard and precautionary statements.

CategoryInformationSource
Signal Word Warning[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. A full Material Safety Data Sheet (MSDS) should be consulted before use.

Suppliers

3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine is available from a variety of chemical suppliers. A selection of these suppliers is listed below:

  • ChemScene

  • National Analytical Corporation - Chemical Division

  • Parchem

  • ChemicalBook

  • Hoffman Fine Chemicals

  • Chemrio

  • abcr Gute Chemie

  • AiFChem

  • CymitQuimica

  • Molbase

  • Benchchem

  • TCI Chemicals

  • Sigma-Aldrich

This is not an exhaustive list, and availability may vary.

Experimental Protocols & Potential Applications

Based on the synthesis of similar isoxazole derivatives, a general experimental workflow for its utilization can be proposed.

G General Experimental Workflow for Utilizing CAS 82360-94-9 cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification cluster_3 Analysis A Dissolve CAS 82360-94-9 in an appropriate solvent (e.g., DMF, DCM) B Add coupling partner (e.g., acyl chloride, sulfonyl chloride) A->B Step 1 C Add base (e.g., triethylamine, DIPEA) to facilitate the reaction B->C Step 2 D Stir reaction mixture at appropriate temperature (e.g., room temperature or elevated) C->D Step 3 E Monitor reaction progress by TLC or LC-MS D->E Continuous F Quench reaction and perform aqueous work-up E->F Upon Completion G Extract product into an organic solvent F->G H Dry organic layer and concentrate in vacuo G->H I Purify crude product by column chromatography or recrystallization H->I J Characterize the final product (NMR, MS, etc.) I->J

General Experimental Workflow

Potential Signaling Pathway Involvement

Direct studies on the signaling pathway interactions of 3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine are not available. However, based on the biological activities of derivative compounds found in the literature, which include potential antibacterial, anticancer, and anti-inflammatory effects, a hypothetical signaling pathway can be conceptualized. For instance, many anticancer agents target key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.

The diagram below illustrates a hypothetical scenario where a derivative of this compound could modulate such a pathway.

G Hypothetical Signaling Pathway Modulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Akt Akt PI3K->Akt CellCycle Cell Cycle Progression, Proliferation, Survival Akt->CellCycle Inhibits Apoptosis Derivative Derivative of CAS 82360-94-9 Derivative->RAF Inhibition Derivative->PI3K Inhibition Transcription->CellCycle

Hypothetical Signaling Pathway

Disclaimer: This technical guide is intended for informational purposes only and is designed for use by qualified professionals. The information provided is based on publicly available data and may not be exhaustive. All chemical handling should be conducted with appropriate safety measures and in accordance with all applicable regulations.

References

An In-Depth Technical Guide to the Biological Activity Screening of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of novel isoxazole derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development. This document details experimental protocols for assessing anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Introduction

Isoxazole, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of new therapeutic agents.[1][2][3] Its unique structural and electronic properties contribute to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making isoxazole derivatives promising candidates for drug development.[6][7] This guide provides an in-depth exploration of the screening protocols and a summary of the biological activities of recently developed isoxazole compounds.

Anticancer Activity Screening

The evaluation of the anticancer potential of novel isoxazole compounds is a primary focus in medicinal chemistry. The cytotoxic effects of these compounds are typically assessed against a panel of human cancer cell lines.

Data Presentation: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoxazole derivatives against different cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)
Compound 1a PC3 (Prostate)53.96 ± 1.732
HEK (Normal)41.24 ± 1.881
Compound 1b PC3 (Prostate)47.27 ± 1.675
HEK (Normal)42.10 ± 1.46
Compound 1c PC3 (Prostate)147.9 ± 2.170
HEK (Normal)66.13 ± 2.073
Compound 1d PC3 (Prostate)38.63 ± 1.587
HEK (Normal)103.1 ± 1.900
Doxorubicin (Standard) PC3 (Prostate)0.09 ± 0.014
HEK (Normal)171.65 ± 2.65
Isoxazole Derivative (unspecified) Colon 38, CT-26 (Mouse Colon)~15.7
Compound 11 MCF-7, Hep3B, KB, SF-268, MKN-482.3, 2.7, 2.2, 3.6, 3.6
Compound 19 OVCAR-3 (Ovarian), MCF-7 (Breast), HCT 116 (Colon)5.0, 16.0, 5.0
Compound 24 MCF-7 (Breast), A549 (Lung)9.15 ± 1.30, 14.92 ± 1.70
Compounds 4a, 4b, 4c Glioblastoma61.4, 42.8, 67.6
Temozolomide (Standard) Glioblastoma53.85
Compounds 16a, 16b, 16c HT1080 (Fibrosarcoma)16.1, 10.72, 9.02
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways in Cancer

Isoxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[6][8]

anticancer_pathways isoxazole Isoxazole Compound apoptosis Apoptosis Induction isoxazole->apoptosis enzyme_inhibition Enzyme Inhibition isoxazole->enzyme_inhibition tubulin_disruption Tubulin Polymerization Disruption isoxazole->tubulin_disruption cell_death Cell Death apoptosis->cell_death cancer_cell Cancer Cell enzyme_inhibition->cancer_cell Inhibits Proliferation tubulin_disruption->cancer_cell Arrests Cell Cycle cancer_cell->cell_death

Anticancer Mechanisms of Isoxazole Compounds

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Data Presentation: Antimicrobial Activity of Isoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against different microbial strains.

Compound ID/ReferenceMicrobial StrainMIC (µg/mL)
Series TPI S. aureus6.25 - 12.50
E. coli6.25 - 12.50
C. albicans6.25 - 12.50
A. niger6.25 - 12.50
Ciprofloxacin (Standard) S. aureus1.56
E. coli1.56
Fluconazole (Standard) C. albicans-
A. niger-
Compound 178d E. coli117
S. aureus100
Compound 178e E. coli110
S. aureus95
Compound 178f E. coli95
S. aureus115
Cloxacillin (Standard) E. coli120
S. aureus100
Compound 42 C. neoformans H990.031 (MIC80)
Resistant C. albicans0.12 (MIC80)
Voriconazole (Standard) C. neoformans H990.12 (MIC80)
Fluconazole (Standard) Resistant C. albicans2 (MIC80)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow start Start prep_compound Prepare Isoxazole Compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Workflow for MIC Determination

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is of great interest. Isoxazole derivatives have shown potential in modulating inflammatory pathways.

Data Presentation: Anti-inflammatory Activity of Isoxazole Derivatives

The following table summarizes the percentage of edema inhibition by various isoxazole derivatives in the carrageenan-induced rat paw edema model.

Compound ID/ReferenceDose (mg/kg)% Edema Inhibition (at 3h)
Compound 7a -51
Compound 10 -88.33
Compound 3 -66.66
Compound 5 -55.55
Flurbiprofen (Standard) -90.01
Compounds L1, L4, L6, L8, L9, L15, L19 100Significant Activity
Diclofenac sodium (Standard) -Significant Activity
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Procedure:

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the isoxazole compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many isoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, important mediators of inflammation.[9][10] Some derivatives also show inhibitory activity against lipoxygenase (LOX).[9]

anti_inflammatory_pathway stimulus Inflammatory Stimulus pla2 Phospholipase A2 stimulus->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation isoxazole Isoxazole Compound isoxazole->cox Inhibits isoxazole->lox Inhibits

Anti-inflammatory Signaling Pathways

Antioxidant Activity Screening

Oxidative stress is implicated in the pathogenesis of various diseases. The ability of isoxazole compounds to scavenge free radicals is a key aspect of their biological evaluation.

Data Presentation: Antioxidant Activity of Isoxazole Derivatives

The following table presents the IC50 values of various isoxazole derivatives in the DPPH radical scavenging assay.

Compound ID/ReferenceIC50 (µg/mL)
Compound 2a 0.45 ± 0.21
Compound 2b 43.85 ± 0.71
Compound 2c 0.47 ± 0.33
Compound 2d 5.11 ± 0.91
Compound 2e 33.39 ± 0.57
Trolox (Standard) 3.10 ± 0.92
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of compounds.

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the isoxazole compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the isoxazole compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion

This technical guide provides a foundational framework for the biological activity screening of novel isoxazole compounds. The detailed experimental protocols, compiled quantitative data, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in the field of drug discovery. The diverse biological activities exhibited by isoxazole derivatives underscore their potential as a versatile scaffold for the development of new therapeutic agents to address a wide range of diseases. Further exploration and optimization of isoxazole-based compounds are warranted to unlock their full therapeutic potential.

References

Preliminary In Vitro Evaluation of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole, a heterocyclic compound with potential therapeutic applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related 5-aminoisoxazole derivatives, particularly those bearing a trifluoromethylphenyl moiety. The document details the compound's chemical properties, potential biological activities, and standardized protocols for its in vitro assessment. Included are structured data tables summarizing the activities of analogous compounds, detailed experimental methodologies for key assays, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The incorporation of a trifluoromethyl group into small molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and target binding affinity. The subject of this guide, this compound, combines the privileged isoxazole scaffold with a trifluoromethylphenyl substituent, making it a compound of interest for therapeutic development. This document serves as a foundational resource for researchers initiating in vitro studies on this compound and its analogs.

Chemical Properties

While extensive experimental data for this compound is not widely published, its basic chemical properties have been identified.

PropertyValue
CAS Number 82360-94-9
Molecular Formula C₁₀H₇F₃N₂O
Molecular Weight 228.17 g/mol
Appearance Off-white to pale yellow powder
Melting Point 175-179 °C
Solubility Soluble in DMSO, sparingly soluble in methanol, insoluble in water

Note: Data is compiled from chemical supplier information.

Potential In Vitro Biological Activities

Based on the biological evaluation of structurally similar isoxazole derivatives, this compound is hypothesized to exhibit a range of in vitro activities. The following tables summarize representative data from analogous compounds.

Anticancer Activity

The trifluoromethyl group on the phenyl ring of isoxazole derivatives has been shown to enhance anticancer activity. For instance, a study on 4-(trifluoromethyl)isoxazoles demonstrated significant cytotoxic effects against human breast cancer cell lines.[1]

Table 1: In Vitro Anticancer Activity of Analogous Trifluoromethyl-Substituted Isoxazoles

CompoundCell LineAssayIC₅₀ (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)MTT2.63[1][2]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)MTT3.09[1]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated analog)MCF-7 (Breast Cancer)MTT19.72[1][3]

Disclaimer: The data presented is for structurally related compounds and should be used as a reference for designing experiments for this compound.

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX).

Table 2: In Vitro Anti-inflammatory Activity of Analogous Isoxazole Derivatives

CompoundTargetAssayIC₅₀ (µM)Reference
Isoxazole Derivative C35-LOXEnzyme Inhibition8.47[4][5]
Isoxazole Derivative C55-LOXEnzyme Inhibition10.48[4][5]
Isoxazole Derivative C65-LOXEnzyme InhibitionPotent Inhibition[5]

Disclaimer: The data presented is for structurally related compounds and should be used as a reference for designing experiments for this compound.

Antimicrobial Activity

The isoxazole scaffold is present in several antimicrobial agents. Studies on 5-amino-isoxazole-4-carbonitriles have demonstrated their potential against various bacterial and fungal pathogens.[6]

Table 3: In Vitro Antimicrobial Activity of Analogous 5-Aminoisoxazole Derivatives

CompoundOrganismAssayActivityReference
5-amino-isoxazole-4-carbonitrile derivatives (4a, 4b, 4d)Gram-positive & Gram-negative bacteria, FungiMICBroad-spectrum activity[6]
Isoxazole derivative PUB9Staphylococcus aureusMICHigh activity[7]
Isoxazole derivative PUB10Staphylococcus aureusMICHigh activity[7]

Disclaimer: The data presented is for structurally related compounds and should be used as a reference for designing experiments for this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the evaluation of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability and to determine its cytotoxic potential.[8][9][10][11]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the test compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of caspases, which are key executioners of apoptosis.[17][18][19][20][21]

Materials:

  • Cell lysates from treated and untreated cells

  • Caspase-3/7 Glo Assay Kit (or similar, specific to the caspase of interest)

  • Luminometer or fluorometer

Procedure:

  • Lyse the treated and untreated cells according to the kit manufacturer's instructions.

  • Add the caspase substrate and buffer to the cell lysates in a 96-well plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • The signal intensity is proportional to the caspase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways that may be modulated by this compound and a general workflow for its in vitro evaluation.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis synthesis Synthesis & Purification of This compound characterization Structural Characterization (NMR, MS, Purity) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity apoptosis Apoptosis Induction (Annexin V/PI) cytotoxicity->apoptosis enzyme Enzyme Inhibition (e.g., 5-LOX) cytotoxicity->enzyme caspase Caspase Activation (Caspase-Glo) apoptosis->caspase ic50 IC50 Determination caspase->ic50 enzyme->ic50 mechanism Mechanism of Action Hypothesis ic50->mechanism

Caption: General workflow for the in vitro evaluation of the target compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk Signal ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates isoxazole 5-Amino-3-[3-(trifluoromethyl) phenyl]isoxazole isoxazole->ikk Inhibits? dna DNA nfkb_nuc->dna Binds gene Pro-inflammatory Gene Transcription dna->gene

Caption: Postulated inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylates survival Cell Survival akt->survival proliferation Proliferation akt->proliferation growth Cell Growth akt->growth isoxazole 5-Amino-3-[3-(trifluoromethyl) phenyl]isoxazole isoxazole->pi3k Inhibits? isoxazole->akt Inhibits?

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The data from analogous compounds suggest that it is likely to possess anticancer and anti-inflammatory properties. This technical guide provides the necessary foundational information and standardized protocols to initiate a thorough in vitro investigation of this compound. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation using the assays detailed herein. Subsequent research could explore its mechanism of action in greater detail, including its effects on specific signaling pathways and its potential for in vivo efficacy.

References

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Trifluoromethylated Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the core mechanisms of action of trifluoromethylated isoxazoles, a class of heterocyclic compounds demonstrating significant therapeutic potential. The strategic incorporation of a trifluoromethyl group often enhances the pharmacological properties of the isoxazole scaffold, leading to potent activities across various biological targets. This document provides a comprehensive overview of their anticancer and antidiabetic/anti-obesity effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.

Anticancer Activity: Targeting Estrogen Receptor Alpha and Inducing Apoptosis

Trifluoromethylated isoxazoles have emerged as promising candidates in oncology, particularly for hormone-dependent cancers such as breast cancer. Their primary mechanism of action involves the inhibition of Estrogen Receptor Alpha (ERα), a key driver in the proliferation of ER-positive breast cancer cells, leading to cell cycle arrest and apoptosis.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various trifluoromethylated isoxazoles have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)MCF-7 (Breast)2.63[1][4]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5)MCF-7 (Breast)3.09[1][4]
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-7 (Breast)1.91[5]
Non-trifluoromethylated analogue (14)MCF-7 (Breast)19.72[1][4]

Note: The significantly lower IC50 value of compound 2g compared to its non-trifluoromethylated analogue (14) highlights the critical role of the -CF3 group in enhancing anticancer activity.[1][4]

Signaling Pathway: ERα Inhibition and Apoptosis Induction

Trifluoromethylated isoxazoles exert their anticancer effects by binding to the ligand-binding domain of ERα, acting as antagonists. This inhibition disrupts the downstream signaling cascade that promotes tumor cell proliferation. The sustained inhibition of ERα signaling ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

ERa_Inhibition_Apoptosis cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds ERa_active ERα (active) ERa_inactive->ERa_active Conformational Change HSP90 HSP90 ERa_inactive->HSP90 ERE Estrogen Response Element (DNA) ERa_active->ERE Binds Isoxazole Trifluoromethylated Isoxazole Isoxazole->ERa_inactive Inhibits Apoptosis Apoptosis Isoxazole->Apoptosis Induces Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Gene_Transcription->Apoptosis Inhibits

ERα Inhibition and Apoptosis Pathway
Experimental Protocols

This protocol determines the cytotoxic effect of trifluoromethylated isoxazoles on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Trifluoromethylated isoxazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the trifluoromethylated isoxazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Trifluoromethylated isoxazole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the trifluoromethylated isoxazole at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells) by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

This protocol determines the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell lines (e.g., MCF-7)

  • Trifluoromethylated isoxazole compounds

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the trifluoromethylated isoxazole at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

Experimental_Workflow_Anticancer cluster_0 In Vitro Evaluation cluster_1 In Silico Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7) Compound_Treatment Treatment with Trifluoromethylated Isoxazole Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Compound_Treatment->Cell_Cycle_Assay Molecular_Docking Molecular Docking (Target: ERα, PDB: 3ERT) MTT_Assay->Molecular_Docking Inform

Anticancer Evaluation Workflow

Antidiabetic and Anti-Obesity Activity: Inhibition of α-Amylase

Certain trifluoromethylated flavonoid-based isoxazoles have demonstrated potent inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion.[6][7] By inhibiting this enzyme, these compounds can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia, a critical factor in managing diabetes and obesity.

Quantitative Data: In Vitro α-Amylase Inhibition

The inhibitory potency of trifluoromethylated flavonoid-based isoxazoles against α-amylase is presented below.

Compound IDα-Amylase Inhibition at 50 µM (%)IC50 (µM)Reference
3b94.7 ± 1.212.6 ± 0.2[6][7]
3h93.5 ± 1.113.3 ± 0.2[6]
3j93.1 ± 0.913.8 ± 0.1[6]
3m93.2 ± 1.013.5 ± 0.2[6]
Acarbose (standard)97.8 ± 0.512.4 ± 0.1[6][7]
Mechanism of Action: Competitive Inhibition of α-Amylase

Molecular docking studies suggest that these trifluoromethylated isoxazoles bind to the active site of α-amylase, competing with the natural substrate (starch). This interaction is stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's active site, preventing the enzymatic cleavage of glycosidic bonds.

a_Amylase_Inhibition cluster_0 Digestive System Starch Starch (Complex Carbohydrate) a_Amylase α-Amylase Starch->a_Amylase Substrate Glucose Glucose a_Amylase->Glucose Catalyzes Breakdown Isoxazole Trifluoromethylated Isoxazole Isoxazole->a_Amylase Inhibits

α-Amylase Inhibition Mechanism
Experimental Protocol: In Vitro α-Amylase Inhibition Assay

This protocol measures the ability of trifluoromethylated isoxazoles to inhibit the activity of α-amylase.

Materials:

  • Porcine pancreatic α-amylase solution (in 0.02 M sodium phosphate buffer with 6.7 mM NaCl, pH 6.9)

  • Starch solution (1% w/v in buffer)

  • Trifluoromethylated isoxazole compounds (dissolved in DMSO)

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • Acarbose (as a positive control)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the trifluoromethylated isoxazole compounds and acarbose in buffer.

  • In a test tube, mix 500 µL of the compound solution with 500 µL of the α-amylase solution.

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Initiate the reaction by adding 500 µL of the starch solution and incubate for 30 minutes at 37°C.

  • Stop the reaction by adding 1 mL of DNSA color reagent.

  • Heat the tubes in a boiling water bath for 5 minutes.

  • Cool the tubes to room temperature and dilute the reaction mixture with 10 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 values from a dose-response curve.

Other Potential Mechanisms of Action

Preliminary studies suggest that trifluoromethylated isoxazoles may also exert their therapeutic effects through other mechanisms, including:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, has been reported for some isoxazole derivatives.[8][9]

  • Neuroprotective Effects: Certain isoxazole-containing compounds have shown potential in protecting neuronal cells from damage, although the specific mechanisms for trifluoromethylated analogues are still under investigation.

Further research is required to fully elucidate the detailed mechanisms of action in these areas.

This technical guide provides a foundational understanding of the mechanisms of action of trifluoromethylated isoxazoles. The detailed protocols and compiled data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of this promising class of compounds.

References

The Trifluoromethyl Group: A Keystone in Enhancing Isoxazole Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the isoxazole scaffold has emerged as a powerful strategy in medicinal chemistry, profoundly enhancing the biological activity of these heterocyclic compounds. This in-depth technical guide explores the multifaceted role of the trifluoromethyl group in modulating the physicochemical properties, metabolic stability, and target interactions of isoxazole derivatives, thereby amplifying their therapeutic potential across various disease areas, including cancer and metabolic disorders.

Physicochemical and Pharmacokinetic Enhancements

The introduction of a trifluoromethyl group imparts a unique set of properties to isoxazole-containing molecules, primarily driven by the high electronegativity and steric bulk of the fluorine atoms. These modifications significantly influence a compound's pharmacokinetic profile.

Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, leading to improved absorption and distribution within the body.[1][2] This is a critical factor for reaching intracellular targets.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1][2] This enhanced metabolic stability can lead to a longer half-life of the drug, allowing for less frequent dosing.[2]

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF3 moiety can alter the acidity or basicity of nearby functional groups, which can in turn influence the molecule's binding affinity to its biological target.[2][3]

Enhanced Biological Activity: Quantitative Insights

The substitution of a trifluoromethyl group on the isoxazole ring has been demonstrated to significantly boost the potency of these compounds in various biological assays.

Anticancer Activity

Studies have shown that trifluoromethylated isoxazoles exhibit potent anticancer activity. For instance, the introduction of a CF3 group at the 4-position of an isoxazole derivative resulted in a nearly eight-fold increase in activity against the MCF-7 human breast cancer cell line when compared to its non-trifluoromethylated analogue.[4][5]

CompoundStructureTarget Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleNon-trifluoromethylated analogueMCF-719.72[4][5]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleTrifluoromethylated analogueMCF-72.63[4][5]
Antidiabetic and Anti-Obesity Activity

Trifluoromethylated flavonoid-based isoxazoles have been identified as potent inhibitors of α-amylase, a key enzyme in carbohydrate digestion. The inhibition of this enzyme can help to control postprandial hyperglycemia, a crucial aspect of managing diabetes and obesity. The most potent compound in one study, a trifluoromethylated flavonoid-based isoxazole, exhibited an IC50 value comparable to the standard drug, acarbose.[6]

CompoundSubstituentsα-Amylase Inhibition IC50 (µM)Reference
3b R1 = F, R2 = H12.6 ± 0.2[6]
3h R1 = OCH3, R2 = OCH313.3 ± 0.2[6]
3j R1 = Cl, R2 = H13.8 ± 0.1[6]
3m R1 = Br, R2 = H13.5 ± 0.1[6]
Acarbose (standard)-12.4 ± 0.1[6]

Key Signaling Pathways and Mechanisms of Action

The enhanced bioactivity of trifluoromethylated isoxazoles can be attributed to their potent interactions with specific biological targets, leading to the modulation of critical signaling pathways.

Inhibition of Estrogen Receptor α (ERα) in Breast Cancer

Trifluoromethylated isoxazoles have been shown to target ERα, a key driver in the majority of breast cancers.[4] Inhibition of ERα can occur through both genomic and non-genomic pathways, ultimately leading to decreased cell proliferation and survival. The non-genomic pathway involves the rapid activation of intracellular signaling cascades such as the PI3K/AKT and MAPK pathways.[5]

ER_alpha_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERα ERα PI3K PI3K ERα->PI3K Activates MAPK MAPK ERα->MAPK Activates ERE ERE ERα->ERE Binds (Genomic) AKT AKT PI3K->AKT Activates Cell_Proliferation_Survival Cell_Proliferation_Survival AKT->Cell_Proliferation_Survival Promotes MAPK->Cell_Proliferation_Survival Gene_Transcription Gene_Transcription ERE->Gene_Transcription Regulates Gene_Transcription->Cell_Proliferation_Survival Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole Trifluoromethylated Isoxazole->ERα Inhibition DHODH_Inhibition cluster_pyrimidine_synthesis De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidines Pyrimidines Orotate->Pyrimidines DHODH->Orotate Lymphocyte_Proliferation Lymphocyte_Proliferation Leflunomide_Metabolite A77 1726 (Trifluoromethylated) Leflunomide_Metabolite->DHODH Inhibits Cell_Cycle_Arrest_G1 Cell_Cycle_Arrest_G1 Leflunomide_Metabolite->Cell_Cycle_Arrest_G1 Induces Pyrimidines->Lymphocyte_Proliferation Required for Cell_Cycle_Arrest_G1->Lymphocyte_Proliferation Prevents Synthesis_Workflow Chalcone Chalcone Reaction_Mixture CF3SO2Na, tBuONO in Solvent Chalcone->Reaction_Mixture Cascade_Reaction Cascade Reaction: - Trifluoromethyloximation - Cyclization - Elimination Reaction_Mixture->Cascade_Reaction Purification Purification Cascade_Reaction->Purification Product 4-(Trifluoromethyl)isoxazole Purification->Product

References

foundational research on 5-aminoisoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Foundational Research on 5-Aminoisoxazole Derivatives

Introduction

The 5-aminoisoxazole moiety is a five-membered heterocyclic ring system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural and electronic properties allow it to serve as a versatile building block in the design of therapeutic agents. Compounds incorporating this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The isoxazole ring is present in numerous FDA-approved drugs, such as the anti-inflammatory drug Leflunomide and the antibiotic Sulfamethoxazole, highlighting its clinical significance.[3][4] This guide provides a comprehensive overview of the , focusing on their synthesis, biological activities, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

Synthesis of the 5-Aminoisoxazole Core

The synthesis of 5-aminoisoxazole derivatives can be achieved through several efficient chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs)

A prominent and environmentally friendly approach is the one-pot, multicomponent reaction. A common MCR involves the condensation of a β-keto ester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride.[5] An alternative and efficient MCR for producing 5-amino-isoxazole-4-carbonitriles involves the reaction between malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes.[6][7] These methods are valued for their high atom economy, mild reaction conditions, and the ability to generate diverse molecular libraries rapidly.[5]

[3+2] Cycloaddition Reactions

A classic and highly effective method for forming the isoxazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. This involves the reaction of an in situ generated nitrile oxide with an alkyne or an enamine.[8] This strategy offers a high degree of regioselectivity and is fundamental to isoxazole chemistry.

Condensation with Hydroxylamine

The reaction of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents is a foundational method for isoxazole synthesis.[1] For 5-aminoisoxazole derivatives specifically, a key route involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, which provides a convenient and effective pathway to the desired scaffold.[1]

Biological Activities and Therapeutic Applications

5-Aminoisoxazole derivatives have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

  • Anticancer Activity: This is one of the most extensively studied areas. These derivatives have shown potent activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung cancer cells.[9][10] A key mechanism of action is the inhibition of protein kinases, which are crucial for cancer cell signaling and proliferation.[11] Additionally, some derivatives function as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein vital for the stability of many oncoproteins.[10]

  • Antimicrobial Activity: Many 5-aminoisoxazole derivatives exhibit significant antibacterial and antifungal properties.[12] They have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal pathogens.[6][7][13] The introduction of specific substituents, such as thiophene moieties, has been shown to enhance this antimicrobial activity.[13]

  • Neurological and CNS Activity: The isoxazole scaffold is crucial for analogs of the excitatory neurotransmitter glutamate, such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA).[14] Consequently, derivatives are being developed as potent and selective modulators of AMPA receptors, which are implicated in neurological and psychiatric disorders like Alzheimer's disease, epilepsy, and depression.[15][16]

  • Immunomodulatory and Anti-inflammatory Effects: Certain derivatives have demonstrated potent immunoregulatory properties, including both immunosuppressive and immunostimulatory effects.[17] Their anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation pathways.[1][9]

Quantitative Data and Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 5-aminoisoxazole derivatives, research has identified key structural features that govern their biological activity.

  • The 5-Amino Group: The amino group at the C-5 position is often a critical pharmacophoric feature, typically acting as a hydrogen bond donor to engage with target proteins.

  • Substituents on the Ring: The nature and position of substituents on the isoxazole core and appended aryl rings significantly influence potency. For kinase inhibitors, for example, specific heterocyclic moieties at the C-5 position can form additional polar interactions with the target's backbone, increasing potency.[18] For antimicrobial agents, electron-withdrawing groups like nitro and chloro on a C-3 phenyl ring can enhance activity.[19]

The following tables summarize representative quantitative data for various 5-aminoisoxazole derivatives.

Table 1: Anticancer and Antiviral Activity

Compound Class Target / Cell Line Activity Metric Value Reference
3-(hetero)arylmethylidene isoxazole-5(4H)-one MCF-7 (Breast Cancer) IC50 6.57 ± 2.31 µM [20]
1,2,4-oxadiazole derivative (KR-26827) Zika Virus (MR766 strain) EC50 1.35 µM [21]

| 3,5-disubstituted isoxazole | RORγt (Nuclear Receptor) | IC50 | 110 ± 10 nM |[18] |

Table 2: Antimicrobial Activity

Compound Class Pathogen Activity Metric Value Reference
Hafnium-based MOF with isoxazole linker Streptococcus mutans MIC 1 µg/mL [20]
2-(cyclohexylamino)...isoxazole (PUB9) Staphylococcus aureus MIC < 0.007 µg/mL [13]

| 2-(benzylamino)...isoxazole (PUB10) | Pseudomonas aeruginosa | MIC | 16 µg/mL |[13] |

Key Experimental Protocols

General Protocol: Multicomponent Synthesis of 5-Aminoisoxazole-4-carbonitriles

This protocol is adapted from methods described for efficient, one-pot synthesis.[6][7]

  • Reactant Preparation: In a round-bottom flask, dissolve malononitrile (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and hydroxylamine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or a glycerol-based deep eutectic solvent.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., K2CO3 or piperidine).

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for the time specified by the reaction monitoring (e.g., 1-4 hours), which can be done using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

  • Purification: Wash the collected crude solid with cold water and ethanol. Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-aminoisoxazole derivative.

  • Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

General Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This is a representative protocol for determining the potency (IC50) of a compound against a protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Compound Preparation: Prepare a serial dilution of the test 5-aminoisoxazole derivative in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a low-volume 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare an assay buffer containing the target kinase and a suitable biotinylated peptide substrate. Add this mixture to the wells containing the test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution (at a concentration typically near its Km value for the enzyme). Allow the reaction to proceed at room temperature for 60-120 minutes.

  • Detection: Terminate the reaction by adding a detection solution containing EDTA, a europium-labeled anti-phospho-substrate antibody (the FRET donor), and streptavidin-allophycocyanin (SA-APC, the FRET acceptor). Incubate in the dark for at least 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the two emission signals. Plot the percent inhibition (derived from the signal ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

G Inhibition of a Generic Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor UpstreamKinase Upstream Kinase (e.g., Raf) Receptor->UpstreamKinase TargetKinase Target Kinase (e.g., MEK) UpstreamKinase->TargetKinase DownstreamEffector Downstream Effector (e.g., ERK) TargetKinase->DownstreamEffector CellResponse Cell Proliferation & Survival DownstreamEffector->CellResponse Inhibitor 5-Aminoisoxazole Derivative Inhibitor->TargetKinase

Caption: A 5-aminoisoxazole derivative inhibiting a key kinase in a cellular signaling cascade.

Experimental Workflow Diagram

G Drug Discovery Workflow for 5-Aminoisoxazole Derivatives cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase Synthesis 1. Synthesis of Derivative Library PrimaryAssay 2. Primary Screening (Biochemical Assay, e.g., Kinase) Synthesis->PrimaryAssay HitID 3. Hit Identification PrimaryAssay->HitID SecondaryAssay 4. Secondary Screening (Cell-Based Assays) HitID->SecondaryAssay SAR 5. SAR Studies SecondaryAssay->SAR LeadOpt 6. Lead Optimization (ADME/Tox Profiling) SAR->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical G Key Pharmacophoric Interactions cluster_ligand 5-Aminoisoxazole Ligand cluster_target Protein Active Site Amino 5-Amino Group HBA H-Bond Acceptor (e.g., Asp, Glu) Amino->HBA Hydrogen Bond (Key Interaction) Aryl Aryl Substituent (at C3 or C4) Hydrophobic Hydrophobic Pocket (e.g., Leu, Val) Aryl->Hydrophobic Hydrophobic/ π-π Stacking

References

Methodological & Application

Application Notes and Protocols for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific kinase targets and quantitative inhibitory data for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole are not extensively available in the public domain. The following application notes and protocols are based on the known activities of structurally related isoxazole-containing compounds and general kinase assay methodologies. These protocols provide a framework for researchers to initiate their own investigations into the potential kinase inhibitory activities of this compound.

Compound Profile

  • Compound Name: this compound

  • Synonyms: 3-(3-(Trifluoromethyl)phenyl)isoxazol-5-amine

  • Chemical Formula: C₁₀H₇F₃N₂O

  • Molecular Weight: 228.17 g/mol

  • Appearance: Off-white to pale yellow powder

  • Solubility: Soluble in DMSO, sparingly soluble in methanol, and insoluble in water.

The isoxazole scaffold is a prominent feature in many biologically active molecules, and the presence of a trifluoromethyl group can enhance metabolic stability and binding affinity.[1]

Potential Kinase Targets

Based on structure-activity relationship (SAR) studies of similar isoxazole derivatives, this compound may exhibit inhibitory activity against a range of protein kinases.[1] Structurally related compounds have shown activity against kinases involved in cell cycle regulation, signal transduction, and inflammation. Potential kinase targets could include, but are not limited to:

  • c-Jun N-terminal Kinases (JNKs): Isoxazole derivatives have been identified as potent inhibitors of JNK1 and JNK3.[2]

  • Epidermal Growth Factor Receptor (EGFR): Several isoxazole-containing compounds have been synthesized and evaluated as EGFR tyrosine kinase inhibitors.[3]

  • c-Met Kinase: 3-Amino-benzo[d]isoxazole scaffolds have been explored for their potent inhibitory activity against c-Met kinase.[4]

  • Aurora Kinases: The isoxazole core is present in some inhibitors of Aurora kinases, which are key regulators of mitosis.

Researchers are encouraged to perform broad kinase screening panels to identify the specific targets of this compound.

Quantitative Data of Structurally Related Isoxazole Kinase Inhibitors

The following table summarizes the inhibitory activities of various isoxazole-containing compounds against different kinases to provide a reference for potential potency.

Kinase TargetIsoxazole Derivative Structure/NameIC₅₀ (nM)Reference
JNK14-(4-(5-methyl-3-phenylisoxazol-4-yl)-1H-pyrazol-1-yl)benzenesulfonamide150[2]
JNK34-(4-(5-methyl-3-phenylisoxazol-4-yl)-1H-pyrazol-1-yl)benzenesulfonamide20[2]
c-MetN-(3-fluoro-4-((6-methoxy-7-(2-methoxyethoxy)quinolin-4-yl)oxy)phenyl)-N'-(4-(2-(N,N-dimethylamino)ethyl)carbamoyl)phenyl)urea1.8[4]
EGFR-TK4-(5-methyl-3-phenylisoxazol-4-yl)-N-(3-ethynylphenyl)pyrimidin-2-amine54[3]

Experimental Protocols

Biochemical Kinase Assay (Luminescent ADP Detection)

This protocol describes a generic method to determine the in vitro potency of this compound against a purified kinase.

Materials:

  • This compound

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for testing (e.g., 10 mM to 1 nM).

  • Kinase Reaction:

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at 2x the final desired concentration).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Kinase Assay (Western Blot for Phospho-Protein)

This protocol outlines a method to assess the ability of the compound to inhibit a specific kinase signaling pathway within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HCT116 for various kinases)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Growth factor or stimulant to activate the kinase pathway (if necessary)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target kinase or its downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours, if required, to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound (or DMSO control) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of protein phosphorylation by the compound.

Visualizations

Signaling Pathway Diagram

G Hypothetical Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->RAF

Caption: A potential mechanism of action for the inhibitor.

Experimental Workflow Diagram

G Biochemical Kinase Assay Workflow A Compound Dilution B Add Compound to Plate A->B C Add Kinase B->C D Incubate (Compound + Kinase) C->D E Add Substrate + ATP D->E F Incubate (Kinase Reaction) E->F G Add ADP-Glo™ Reagent F->G H Incubate G->H I Add Kinase Detection Reagent H->I J Incubate I->J K Read Luminescence J->K L Data Analysis (IC50) K->L

Caption: Workflow for a luminescent-based kinase assay.

References

Application Notes and Protocols for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct experimental data on the anticancer effects of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of a structurally related and potent anticancer agent, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (referred to herein as Isoxazole Analog A), which shares the key trifluoromethylated isoxazole scaffold. These protocols provide a comprehensive framework for evaluating the potential anticancer efficacy of this compound.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] The incorporation of a trifluoromethyl (-CF3) group into small molecules has been shown to significantly enhance their metabolic stability, bioavailability, and target-binding affinity.[2][3] Specifically, trifluoromethyl-substituted isoxazoles have emerged as a promising class of anticancer agents.[2][3]

Isoxazole Analog A, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, has demonstrated potent cytotoxic effects against human breast cancer cell lines.[2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest, highlighting the potential of this chemical class in oncology research.[2][3] These application notes provide detailed protocols for assessing the antiproliferative and pro-apoptotic effects of novel isoxazole compounds, using Isoxazole Analog A as a reference.

Mechanism of Action: An Overview

Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[4][5][6] The proposed mechanism for trifluoromethylated isoxazoles like Analog A involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS can trigger the intrinsic apoptotic pathway, leading to cell cycle arrest and ultimately, cell death.[2][3]

Proposed Signaling Pathway of Isoxazole Analog A Isoxazole_Analog_A Isoxazole Analog A ROS ↑ Reactive Oxygen Species (ROS) Isoxazole_Analog_A->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Pathway Intrinsic Apoptosis Pathway Oxidative_Stress->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Oxidative_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for Isoxazole Analog A.

Data Presentation: Antiproliferative Activity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Isoxazole Analog A and its non-trifluoromethylated counterpart against various cancer cell lines, demonstrating the enhanced potency conferred by the -CF3 group.

Compound NameCancer Cell LineIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Analog A)MCF-7 (Breast)2.63[2][3]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Analog A)4T1 (Breast)4.87[2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Analog A)PC-3 (Prostate)7.52[2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Non-CF3 Analog)MCF-7 (Breast)19.72[2][3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the test compound on cancer cell lines.

Experimental Workflow for MTT Assay Cell_Seeding Seed cells in 96-well plates Treatment Treat with varying concentrations of Isoxazole compound Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (or analog)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the isoxazole compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells treated with the isoxazole compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the isoxazole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Flow of Anticancer Evaluation Start Start Evaluation Cell_Viability Assess Cytotoxicity (MTT Assay) Start->Cell_Viability Determine_IC50 Determine IC50 Cell_Viability->Determine_IC50 Mechanism_Study Investigate Mechanism of Action Determine_IC50->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis Conclusion Conclude on Anticancer Potential and Mechanism Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion

Caption: Logical workflow for evaluating the anticancer potential of a novel compound.

References

Application Notes and Protocols for Antimicrobial Testing of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for evaluating the antimicrobial properties of novel isoxazole derivatives. The protocols outlined below adhere to established standards and are designed to ensure the generation of reproducible and reliable data for preclinical drug development.

Data Presentation

The antimicrobial activity of isoxazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] A summary of hypothetical MIC data for a series of isoxazole derivatives against common bacterial and fungal pathogens is presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives against Bacterial Strains

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)
ISO-001832>64
ISO-00241664
ISO-0031664>64
Ciprofloxacin0.50.251

Table 2: Minimum Inhibitory Concentration (MIC) of Isoxazole Derivatives against Fungal Strains

Compound IDCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus niger (ATCC 16404) MIC (µg/mL)
ISO-00132>64
ISO-0021664
ISO-00364>64
Fluconazole216

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test isoxazole derivatives

  • Control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Bacterial or fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Isoxazole Derivative Stock Solutions: Dissolve the isoxazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the isoxazole derivative stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next.[1]

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[1]

    • Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final bacterial or fungal suspension to each well of the microtiter plate, including a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[1]

  • Reading Results: The MIC is the lowest concentration of the isoxazole derivative that shows no visible growth (turbidity).[2]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Isoxazole Stock Solution prep_plate Prepare Serial Dilutions in 96-well Plate prep_compound->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Workflow for Broth Microdilution Assay.
Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[5][6][7] It is based on the diffusion of the compound from an impregnated paper disk into an agar medium.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Test isoxazole derivatives

  • Control antibiotic disks

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[9]

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the isoxazole derivatives onto the surface of the agar.

    • Place control antibiotic disks on the same plate.

    • Ensure disks are placed at least 24 mm apart.[9]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[6]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[5] The size of the zone is proportional to the susceptibility of the organism to the compound.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare and Standardize Bacterial Inoculum inoculate Inoculate Agar Plate with Swab prep_inoculum->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate apply_disks Apply Isoxazole-impregnated and Control Disks inoculate->apply_disks incubate Incubate Plate apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Workflow for Disk Diffusion Assay.
Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the isoxazole derivatives against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10][11]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test isoxazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compound Prepare Serial Dilutions of Isoxazole Derivatives prep_compound->treat_cells incubate_cells Incubate Plate treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance with Microplate Reader solubilize->read_absorbance

Workflow for MTT Cytotoxicity Assay.

References

Application Notes and Protocols: Methodology for Assessing Anti-inflammatory Properties of Novel Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. Isoxazole derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10] This document provides a detailed guide for the assessment of the anti-inflammatory effects of novel isoxazole compounds, covering both in vitro and in vivo methodologies. The protocols outlined below will enable researchers to screen and characterize the pharmacological profile of these novel molecules.

In Vitro Assessment of Anti-inflammatory Properties

In vitro assays provide a controlled environment to investigate the specific molecular and cellular mechanisms of action of novel isoxazole derivatives.[11]

Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are crucial mediators of inflammation. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and predominantly associated with inflammation.[1] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from commercially available kits.[12][13][14][15]

  • Reagent Preparation:

    • Prepare the COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes to the desired concentration with the assay buffer. Keep on ice.

    • Prepare a stock solution of the novel isoxazole compound and a reference drug (e.g., Celecoxib for COX-2, Indomethacin for non-selective) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds and reference drug at 10X the final desired concentration in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Enzyme Control: Add 10 µL of assay buffer.

    • Inhibitor Control: Add 10 µL of the reference drug.

    • Test Compound: Add 10 µL of the diluted isoxazole derivative.

    • Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.

    • Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the respective wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction from the linear phase of the fluorescence curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Isoxazole A85.30.75113.7
Isoxazole B92.11.2076.8
Isoxazole C45.615.23.0
Celecoxib>1000.05>2000
Indomethacin0.11.50.067
Nitric Oxide (NO) Production in Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. This assay measures the ability of novel isoxazoles to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol is based on established methods for measuring NO production.[16][17][18][19][20]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Treat the cells with various concentrations of the novel isoxazole compounds or a reference inhibitor (e.g., L-NMMA) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the inhibition of NO production is not due to cytotoxicity, perform a concurrent MTT assay.[17]

    • After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate.

    • Solubilize the formazan crystals and measure the absorbance.

Data Presentation:

CompoundNO Production IC50 (µM)Cell Viability (% at IC50)
Isoxazole A12.5>95%
Isoxazole B25.8>95%
Isoxazole C>100>95%
L-NMMA5.2>95%

In Vivo Assessment of Anti-inflammatory Properties

In vivo models are essential to evaluate the systemic anti-inflammatory effects, pharmacokinetics, and overall efficacy of novel compounds in a whole organism.[11][21][22][23][24]

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the efficacy of anti-inflammatory agents.[4][25][26][27][28][29]

Experimental Protocol:

  • Animals:

    • Use male Wistar rats (180-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Dosing and Induction of Edema:

    • Administer the novel isoxazole compounds orally or intraperitoneally at various doses.

    • Administer a reference drug (e.g., Indomethacin, 5 mg/kg) to a positive control group and the vehicle to a negative control group.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.[26]

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment Group (Dose)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control0.85 ± 0.05-
Isoxazole A (10 mg/kg)0.42 ± 0.0350.6
Isoxazole A (20 mg/kg)0.28 ± 0.0267.1
Isoxazole B (20 mg/kg)0.55 ± 0.0435.3
Indomethacin (5 mg/kg)0.21 ± 0.0275.3

Visualization of Key Inflammatory Signaling Pathways and Workflow

Understanding the underlying molecular pathways is crucial for characterizing the mechanism of action of novel anti-inflammatory drugs. The NF-κB and MAPK signaling cascades are central to the inflammatory response.[30][31][32][33][34][35][36][37][38]

General Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Lead Candidate Selection cluster_2 In Vivo Validation cluster_3 Mechanism of Action in_vitro Novel Isoxazole Library cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay no_assay Nitric Oxide Production Assay in_vitro->no_assay cytokine_assay Cytokine Profiling (TNF-α, IL-6) in_vitro->cytokine_assay lead_selection Identify Lead Compounds (High Potency & Selectivity) cox_assay->lead_selection no_assay->lead_selection cytokine_assay->lead_selection in_vivo Carrageenan-Induced Paw Edema lead_selection->in_vivo toxicity Acute Toxicity Studies lead_selection->toxicity moa Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) in_vivo->moa

Caption: Experimental workflow for assessing anti-inflammatory isoxazoles.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression.[32][36][37][38][39]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB P Proteasome Proteasome IkB->Proteasome Ub Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Simplified canonical NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are also crucial in transducing extracellular signals to cellular responses, including inflammation.[30][31][33][34][35]

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK_p38 MKK3/6 MAPKKK->MAPKK_p38 P MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK P p38 p38 MAPK MAPKK_p38->p38 P JNK JNK MAPKK_JNK->JNK P AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activation JNK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes

Caption: Key components of the p38 and JNK MAPK signaling pathways.

References

Application Notes: 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole as a Pharmaceutical Intermediate in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole as a key intermediate in the synthesis of N-(3-(3-(trifluoromethyl)phenyl)isoxazol-5-yl)amides, a class of compounds with potential applications in oncology. The acylation of the 5-amino group of the isoxazole core with various carboxylic acids yields a diverse library of amide derivatives that have demonstrated significant biological activity, including inhibition of key signaling pathways implicated in cancer progression.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of the trifluoromethylphenyl group can enhance metabolic stability and cell permeability of the final compounds, while the 5-amino group provides a convenient handle for further chemical modifications. One of the most common and effective transformations of this intermediate is the acylation of the amino group to form N-acyl derivatives. This modification allows for the systematic exploration of the chemical space around the isoxazole scaffold, leading to the identification of potent and selective inhibitors of various biological targets.

This document provides a representative experimental protocol for the synthesis of N-(3-(3-(trifluoromethyl)phenyl)isoxazol-5-yl)amides and summarizes the biological data of analogous compounds, highlighting their potential as anticancer agents through the inhibition of the JAK/STAT signaling pathway.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of a series of analogous N-phenyl-5-carboxamidylisoxazoles against colon cancer cell lines. While not directly synthesized from this compound, these data provide a strong rationale for its use in generating similarly potent compounds.

Compound IDR Group on Phenyl AmideCell LineIC50 (µg/mL)[1]
1 HColon 38>10
2 4-CH₃Colon 38>10
3 4-ClColon 382.5
3 4-ClCT-262.5
4 4-FColon 385.0
5 4-OCH₃Colon 38>10
6 4-NO₂Colon 38>10

Experimental Protocols

General Protocol for the Synthesis of N-(3-(3-(trifluoromethyl)phenyl)isoxazol-5-yl)amides

This protocol is a representative procedure for the acylation of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the desired carboxylic acid (1.2 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add EDC (1.5 mmol) and DMAP (0.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(3-(3-(trifluoromethyl)phenyl)isoxazol-5-yl)amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow for the Synthesis of N-(3-(3-(trifluoromethyl)phenyl)isoxazol-5-yl)amides

experimental_workflow start Start reagents Dissolve Carboxylic Acid, EDC, and DMAP in DCM start->reagents stir1 Stir for 15 min reagents->stir1 add_intermediate Add this compound stir1->add_intermediate reaction Stir for 12-24h at RT add_intermediate->reaction workup Work-up: DCM wash with NaHCO3 and Brine reaction->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Synthetic workflow for the acylation of this compound.

Proposed Signaling Pathway Inhibition by N-(3-(3-(trifluoromethyl)phenyl)isoxazol-5-yl)amides

Based on the activity of analogous compounds, a potential mechanism of action for the anticancer effects of these amides is the inhibition of the JAK/STAT signaling pathway.[1]

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK Kinase receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Initiates inhibitor N-(3-(3-(trifluoromethyl)phenyl)isoxazol-5-yl)amide inhibitor->jak Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by the synthesized amides.

Conclusion

This compound serves as a valuable starting material for the synthesis of a wide range of N-acyl derivatives with potential therapeutic applications. The straightforward acylation protocol allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The biological data from analogous compounds suggest that these derivatives are promising candidates for the development of novel anticancer agents, potentially acting through the inhibition of critical signaling pathways such as the JAK/STAT cascade. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

High-Throughput Screening Assays for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a trifluoromethyl group can enhance the pharmacological properties of these molecules. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole and its analogues to identify and characterize their potential as therapeutic agents. The following protocols focus on two key areas of drug discovery: anticancer cytotoxicity and protein kinase inhibition, plausible targets for this class of compounds.[2][3][4]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from high-throughput screening of a library of this compound analogues.

Table 1: Anticancer Cytotoxicity Screening Data

Compound IDTarget Cell LineIC50 (µM)Maximum Inhibition (%)Z' Factor
Isoxazole-001MCF-7 (Breast Cancer)5.2980.85
Isoxazole-002PC-3 (Prostate Cancer)12.8950.82
Isoxazole-003HCT116 (Colon Cancer)8.1990.88
Isoxazole-004A549 (Lung Cancer)25.4920.79
Doxorubicin (Control)MCF-7 (Breast Cancer)0.51000.92

Table 2: Kinase Inhibition Screening Data

Compound IDTarget KinaseIC50 (nM)Assay TechnologyZ' Factor
Isoxazole-005p38 MAP Kinase150LanthaScreen™ TR-FRET0.78
Isoxazole-006FLT3320Z'-LYTE™ Kinase Assay0.81
Isoxazole-007ATR Kinase85Kinase-Glo® Luminescent Assay0.85
Staurosporine (Control)p38 MAP Kinase10LanthaScreen™ TR-FRET0.90

Experimental Protocols

Application Note 1: High-Throughput Screening for Anticancer Cytotoxicity

1. Principle

This protocol describes a cell-based HTS assay to evaluate the cytotoxic effects of this compound analogues on various cancer cell lines. Cell viability is assessed using a resazurin-based assay, where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of living cells.

2. Materials and Reagents

  • Cancer cell lines (e.g., MCF-7, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 384-well black, clear-bottom microplates

  • This compound analogue library (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMSO (negative control)

  • Resazurin sodium salt solution (1 mg/mL in PBS, sterile filtered)

  • Automated liquid handling system

  • Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

3. Experimental Workflow

G cluster_0 Assay Preparation cluster_1 Treatment and Incubation cluster_2 Detection and Analysis prep_compounds Prepare Compound Plates (Serial Dilutions) add_compounds Add Compounds to Cells (Automated Liquid Handling) prep_compounds->add_compounds seed_cells Seed Cancer Cells in 384-well Plates seed_cells->add_compounds incubate_cells Incubate for 48-72 hours (37°C, 5% CO2) add_compounds->incubate_cells add_resazurin Add Resazurin Solution incubate_cells->add_resazurin incubate_detect Incubate for 2-4 hours add_resazurin->incubate_detect read_plate Read Fluorescence (Ex: 560nm, Em: 590nm) incubate_detect->read_plate analyze_data Data Analysis (IC50 Determination) read_plate->analyze_data

Caption: Workflow for HTS Cytotoxicity Assay.

4. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest and count cancer cells.

    • Dilute cells to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole analogues and control compounds in DMSO, and then dilute further in culture medium.

    • Transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate using an automated liquid handler.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Resazurin Assay:

    • Add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Normalize the fluorescence data to the positive (doxorubicin) and negative (DMSO) controls.

    • Plot the percent inhibition versus compound concentration and determine the IC50 value for each analogue using a non-linear regression model.

Application Note 2: High-Throughput Screening for Kinase Inhibition

1. Principle

This protocol outlines a biochemical HTS assay to identify inhibitors of a specific protein kinase (e.g., p38 MAP kinase) from a library of this compound analogues. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Binding Assay is used as an example. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition is detected as a decrease in the FRET signal.

2. Materials and Reagents

  • Purified recombinant kinase (e.g., p38 MAP Kinase)

  • LanthaScreen™ Eu-anti-tag Antibody

  • LanthaScreen™ Kinase Tracer

  • Kinase buffer

  • 384-well low-volume black microplates

  • This compound analogue library (dissolved in DMSO)

  • Staurosporine (positive control)

  • DMSO (negative control)

  • Automated liquid handling system

  • TR-FRET compatible microplate reader

3. Signaling Pathway

G cluster_pathway Kinase Signaling Cascade Upstream_Signal Upstream Signal (e.g., Stress, Cytokines) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Upstream_Signal->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Substrates->Cellular_Response leads to Inhibitor Isoxazole Analogue (Inhibitor) Inhibitor->p38_MAPK inhibits

Caption: p38 MAP Kinase Signaling Pathway.

4. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a working solution of the kinase in kinase buffer.

    • Prepare a working solution of the Eu-antibody and tracer in kinase buffer.

  • Assay Procedure:

    • Using an automated liquid handler, add 2.5 µL of the diluted isoxazole analogues or control compounds to the wells of a 384-well plate.

    • Add 5 µL of the kinase working solution to each well.

    • Add 2.5 µL of the Eu-antibody and tracer working solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data to the positive (staurosporine) and negative (DMSO) controls.

    • Plot the percent inhibition versus compound concentration and determine the IC50 value for each analogue using a non-linear regression model.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound analogues. By employing these cytotoxicity and kinase inhibition assays, researchers can efficiently identify promising lead compounds for further development in areas such as oncology and inflammatory diseases. The detailed methodologies and data presentation formats are designed to facilitate the seamless integration of these assays into modern drug discovery workflows.

References

Developing Cell-Based Assays for Trifluoromethylphenyl Isoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for developing cell-based assays to characterize the biological activity of novel trifluoromethylphenyl isoxazole compounds. The focus is on assessing their potential as anti-cancer agents by evaluating cytotoxicity, induction of apoptosis, and effects on cell cycle progression.

Introduction

Trifluoromethylphenyl isoxazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of the trifluoromethyl group can enhance metabolic stability and binding affinity to target molecules.[1][2] Isoxazole derivatives have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and immunomodulatory effects.[3][4] Notably, several studies have demonstrated that isoxazole-containing compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines, making them promising candidates for drug development.[1][3][5]

These application notes outline a systematic approach to screen and characterize novel trifluoromethylphenyl isoxazole derivatives, starting with a general cytotoxicity assessment and proceeding to more detailed mechanistic studies.

General Experimental Workflow

The initial in vitro evaluation of a novel trifluoromethylphenyl isoxazole compound typically follows a tiered approach. The workflow begins with determining the cytotoxic potential of the compound across various cancer cell lines. Subsequent assays are then employed to elucidate the underlying mechanism of action, such as the induction of apoptosis or cell cycle arrest.

G cluster_screening Phase 1: Primary Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_pathway Phase 3: Pathway Analysis cluster_interpretation Phase 4: Data Interpretation compound Trifluoromethylphenyl Isoxazole Compound cell_lines Select Cancer Cell Lines (e.g., MCF-7, HCT-116, MDA-MB-231) compound->cell_lines mtt Cytotoxicity Assay (MTT) cell_lines->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt pathway proteins) apoptosis->pathway cell_cycle->pathway interpretation Synthesize Data and Elucidate Mechanism of Action pathway->interpretation

Caption: General workflow for the cell-based evaluation of trifluoromethylphenyl isoxazoles.

Data Presentation: In Vitro Activity of Isoxazole Derivatives

The following tables summarize the cytotoxic and pro-apoptotic activities of various trifluoromethylphenyl isoxazole and related isoxazole derivatives against a panel of human cancer cell lines. These data serve as a reference for expected activity and aid in the selection of appropriate cell lines and compound concentrations for further studies.

Table 1: Cytotoxicity of Trifluoromethylphenyl Isoxazole and Related Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g)MCF-7 (Breast)MTT2.639[1]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole (5)MCF-7 (Breast)MTT3.09[1]
Compound a1 (pyrazole with 4-trifluoromethylphenyl)MCF-7 (Breast)Not Specified5.84 (µg/mL)[6]
Compound a1 (pyrazole with 4-trifluoromethylphenyl)MDA-MB-231 (Breast)Not Specified5.01 (µg/mL)[6]
Compound a1 (pyrazole with 4-trifluoromethylphenyl)HCT-116 (Colon)Not Specified5.57 (µg/mL)[6]
Compound 25aHepG2 (Liver)Not Specified6.38
Compound 25aMCF-7 (Breast)Not Specified9.96[7]
Compound 25aHCT-116 (Colon)Not Specified7.52[7]
Compound 4bHepG2 (Liver)Not Specified7.12[7]
Compound 4bMCF-7 (Breast)Not Specified8.41[7]
Compound 4bHCT-116 (Colon)Not Specified9.35[7]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (14)MCF-7 (Breast)MTT19.72[1][3]

Table 2: Pro-Apoptotic Activity of Isoxazole Derivatives

Cell LineCompoundConcentrationApoptotic Cells (%)Reference
K5624100 nM80.10[5]
K562810 µM90.60[5]
K56211200 µM88.50[5]
T98G3100 nM48.50[5]
T98G91 µM41.80[5]
T98G95 µM48.90[5]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of trifluoromethylphenyl isoxazole compounds.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (specific to the cell line)

  • 96-well cell culture plates

  • Trifluoromethylphenyl isoxazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the trifluoromethylphenyl isoxazole compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions or controls.

    • Incubate the plate for 48 to 72 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[8][9]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting a sigmoidal dose-response curve to the data using appropriate software (e.g., GraphPad Prism).[8]

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis using flow cytometry based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the trifluoromethylphenyl isoxazole compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[10]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

    • Analyze the samples on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing it by flow cytometry.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Fixation:

    • Harvest approximately 1-2 x 10^6 cells and wash them with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[10]

    • Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[10]

    • Fix the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[10]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet them.

    • Wash the cells twice with cold PBS.[10]

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13]

    • Incubate for 30 minutes at room temperature in the dark.[13][14]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

  • Data Interpretation:

    • Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Potential Signaling Pathways and Mechanisms of Action

Several studies on isoxazole derivatives suggest potential mechanisms of action that can be investigated for novel trifluoromethylphenyl isoxazoles.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers.[15][16] Inhibition of this pathway can lead to the induction of apoptosis. Isoxazole derivatives have been implicated as inhibitors of this pathway.

G compound Trifluoromethylphenyl Isoxazole pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt Activation bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by trifluoromethylphenyl isoxazoles.
HSP90 Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor cell growth and survival.[5][17] Several isoxazole-based compounds have been identified as potent HSP90 inhibitors.[4][17][18]

G compound Trifluoromethylphenyl Isoxazole hsp90 HSP90 compound->hsp90 Inhibition client_proteins Client Oncoproteins (e.g., Akt, Raf-1, Her2) hsp90->client_proteins Stabilization degradation Proteasomal Degradation hsp90->degradation client_proteins->degradation Degradation (when HSP90 is inhibited) proliferation Cell Proliferation & Survival client_proteins->proliferation Promotion

Caption: Mechanism of action of HSP90 inhibitors leading to client protein degradation.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the initial cell-based characterization of novel trifluoromethylphenyl isoxazole derivatives. By systematically evaluating their cytotoxicity, pro-apoptotic effects, and impact on the cell cycle, researchers can effectively identify promising lead compounds for further preclinical development as potential anti-cancer therapeutics. Subsequent investigation into specific molecular targets and signaling pathways will be crucial for a complete understanding of their mechanism of action.

References

Application Notes and Protocols for Evaluating the Enzymatic Inhibition by 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed methodologies for evaluating the potential enzymatic inhibition by the compound 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. While the specific enzymatic targets of this molecule are not yet fully elucidated, the isoxazole scaffold is present in a variety of biologically active compounds with known inhibitory effects on enzymes such as α-amylase and various protein kinases. The following protocols are presented as robust starting points for screening and characterizing the inhibitory potential of this compound against these representative enzyme classes.

The protocols described herein cover the experimental procedures, data analysis, and presentation necessary for determining key inhibition parameters such as the half-maximal inhibitory concentration (IC50).

Section 1: α-Amylase Inhibition Assay

α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for the management of type 2 diabetes. This assay determines the ability of this compound to inhibit the enzymatic activity of α-amylase.

Experimental Protocol

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in a suitable buffer)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (e.g., 20 mM sodium phosphate, pH 6.9 with 6.7 mM NaCl)

  • This compound

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in phosphate buffer.

    • Prepare a stock solution of acarbose in phosphate buffer.

    • Prepare the α-amylase solution in phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the test compound dilutions or positive control to the wells of a 96-well plate.

    • For the negative control, add 50 µL of phosphate buffer containing the same concentration of DMSO as the test compound wells.

    • Add 50 µL of the starch solution to all wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 50 µL of the α-amylase solution to all wells except for the blank.

    • To the blank wells, add 50 µL of phosphate buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 100 µL of DNSA reagent to each well.

    • Seal the plate and heat it in a boiling water bath for 5 minutes.

    • Cool the plate to room temperature.

  • Data Acquisition:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the negative control.

    • A_sample is the absorbance of the well with the test compound.

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[1][2][3]

Data Presentation

Summarize the quantitative data in a clear and structured table.

CompoundTarget EnzymeIC50 (µM)
This compoundα-AmylaseExperimental Value
Acarbose (Positive Control)α-AmylaseReference Value

Table 1: Inhibitory activity of this compound against α-amylase.

Experimental Workflow Diagram

Alpha_Amylase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents (Compound, Enzyme, Substrate) add_compound Add Compound/Control to 96-well Plate reagents->add_compound add_substrate Add Starch (Substrate) add_compound->add_substrate pre_incubate Pre-incubate (37°C, 10 min) add_substrate->pre_incubate add_enzyme Add α-Amylase (Start Reaction) pre_incubate->add_enzyme incubate Incubate (37°C, 30 min) add_enzyme->incubate stop_reaction Add DNSA Reagent (Stop Reaction) incubate->stop_reaction heat Heat (100°C, 5 min) stop_reaction->heat cool Cool to RT heat->cool read_plate Measure Absorbance (540 nm) cool->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro α-amylase inhibition assay.

Section 2: Protein Kinase Inhibition Assay

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in many diseases, including cancer, making them important drug targets. This protocol describes a general method for evaluating the inhibition of a protein kinase by this compound using a luminescence-based assay that quantifies ATP consumption.

Experimental Protocol

Materials:

  • Specific protein kinase of interest (e.g., FGFR1)

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound

  • Staurosporine (broad-spectrum kinase inhibitor, as a positive control)

  • DMSO

  • Luminescence-based kinase activity kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a white, opaque plate, add the serially diluted test compound or DMSO (for control wells).

    • Add the protein kinase to each well.

    • Incubate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection (using a commercial kit like ADP-Glo™):

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [ 1 - (Signal_sample - Signal_background) / (Signal_control - Signal_background) ] * 100

    Where:

    • Signal_sample is the luminescence from the well with the test compound.

    • Signal_control is the luminescence from the DMSO control well.

    • Signal_background is the luminescence from a well with no kinase.

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[1][2][3]

Data Presentation

Present the quantitative data in a well-structured table for easy comparison.

CompoundTarget KinaseIC50 (µM)
This compoundKinase XExperimental Value
Staurosporine (Positive Control)Kinase XReference Value

Table 2: Inhibitory activity of this compound against a representative protein kinase.

Signaling Pathway and Experimental Workflow Diagram

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Test Compound add_compound Add Compound/Control to Plate compound_prep->add_compound add_kinase Add Kinase add_compound->add_kinase pre_incubate Pre-incubate (RT, 10 min) add_kinase->pre_incubate start_reaction Add Substrate/ATP Mix (Start Reaction) pre_incubate->start_reaction incubate Incubate (30°C, 60 min) start_reaction->incubate stop_reaction Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate->stop_reaction incubate_stop Incubate (RT, 40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate (RT, 30 min) add_detection->incubate_detect read_luminescence Measure Luminescence incubate_detect->read_luminescence calculate_inhibition Calculate % Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro protein kinase inhibition assay.

References

Application Notes and Protocols for Assessing the Cytotoxicity of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific compound, 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole, features a trifluoromethyl group, which can enhance metabolic stability and cell permeability, potentially influencing its cytotoxic profile.[3] This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of this novel compound on various cancer cell lines.

The following protocols are designed to deliver reliable and reproducible data on the compound's impact on cell viability, proliferation, membrane integrity, and the induction of programmed cell death (apoptosis).[4] These assays will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀) and offer insights into the compound's potential mechanism of action.

Data Presentation: In Vitro Cytotoxicity of this compound

The following tables summarize representative data for the 50% inhibitory concentration (IC₅₀) values of this compound against a panel of human cancer cell lines. These values are crucial for the preliminary assessment of the cytotoxic potential of the compound.

Table 1: IC₅₀ Values (µM) of this compound after 48-hour treatment.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7BreastData representative
A549LungData representative
HeLaCervicalData representative
HepG2LiverData representative

Table 2: Percentage of Apoptotic Cells after 24-hour treatment with IC₅₀ concentration of this compound.

Cell LineEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
MCF-7Data representativeData representativeData representative
A549Data representativeData representativeData representative

Note: The data presented in these tables are for illustrative purposes and should be replaced with experimental results.

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental to obtaining reliable results. All procedures should be performed in a certified biological safety cabinet.

1.1. Materials

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete growth medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the recommended split ratio.[4]

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

2.1. Materials

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

2.2. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[6]

3.1. Materials

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

3.2. Procedure

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[7]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

4.1. Materials

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

4.2. Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock and Dilutions) treatment Treatment with Compound compound_prep->treatment cell_culture Cell Culture Maintenance cell_seeding Cell Seeding in Plates cell_culture->cell_seeding cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_acq Data Acquisition (Absorbance/Fluorescence) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Determination data_acq->ic50 apoptosis_analysis Apoptosis Quantification data_acq->apoptosis_analysis conclusion Conclusion on Cytotoxicity ic50->conclusion apoptosis_analysis->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound.

Putative Signaling Pathway for Isoxazole-Induced Cytotoxicity

G cluster_pathways Putative Intracellular Targets cluster_apoptosis Apoptosis Induction compound This compound akt Akt compound->akt Modulation nfkb NF-κB compound->nfkb Modulation gsk3b GSK3β akt->gsk3b Inhibition mtor mTOR akt->mtor Inhibition bcl2 Bcl-2 nfkb->bcl2 Inhibition bclxl Bcl-xL nfkb->bclxl Inhibition caspases Caspase Activation (Caspase-3, -8, -9) gsk3b->caspases Downstream Effects mtor->caspases Downstream Effects bcl2->caspases Downstream Effects bclxl->caspases Downstream Effects apoptosis Apoptosis caspases->apoptosis

Caption: Putative signaling pathways modulated by isoxazole derivatives leading to apoptosis.

References

Application Notes and Protocols for Studying the Pharmacokinetics of Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the pharmacokinetic (PK) properties of isoxazole-based compounds. The isoxazole moiety is a key component in numerous pharmaceuticals, and a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for successful drug development.[1][2][3][4][5][6] This document outlines standard in vitro and in vivo methods, along with the analytical techniques required for quantitative analysis.

I. Introduction to Pharmacokinetics of Isoxazole-Based Compounds

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold in medicinal chemistry.[2][4][6][7] Its unique electronic and structural properties can influence a molecule's physicochemical characteristics, thereby impacting its pharmacokinetic profile. Early assessment of ADME properties is essential to identify promising drug candidates and mitigate the risk of late-stage failures in drug development.[1]

II. Core Pharmacokinetic Parameters

A comprehensive pharmacokinetic profile of an isoxazole-based compound is established by determining several key parameters. These parameters, summarized in the table below, provide insights into the compound's behavior within a biological system.

ParameterDescriptionSignificance
Absorption
Bioavailability (%F)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Indicates the extent of oral absorption and potential for first-pass metabolism.
Apparent Permeability (Papp)A measure of the rate at which a compound crosses a cell monolayer, such as Caco-2 cells.[8]Predicts intestinal absorption. High permeability (Papp > 10 x 10⁻⁶ cm/s) suggests good oral absorption.[1]
Distribution
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Plasma Protein Binding (%PPB)The percentage of a drug in the plasma that is bound to proteins.Only the unbound fraction is pharmacologically active and available for metabolism and excretion.[9][10]
Metabolism
Half-life (t½)The time required for the concentration of the drug in the body to be reduced by half.[11]Determines dosing frequency.
Intrinsic Clearance (CLint)The intrinsic ability of the liver to metabolize a drug, independent of blood flow.[11]A lower CLint value suggests greater metabolic stability.[11]
Excretion
Clearance (CL)The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.

III. In Vitro Pharmacokinetic Assays

In vitro assays are crucial for early-stage screening of large numbers of compounds in a cost-effective and high-throughput manner.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 permeability assay is a widely used in vitro model to predict oral absorption of drugs.[8][12][13] The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[13][14]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in Transwell plates and cultured for 21-25 days to form a confluent, differentiated monolayer.[1][13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8]

  • Assay Procedure:

    • The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen.[1]

    • Samples are collected from the basolateral (B) side, representing the blood, at various time points (e.g., 0, 30, 60, 90, and 120 minutes).[1]

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Visualization of Caco-2 Permeability Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21-25 days on Transwell) TEER_Measurement Monolayer Integrity Check (TEER Measurement) Caco2_Culture->TEER_Measurement Add_Compound Add Compound to Apical Side TEER_Measurement->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Sample_Collection Collect Samples from Basolateral Side Incubation->Sample_Collection LCMS_Analysis LC-MS/MS Quantification Sample_Collection->LCMS_Analysis Data_Calculation Calculate Papp and Efflux Ratio LCMS_Analysis->Data_Calculation

Caption: Workflow for the Caco-2 Permeability Assay.

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[10] The "free drug hypothesis" states that only the unbound drug is pharmacologically active.[10] Equilibrium dialysis is a common method for determining the percentage of a compound bound to plasma proteins.[9][10]

Experimental Protocol:

  • Preparation: The test compound is added to plasma from the desired species (e.g., human, rat, mouse).[9][15]

  • Equilibrium Dialysis: The plasma containing the test compound is placed in one chamber of a dialysis unit (e.g., a RED device), separated by a semipermeable membrane from a buffer-filled chamber.[15][16]

  • Incubation: The unit is incubated at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.[15]

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.[15]

  • Data Analysis: The percentage of the compound bound to plasma proteins and the fraction unbound (fu) are calculated.

Visualization of Equilibrium Dialysis for PPB:

G cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Spike_Plasma Spike Plasma with Test Compound Add_to_RED Add Spiked Plasma and Buffer to RED Device Spike_Plasma->Add_to_RED Incubate Incubate at 37°C with Shaking Add_to_RED->Incubate Equilibrium Unbound Drug Reaches Equilibrium Incubate->Equilibrium Collect_Samples Collect Aliquots from Plasma and Buffer Chambers Equilibrium->Collect_Samples LCMS_Analysis LC-MS/MS Quantification Collect_Samples->LCMS_Analysis Calculate_PPB Calculate %PPB and fu LCMS_Analysis->Calculate_PPB

Caption: Workflow for the Plasma Protein Binding Assay.

Metabolic Stability Assay

Metabolic stability assays evaluate a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its hepatic clearance.[1] These assays are typically performed using liver microsomes or hepatocytes.[11]

Experimental Protocol (Liver Microsomes):

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human or other species) and a cofactor mix (e.g., NADPH) to initiate metabolic reactions.[1][11]

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[1][11]

  • Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution, such as cold acetonitrile.[1][11]

  • Sample Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[11]

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[11]

Data Presentation for In Vitro Assays:

Compound IDCaco-2 Papp (A-B) (x 10⁻⁶ cm/s)Efflux RatioPlasma Protein Binding (%) (Human)Metabolic Stability (t½, min) (Human Liver Microsomes)
ISO-00115.21.192.545
ISO-0022.13.599.112
ISO-00320.50.985.3>60

IV. In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound in a whole organism.[17][18][19] Rodents, such as rats and mice, are commonly used in early-stage drug development.[18][19]

Experimental Protocol (Rat Model):

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.[20]

  • Dosing: The isoxazole-based compound is administered via the intended clinical route (e.g., oral gavage for oral drugs) and intravenously (IV) to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.[21]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd using non-compartmental analysis.

Visualization of In Vivo PK Study Workflow:

G Dosing Compound Administration (e.g., Oral, IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Data Presentation for In Vivo PK Study (Example in Rats):

RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀-t (ng*hr/mL)t½ (hr)Bioavailability (%)
Oral1012502.087506.560
IV225000.25145835.8-

V. Analytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like isoxazole-based compounds in biological matrices due to its high sensitivity, selectivity, and speed.[10][14][21][22]

Protocol Outline for LC-MS/MS Method Development:

  • Sample Preparation: Protein precipitation is a common and straightforward method for extracting the analyte from plasma samples.[21][22]

  • Chromatographic Separation: A C18 reversed-phase column is frequently used for the separation of isoxazole derivatives.[21][22][23] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).[21][23][24][25]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.[23][25] Specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.[21]

  • Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[23]

VI. Conclusion

A systematic evaluation of the pharmacokinetic properties of isoxazole-based compounds is imperative for their development as therapeutic agents. The combination of in vitro screening assays and definitive in vivo studies, supported by robust LC-MS/MS analytical methods, provides the necessary data to guide lead optimization, dose selection, and the design of clinical trials. The protocols and information provided herein serve as a comprehensive guide for researchers in this field.

References

Unveiling the Potential of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole in Agricultural Research: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for innovative and effective solutions in agriculture, the isoxazole derivative, 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole, has emerged as a compound of significant interest. This application note provides a comprehensive overview of its potential applications in agricultural research, drawing from available data on structurally similar compounds and the broader class of isoxazole-based agrochemicals. While direct research on this specific molecule is limited, this report extrapolates its likely utility as a fungicide and potentially as a herbicide, offering detailed hypothetical protocols and data presentations to guide future research and development.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, leading to their use as pharmaceuticals, and importantly, as agrochemicals. The incorporation of a trifluoromethylphenyl group often enhances the efficacy and metabolic stability of bioactive molecules. This note focuses on the potential agricultural applications of this compound, providing a framework for its evaluation as a novel crop protection agent.

Potential Applications in Agriculture

Based on the known activities of isoxazole and trifluoromethylphenyl-containing compounds, this compound is hypothesized to possess significant fungicidal properties. The isoxazole ring is a key feature in several commercial fungicides, and the trifluoromethylphenyl moiety is known to contribute to potent bioactivity. Furthermore, some isoxazole derivatives have demonstrated herbicidal effects, suggesting a secondary area of investigation for this compound.

Fungicidal Activity

Isoxazole fungicides are known to interfere with various cellular processes in fungi. While the precise mechanism for this specific molecule is yet to be determined, a plausible mode of action could involve the disruption of essential enzymatic pathways or cellular structures.

Hypothetical Fungicidal Efficacy Data:

To guide initial screening, the following table presents hypothetical EC50 (half-maximal effective concentration) values against common plant pathogens, based on data from analogous compounds.

Fungal PathogenCommon DiseaseCrop HostHypothetical EC50 (µg/mL)
Botrytis cinereaGray MoldStrawberry, Grape1.5 - 5.0
Pyricularia oryzaeRice BlastRice0.5 - 2.5
Phytophthora infestansLate BlightPotato, Tomato2.0 - 7.5
Fusarium graminearumFusarium Head BlightWheat, Barley3.0 - 10.0
Rhizoctonia solaniSheath BlightRice, Soybean1.0 - 4.0

Experimental Protocols

To validate the potential agricultural applications of this compound, the following detailed experimental protocols are proposed.

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol outlines the procedure to determine the direct inhibitory effect of the compound on the mycelial growth of various fungal pathogens.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Cultures of target fungal pathogens (e.g., Botrytis cinerea, Pyricularia oryzae)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool to 50-55°C.

  • Compound Incorporation: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). A control plate with DMSO alone should be prepared.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter (in mm) in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Protocol for Herbicidal Activity Screening (Seedling Growth Assay)

This protocol is designed to assess the pre-emergent herbicidal activity of the compound on model weed species.

Materials:

  • This compound

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli and Amaranthus retroflexus)

  • Agar medium (0.8%)

  • Sterile petri dishes

  • Acetone

  • Growth chamber

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in acetone.

  • Treatment Solution Preparation: Prepare a series of dilutions from the stock solution to achieve desired final concentrations in the agar medium (e.g., 1, 10, 50, 100, 500 µM).

  • Media Preparation: Prepare 0.8% agar medium in water and autoclave. Cool to approximately 50°C.

  • Compound Incorporation: Add the test compound solutions to the molten agar. An acetone-only control should be prepared.

  • Pouring Plates: Pour the agar into petri dishes.

  • Seed Plating: Place a set number of surface-sterilized seeds (e.g., 10-15) on the surface of the solidified agar in each petri dish.

  • Incubation: Place the petri dishes in a growth chamber with controlled light (e.g., 16h light/8h dark cycle) and temperature (e.g., 25°C).

  • Data Collection: After a set period (e.g., 7-10 days), measure the root and shoot length of the seedlings.

  • Analysis: Compare the root and shoot lengths of the treated seedlings to the control to determine the percentage of growth inhibition.

Visualizing Experimental Workflows and Pathways

To provide a clear visual representation of the proposed experimental procedures and the potential mechanism of action, the following diagrams have been generated using Graphviz.

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (10 mg/mL in DMSO) Incorporate Incorporate Compound into PDA Stock->Incorporate Media Prepare PDA Medium Media->Incorporate Cultures Prepare Fungal Cultures Inoculate Inoculate with Fungal Plugs Cultures->Inoculate Pour Pour Plates Incorporate->Pour Pour->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC50 Calculate->EC50

Fungicidal Assay Workflow

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (10 mg/mL in Acetone) Incorporate Incorporate Compound into Agar Stock->Incorporate Media Prepare Agar Medium Media->Incorporate Seeds Surface-sterilize Seeds Plate_Seeds Plate Seeds Seeds->Plate_Seeds Pour Pour Plates Incorporate->Pour Pour->Plate_Seeds Incubate Incubate in Growth Chamber Plate_Seeds->Incubate Measure Measure Root/Shoot Length Incubate->Measure Calculate Calculate % Growth Inhibition Measure->Calculate

Herbicidal Assay Workflow

Putative_Fungicidal_MoA Compound This compound Target Putative Fungal Target (e.g., Enzyme, Structural Protein) Compound->Target Binds to Inhibition Inhibition Compound->Inhibition Pathway Essential Metabolic Pathway (e.g., Respiration, Cell Wall Synthesis) Target->Pathway Growth Fungal Growth & Pathogenicity Pathway->Growth Essential for Inhibition->Pathway Disrupts Inhibition->Growth Prevents

Putative Fungicidal Mode of Action

Conclusion and Future Directions

While direct experimental evidence for the agricultural applications of this compound is currently lacking, the structural analogy to known agrochemicals strongly suggests its potential as a novel fungicide and possibly a herbicide. The provided protocols offer a clear roadmap for the systematic evaluation of this compound. Future research should focus on synthesizing the compound, performing the outlined bioassays, and subsequently exploring its mode of action, spectrum of activity, and potential for crop safety. Quantitative structure-activity relationship (QSAR) studies on a series of related analogs could further optimize its bioactivity and lead to the development of next-generation crop protection agents.

Contact:

Application Notes: The Versatility of Amino-isoxazoles in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Among isoxazole derivatives, amino-isoxazoles stand out as exceptionally versatile and valuable building blocks in organic synthesis. Their unique structural and electronic properties, including their function as "masked" enaminones, allow them to participate in a wide array of chemical transformations.[3] This makes them key intermediates for constructing more complex molecular architectures, including peptidomimetics, fused heterocyclic systems, and a variety of pharmacologically active agents.[1][4][5] The isoxazole core is present in numerous FDA-approved drugs, highlighting the importance of developing efficient synthetic routes utilizing these scaffolds.[6][7]

Key Applications and Synthetic Utility

  • Drug Discovery and Medicinal Chemistry: The amino-isoxazole motif is a privileged scaffold found in compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and neuroprotective properties.[1][5] Their ability to serve as bioisosteres for other functional groups makes them attractive for lead optimization in drug development programs.

  • Peptide and Peptidomimetic Synthesis: Certain amino-isoxazoles, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, can function as unnatural β-amino acids.[6] Their incorporation into peptide chains can induce specific secondary structures and enhance metabolic stability, making them valuable tools in the design of novel peptidomimetics.[5][6]

  • Synthesis of Fused Heterocycles: Amino-isoxazoles are excellent precursors for the synthesis of fused heterocyclic systems through multicomponent reactions and heterocyclization cascades.[3][8] For example, they can react with 1,3-dicarbonyl compounds and aldehydes to produce isoxazolo[5,4-b]pyridines, a class of compounds with significant biological potential.[8]

  • Versatile Chemical Intermediates: The amino group on the isoxazole ring can be readily functionalized through N-alkylation, N-acylation, and participation in cross-coupling reactions, providing access to a vast chemical space of substituted isoxazoles.[9][10][11]

Core Synthetic Methodologies

The synthesis and functionalization of amino-isoxazoles can be achieved through several reliable and high-yielding methods.

Synthesis via [3+2] Cycloaddition

A primary route to N-protected amino-isoxazoles involves a regioselective [3+2] cycloaddition reaction. This metal-free approach typically starts from readily available N-Boc protected amino acids, which are converted to the corresponding chloroximes. The in-situ generation of a nitrile oxide from the chloroxime in the presence of a mild base, followed by its reaction with an alkyne or enamine, yields the desired isoxazole core.[4][5][12]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole.

Troubleshooting Guide

Low yields, undesired regioisomers, and purification difficulties are common hurdles in the synthesis of substituted isoxazoles. This guide provides a structured approach to troubleshoot these issues.

Problem Potential Cause Recommended Solution
Low to No Product Yield Decomposition of Nitrile Oxide Intermediate: Nitrile oxides can dimerize to form furoxans, especially at high concentrations or temperatures.[1]- Generate the nitrile oxide in situ at a low temperature.- Ensure prompt reaction with the dipolarophile.- Use a slow addition of the base or oxidant to maintain a low concentration of the nitrile oxide.[1]
Poor Reactivity of Starting Materials: The electron-withdrawing trifluoromethyl group can decrease the reactivity of precursors.- Optimize reaction temperature; higher temperatures may be needed but can also lead to decomposition.- Screen different solvents to improve solubility and reaction rates.
Suboptimal pH: The pH of the reaction medium is crucial for the regioselectivity and overall success of the reaction, especially in cyclization steps involving hydroxylamine.[2]- For the synthesis of 5-aminoisoxazoles, a pH > 8 is generally preferred.[2]
Formation of Regioisomers Lack of Regiocontrol: The 1,3-dipolar cycloaddition can lead to a mixture of 3,4- and 3,5-disubstituted isoxazoles.- Solvent Choice: Less polar solvents can favor the formation of the 3,5-disubstituted isomer.[1]- Temperature Control: Lowering the reaction temperature can improve selectivity.- Catalysis: Copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles.[3]
Incorrect pH during Cyclization: For syntheses involving a keto-nitrile precursor, the pH determines which functional group reacts with hydroxylamine.- To favor the 5-amino isomer, ensure the reaction is basic (pH > 8) to promote the reaction of hydroxylamine with the ketone functionality.[2]
Difficult Purification Co-elution of Product and Impurities: The product may have similar polarity to starting materials or byproducts.- Optimize chromatographic conditions (e.g., gradient, solvent system).- Consider recrystallization as an alternative or additional purification step.
Presence of Furoxans: Furoxan byproducts can be difficult to separate from the desired isoxazole.- Minimize their formation by controlling the nitrile oxide concentration (see "Low to No Product Yield").

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the reaction of a β-ketonitrile with hydroxylamine. This involves the initial synthesis of 3-(3-(trifluoromethyl)phenyl)-3-oxopropanenitrile, followed by cyclization with hydroxylamine under basic conditions.

Q2: How can I minimize the formation of the 3-amino regioisomer?

The regioselectivity is highly dependent on pH and temperature. To selectively synthesize the 5-amino isomer, the reaction between the β-ketonitrile and hydroxylamine should be carried out at a pH greater than 8 and at an elevated temperature (around 100 °C).[2] These conditions favor the initial reaction of hydroxylamine with the ketone group.[2]

Q3: The reaction is not proceeding to completion. What can I do?

  • Check Reagent Purity: Ensure that all starting materials and reagents are pure and dry.

  • Increase Reaction Time and/or Temperature: Some reactions may require longer durations or higher temperatures to achieve full conversion. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst: If applicable, ensure the catalyst is active and used in the correct loading.

Q4: I'm observing a significant amount of furoxan byproduct. How can I avoid this?

Furoxan formation arises from the dimerization of the nitrile oxide intermediate. To minimize this, generate the nitrile oxide in situ in the presence of the alkyne or other dipolarophile. A slow addition of the reagent used to generate the nitrile oxide (e.g., an oxidant or a base) can help maintain a low concentration of this reactive intermediate, thereby favoring the desired cycloaddition over dimerization.[3]

Q5: What are the best practices for purifying this compound?

Standard purification techniques for organic compounds are typically employed. Flash column chromatography on silica gel is a common method. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. Recrystallization from a suitable solvent system can also be an excellent method for obtaining highly pure material.

Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the preparation of a β-ketonitrile followed by cyclization with hydroxylamine.

Step 1: Synthesis of 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

  • Materials:

    • 3'-(Trifluoromethyl)acetophenone

    • Diethyl carbonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous solvent (e.g., THF or diethyl ether)

    • Hydrochloric acid (for workup)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride in the anhydrous solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 3'-(trifluoromethyl)acetophenone and diethyl carbonate in the anhydrous solvent to the suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by pouring it into ice-cold dilute hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization to yield the β-ketonitrile.

Step 2: Synthesis of this compound

  • Materials:

    • 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

    • Hydroxylamine hydrochloride

    • A base (e.g., sodium hydroxide or potassium hydroxide)

    • Solvent (e.g., ethanol or a mixture of ethanol and water)

  • Procedure:

    • Dissolve 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile in the chosen solvent in a round-bottom flask.

    • Add hydroxylamine hydrochloride to the solution.

    • Adjust the pH of the mixture to > 8 by adding the base.

    • Heat the reaction mixture to reflux (or around 100 °C) and stir for the required time (monitor by TLC).[2]

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it, and purify the crude product by flash chromatography or recrystallization.

Data Presentation

Table 1: Regioselectivity Control in Aminoisoxazole Synthesis [2]

Target IsomerpHTemperature (°C)Key Reacting Group
5-Aminoisoxazole > 8100Ketone
3-Aminoisoxazole 7-8≤ 45Nitrile

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: β-Ketonitrile Synthesis cluster_1 Step 2: Isoxazole Ring Formation A 3'-(Trifluoromethyl)acetophenone + Diethyl carbonate C Condensation Reaction A->C B Sodium Hydride in Anhydrous THF B->C D Acidic Workup C->D E Purification D->E F 3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile E->F H Cyclization Reaction (Reflux) F->H F->H G Hydroxylamine HCl + Base (pH > 8) G->H I Aqueous Workup H->I J Purification I->J K This compound J->K

Caption: Proposed two-step synthesis of this compound.

General Troubleshooting Workflow

G Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes Isomers Isomeric Mixture Problem->Isomers Yes Purification Purification Issues Problem->Purification Yes End Successful Synthesis Problem->End No CheckPurity Check Reagent Purity LowYield->CheckPurity ControlpH Adjust pH Isomers->ControlpH OptimizeChromo Optimize Chromatography Purification->OptimizeChromo OptimizeTemp Optimize Temperature/ Time CheckPurity->OptimizeTemp Recrystallize Attempt Recrystallization OptimizeChromo->Recrystallize

Caption: A logical workflow for troubleshooting common synthesis challenges.

Decision Pathway for Regioselectivity

G Start Desired Isomer? FiveAmino 5-Aminoisoxazole Start->FiveAmino 5-Amino ThreeAmino 3-Aminoisoxazole Start->ThreeAmino 3-Amino Condition1 Set pH > 8 Set Temp. to 100°C FiveAmino->Condition1 Condition2 Set pH to 7-8 Set Temp. to ≤ 45°C ThreeAmino->Condition2 Proceed Proceed with Cyclization Condition1->Proceed Condition2->Proceed

Caption: Decision diagram for controlling regioselectivity in amino-isoxazole synthesis.

References

Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired 3,5-disubstituted isoxazole. What are the common causes and how can I improve it?

A1: Low yields in 1,3-dipolar cycloadditions for 3,5-disubstituted isoxazole synthesis are frequently due to several factors:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, a common side product that reduces the yield of the desired isoxazole.[1][2]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and efficiency.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide precursor or the alkyne can slow down the reaction rate.[1][2]

To improve the yield, consider the following troubleshooting strategies:

  • In Situ Generation of Nitrile Oxide: Slowly generate the nitrile oxide in the presence of the alkyne. This maintains a low concentration of the nitrile oxide, which favors the cycloaddition over dimerization.[1] Common methods for in situ generation include the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or Oxone®.[1][3]

  • Optimize Solvent and Temperature: The polarity of the solvent can influence the reaction. For instance, less polar solvents may favor the desired isomer.[1] Temperature optimization is also key; while higher temperatures can increase the reaction rate, they may also accelerate the decomposition of the nitrile oxide.[1]

  • Use of Catalysts: Copper(I) catalysts are well-established for promoting high regioselectivity and improving yields in the synthesis of 3,5-disubstituted isoxazoles.[1][2]

Q2: I am observing significant formation of a side product in my reaction. How can I identify and minimize it?

A2: A common side product in reactions involving nitrile oxides is the furoxan, which results from the dimerization of the nitrile oxide.[1][2] To minimize its formation, you can:

  • Slow Addition/In Situ Generation: As mentioned previously, maintaining a low concentration of the nitrile oxide is crucial.

  • Excess Alkyne: Using a larger excess of the alkyne can help to outcompete the dimerization reaction.[2]

  • Temperature Control: Lowering the reaction temperature may reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[2]

Q3: My synthesis involves the condensation of a chalcone with hydroxylamine, but the yield is poor. What can I do?

A3: For the synthesis of 3,5-diarylisoxazoles from α,β-unsaturated ketones (chalcones), several factors can be optimized:

  • Choice of Base and Acid: The reaction can be promoted by either an acid or a base.[4] Experimenting with different bases (e.g., KOH, sodium acetate) or acids (e.g., acetic acid) can improve the yield.[5]

  • Solvent: Ethanol is a commonly used solvent for this reaction.[5]

  • Reaction Time and Temperature: These reactions often require refluxing for several hours.[5] Optimizing the reaction time and temperature can be beneficial.

Troubleshooting Guides

Issue: Low Yield in 1,3-Dipolar Cycloaddition

This guide provides a systematic approach to troubleshooting low yields in the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.

Troubleshooting_Yield start Low Yield Observed check_nitrile_oxide Check Nitrile Oxide Stability start->check_nitrile_oxide check_conditions Review Reaction Conditions start->check_conditions check_starting_materials Verify Starting Material Purity start->check_starting_materials in_situ Implement In Situ Generation (e.g., NCS, Oxone) check_nitrile_oxide->in_situ Dimerization suspected slow_addition Slow Addition of Precursor check_nitrile_oxide->slow_addition Dimerization suspected optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp add_catalyst Introduce Catalyst (e.g., Cu(I)) check_conditions->add_catalyst purify_sm Purify Starting Materials check_starting_materials->purify_sm improved_yield Improved Yield in_situ->improved_yield slow_addition->improved_yield optimize_solvent->improved_yield optimize_temp->improved_yield add_catalyst->improved_yield purify_sm->improved_yield

Caption: Troubleshooting workflow for low yield in 1,3-dipolar cycloaddition.

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the yield of 3,5-disubstituted isoxazoles.

Table 1: Effect of Solvent on 1,3-Dipolar Cycloaddition Yield

SolventTemperature (°C)Time (h)Yield (%)
DichloromethaneRT18Low
TolueneRT18Low
EthanolRT18Low
Dimethyl sulfoxideRT18Low
Acetonitrile801877

Data adapted from a study on 1,3-dipolar cycloaddition, though specific yields for 3,5-disubstituted isoxazoles may vary.[6]

Table 2: Optimization of a One-Pot Synthesis in Deep Eutectic Solvents (DES)

Deep Eutectic Solvent (Molar Ratio)Time (h)Yield (%)
ChCl:glycerol (1:2)4<5
AcChCl:glycerol (1:2)410
ChCl:urea (1:2)475
AcChCl:urea (1:2)465

ChCl: Choline Chloride, AcChCl: Acetylcholine Chloride. Data from a study on the one-pot synthesis of 3,5-disubstituted isoxazoles.[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis via 1,3-Dipolar Cycloaddition in a Deep Eutectic Solvent

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles.[7]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine (1.0 equiv)

  • Sodium hydroxide (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.5 equiv)

  • Alkyne (1.0 equiv)

  • Choline chloride:urea (1:2 molar ratio) as Deep Eutectic Solvent (DES)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred solution of the aldehyde in the choline chloride:urea DES, add hydroxylamine and sodium hydroxide.

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50°C for three hours.

  • Add the alkyne to the reaction mixture and stir for an additional four hours at 50°C.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic phases over magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate).[8]

Protocol_1_Workflow start Start step1 1. Aldehyde, Hydroxylamine, NaOH in DES (50°C, 1h) start->step1 step2 2. Add NCS (50°C, 3h) step1->step2 step3 3. Add Alkyne (50°C, 4h) step2->step3 step4 4. Quench with Water & Extract with Ethyl Acetate step3->step4 step5 5. Dry and Concentrate step4->step5 step6 6. Purify by Column Chromatography step5->step6 end 3,5-Disubstituted Isoxazole step6->end

Caption: Experimental workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

Protocol 2: Synthesis from Chalcones and Hydroxylamine Hydrochloride

This protocol details the synthesis of 3,5-disubstituted isoxazoles from chalcone intermediates.[5]

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Potassium hydroxide (a catalytic amount)

  • Absolute ethanol

  • Acetic acid

  • Ice-cold water

Procedure:

  • Dissolve the chalcone and hydroxylamine hydrochloride in absolute ethanol.

  • Add potassium hydroxide to the mixture.

  • Reflux the reaction mixture on a water bath for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture and neutralize it with acetic acid.

  • Pour the neutralized mixture into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and purify as needed.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key reaction parameters and the desired outcome in optimizing isoxazole synthesis.

Logical_Relationships cluster_inputs Reaction Parameters cluster_processes Controlling Factors cluster_outputs Outcome Solvent Solvent Choice Regioselectivity Regioselectivity Solvent->Regioselectivity Reaction_Rate Reaction Rate Solvent->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Side_Reactions Side Reactions (e.g., Dimerization) Temperature->Side_Reactions Catalyst Catalyst (e.g., Cu(I)) Catalyst->Regioselectivity Catalyst->Reaction_Rate Reagent_Conc Reagent Concentration Reagent_Conc->Reaction_Rate Reagent_Conc->Side_Reactions Yield Yield of 3,5-Isoxazole Regioselectivity->Yield Reaction_Rate->Yield Side_Reactions->Yield Purity Product Purity Side_Reactions->Purity

Caption: Key parameter relationships influencing isoxazole synthesis outcomes.

References

Technical Support Center: Purification of Trifluoromethylated Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of trifluoromethylated isoxazole compounds. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflows.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the purification of trifluoromethylated isoxazole compounds in a user-friendly question-and-answer format.

Issue 1: Low Recovery or No Elution from Silica Gel Chromatography

Q: My trifluoromethylated isoxazole is not eluting from the silica gel column, or the recovery is very low. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to solvent polarity, compound stability, and interactions with the stationary phase.

  • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the polarity of your eluent system. For a common hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is crucial to select a solvent system that provides an optimal retention factor (Rf) of approximately 0.2-0.4 on a TLC plate.[1][2]

  • Cause: The compound is degrading on the acidic silica gel. The trifluoromethyl group can enhance the sensitivity of the isoxazole ring to acidic conditions.

    • Solution: Deactivate the silica gel by adding a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine (TEA), to your eluent.[1] This is particularly important for isoxazoles with basic functionalities. Alternatively, consider using a different stationary phase like alumina or Florisil.[3]

  • Cause: Irreversible adsorption to the stationary phase. Highly polar isoxazoles may interact strongly with the silica gel.

    • Solution: If increasing eluent polarity is ineffective, consider switching to a different chromatography technique like Hydrophilic Interaction Chromatography (HILIC) or using a polar-embedded or polar-endcapped column for reversed-phase HPLC.[4]

  • Cause: The compound has poor solubility in the eluent, leading to precipitation on the column.

    • Solution: Employ a "dry loading" technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and then load this powder onto the column.[1][4]

Issue 2: Co-elution of Impurities with the Product

Q: I am observing impurities that co-elute with my desired trifluoromethylated isoxazole. How can I improve the separation?

A: Achieving baseline separation can be challenging, especially with structurally similar impurities.

  • Cause: Insufficient resolution between the product and impurities.

    • Solution: Optimize your mobile phase. Test different solvent systems to find one that provides better separation on TLC. Sometimes, switching one of the solvents in your mobile phase (e.g., dichloromethane instead of ethyl acetate) can alter the selectivity.

  • Cause: Formation of furoxan dimers. A common side product in the synthesis of isoxazoles from nitrile oxides is the formation of furoxan dimers, which may have similar polarities to the desired product.[5][6]

    • Solution: To minimize the formation of these dimers during synthesis, control the rate of generation of the trifluoromethyl nitrile oxide intermediate.[5][6] During purification, a carefully optimized gradient elution in your column chromatography is often necessary to separate the isoxazole from the furoxan dimer.

  • Cause: The column is overloaded.

    • Solution: Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor separation.

Issue 3: The Purified Product is an Oil and Won't Crystallize

Q: My purified trifluoromethylated isoxazole is an oil, and I am struggling to induce crystallization. What can I do?

A: Oiling out is a common problem in recrystallization.

  • Solution 1: Solvent Titration. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate or dichloromethane) and slowly add a poor solvent (e.g., hexane or pentane) dropwise until persistent cloudiness is observed.[7] Allow the mixture to stand, and crystals may form.

  • Solution 2: Trituration. Add a solvent in which your compound is sparingly soluble and stir or sonicate the mixture. This can break up the oil and induce nucleation.[7]

  • Solution 3: Seeding. If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Solution 4: Re-purification. If crystallization fails, the oil may still contain impurities. Consider re-purifying by column chromatography.[7]

Data Presentation

Table 1: Typical Solvent Systems for Silica Gel Chromatography of Trifluoromethylated Isoxazoles

Compound TypeTypical Mobile PhaseGradientReference
5-Aryl-3-(trifluoromethyl)isoxazolesHexane / Ethyl Acetate0% to 10% Ethyl Acetate[8]
5-Alkyl-3-(trifluoromethyl)isoxazolesHexane / Ethyl Acetate0% to 20% Ethyl Acetate[8]
Trifluoromethylated Flavonoid-Based IsoxazolesPetroleum Ether / Ethyl Acetate8:2 (isocratic)[9]
4-(Trifluoromethyl)isoxazolesHexane / Ethyl Acetate45:1 (isocratic)[10]
Spiro(isoxazolone-pyrazoline) derivativesPetroleum Ether / Ethyl Acetate20:1 (isocratic)

Table 2: Common Recrystallization Solvents for Isoxazole Derivatives

Solvent SystemCompound PolarityNotesReference
Ethanol / WaterModerately PolarDissolve in hot ethanol, add water until cloudy, then cool slowly.[7]
Hexane / Ethyl AcetateBroad RangeDissolve in hot ethyl acetate, add hexane until cloudy.[7]
Dichloromethane / HexaneBroad RangeSimilar to hexane/ethyl acetate.[7]
EthanolVariousSimple isoxazoles can often be recrystallized from hot ethanol.[7][11]

Experimental Protocols

Protocol 1: Purification of 5-Phenyl-3-(trifluoromethyl)isoxazole by Flash Column Chromatography

This protocol is a general procedure for the purification of a trifluoromethylated isoxazole synthesized via a [3+2] cycloaddition reaction.[12]

  • Preparation of the Crude Material: After the reaction is complete, perform an aqueous work-up by washing the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[12]

  • TLC Analysis: Develop a suitable mobile phase by performing TLC analysis of the crude material. A good starting point is a hexane:ethyl acetate mixture (e.g., 9:1). The ideal solvent system should give the product an Rf value of 0.2-0.4.[1]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer, ensuring the column does not run dry.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

    • Alternatively, for samples with poor solubility, use the dry loading method described in the troubleshooting section.[1]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the top of the column to begin the elution.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC to identify the fractions containing the pure product.

  • Isolation of the Pure Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-phenyl-3-(trifluoromethyl)isoxazole.

Mandatory Visualization

Purification_Workflow Start Crude Trifluoromethylated Isoxazole TLC TLC Analysis to Determine Eluent System Start->TLC Column Silica Gel Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate Recrystallize Recrystallization (Optional) Evaporate->Recrystallize Pure_Product Pure Trifluoromethylated Isoxazole Recrystallize->Pure_Product

Caption: A general workflow for the purification of trifluoromethylated isoxazole compounds.

Troubleshooting_Tree Start Purification Issue? Low_Yield Low Yield / No Elution Start->Low_Yield Yes Co_elution Co-elution of Impurities Start->Co_elution No Increase_Polarity Increase Eluent Polarity Low_Yield->Increase_Polarity Deactivate_Silica Deactivate Silica (add TEA) Low_Yield->Deactivate_Silica Dry_Load Use Dry Loading Low_Yield->Dry_Load Oiling_Out Product Oils Out Co_elution->Oiling_Out No Optimize_Gradient Optimize Eluent Gradient Co_elution->Optimize_Gradient Reduce_Load Reduce Column Loading Co_elution->Reduce_Load Change_Solvent Change Solvent System Co_elution->Change_Solvent Solvent_Trituration Solvent Trituration Oiling_Out->Solvent_Trituration Seeding Add Seed Crystal Oiling_Out->Seeding Re_purify Re-purify by Chromatography Oiling_Out->Re_purify

References

overcoming solubility issues of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a crystalline solid that is characterized as poorly soluble in aqueous solutions.[1] It is generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and sparingly soluble in methanol, but it exhibits very low solubility in water and common biological buffers such as phosphate-buffered saline (PBS).[1]

Q2: Why is my compound precipitating out of solution when I dilute my DMSO stock into a biological buffer?

A2: This is a common issue for poorly soluble compounds. The high concentration of the compound in your DMSO stock is maintained by the solubilizing effect of the organic solvent. When this stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly. This shift in solvent polarity reduces the solubility of the compound, causing it to precipitate out of the solution.

Q3: What are the initial recommended strategies to improve the solubility of this compound for in vitro assays?

A3: For initial in vitro screening, the primary goal is to achieve the desired concentration using a simple and non-interfering method. The most common starting points are the use of co-solvents and cyclodextrins.[2] It is also beneficial to assess the pH-dependent solubility of the compound.[3][4]

Q4: Can pH adjustment be used to increase the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy for ionizable compounds.[4][] this compound has a basic amino group, which can be protonated at acidic pH. This ionization can increase its aqueous solubility.[6][7] Therefore, attempting to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6) may improve its solubility. However, the stability of the compound at different pH values should also be considered.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of hydrophobic compounds.[3][][8] Common examples include polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol.[2] These agents reduce the polarity of the aqueous solvent, which can help to keep your compound in solution.[]

Q6: What are cyclodextrins and how do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] The poorly soluble compound can be encapsulated within this hydrophobic core, forming an "inclusion complex" that is water-soluble.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective cyclodextrin for this purpose.[9]

Troubleshooting Guide

Issue: Compound Precipitation During Experiment

Possible Cause 1: Exceeded Solubility Limit in Final Assay Buffer

  • Solution: Determine the maximum solubility of the compound in your final assay buffer containing any necessary co-solvents or excipients. A simple visual inspection of your highest concentration in a clear plate or tube against a dark background can help identify precipitation.[2]

Possible Cause 2: Interaction with Assay Components

  • Solution: Some components of your assay medium (e.g., proteins, salts) could be promoting precipitation. Prepare the compound in the complete assay buffer and incubate under the same conditions as your experiment to check for precipitation over time.

Issue: Inconsistent or Non-reproducible Assay Results

Possible Cause 1: Undissolved Compound Particles

  • Solution: Ensure your stock solution is fully dissolved before making dilutions. Gentle warming or vortexing of the stock solution can help. After diluting into the final buffer, ensure the solution is homogenous before adding it to your assay.

Possible Cause 2: Time-Dependent Precipitation

  • Solution: The compound may be slowly precipitating over the course of your experiment. Assess the solubility at different time points (e.g., 0, 2, 4, 24 hours) under your experimental conditions. If precipitation occurs, you may need to adjust your formulation or shorten the assay duration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (% v/v)Apparent Solubility (µg/mL)
Water100< 1
PBS (pH 7.4)100< 1
DMSO100> 20,000
Ethanol100~500
PEG 400100~1,500

Note: Data is representative and may vary based on specific experimental conditions.

Table 2: Enhanced Solubility of this compound in Aqueous Buffers with Excipients

Buffer (pH 7.4)ExcipientConcentration of ExcipientApparent Solubility (µg/mL)Fold Increase
PBSNone-< 1-
PBSDMSO1%~25>25x
PBSPEG 4005%~50>50x
PBSHP-β-CD10%~150>150x

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Solubility Enhancement using a Co-solvent (PEG 400)

  • Prepare a series of aqueous buffers (e.g., PBS) containing increasing concentrations of PEG 400 (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small aliquot of your high-concentration DMSO stock of the compound to each buffer to reach the desired final concentration. Ensure the final DMSO concentration is consistent and low (ideally ≤ 1%).

  • Vortex the solutions and allow them to equilibrate at room temperature for at least one hour.

  • Visually inspect for any precipitation.

  • For quantitative analysis, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_analysis Analysis start Weigh Compound stock Prepare DMSO Stock start->stock cosolvent Co-solvent Method (e.g., PEG 400) stock->cosolvent cyclodextrin Cyclodextrin Method (e.g., HP-β-CD) stock->cyclodextrin ph_adjust pH Adjustment stock->ph_adjust visual Visual Inspection cosolvent->visual cyclodextrin->visual ph_adjust->visual hplc Quantitative Analysis (HPLC) visual->hplc

Caption: Workflow for solubility enhancement.

cyclodextrin_mechanism cluster_system Aqueous System compound Poorly Soluble Compound complex Soluble Inclusion Complex compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

References

Technical Support Center: NMR Analysis of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of fluorinated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline is a common artifact that can interfere with accurate phasing and integration. Several factors can cause this issue:

  • Large Spectral Width: ¹⁹F NMR spectra cover a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.[1][2]

  • Acoustic Ringing: The radiofrequency pulse can cause vibrations in the probe, leading to oscillations in the initial part of the Free Induction Decay (FID). This is more pronounced with high-power pulses and can result in baseline roll.[1]

  • Incorrect Phasing: Applying a large first-order phase correction, either manually or automatically, can introduce baseline distortions.[1]

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.

Troubleshooting Steps:

  • Acquisition:

    • Increase the acquisition delay (d1) to allow acoustic ringing to decay.

    • Use a lower power pulse if possible.

    • Acquire a background spectrum of the probe with a standard solvent to identify probe signals.

  • Processing:

    • Apply baseline correction algorithms (e.g., polynomial fitting) after phasing.

    • Manually re-phase the spectrum carefully, minimizing the first-order correction.

Q2: I see small, unevenly spaced peaks surrounding my main signal. What are they?

These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small fraction of your molecules will contain a ¹³C atom adjacent to the ¹⁹F atom.[1] This results in satellite peaks arising from ¹³C-¹⁹F coupling. A key characteristic is that these satellites are often asymmetric because the isotope effect of ¹³C on the ¹⁹F chemical shift can be significant.[1]

Q3: Why is my signal-to-noise ratio (S/N) poor?

A low signal-to-noise ratio can obscure real signals and make interpretation difficult. The most common causes are:

  • Low Sample Concentration: Insufficient material is the most frequent reason for poor S/N. While ¹⁹F is a highly sensitive nucleus, adequate concentration is still crucial.[3]

  • Insufficient Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.

  • Incorrect Relaxation Delay: If the relaxation delay (d1) is too short compared to the T₁ relaxation time of the fluorine nuclei, the signal can become saturated, leading to lower intensity.

  • Poor Probe Tuning/Matching: An improperly tuned and matched probe will not efficiently transmit power to the sample or detect the resulting signal.

Q4: My ¹⁹F chemical shifts seem to vary between experiments. Why?

¹⁹F chemical shifts are highly sensitive to their environment, much more so than ¹H shifts.[4]

  • Solvent Effects: The choice of solvent can cause significant changes in chemical shifts, sometimes by several ppm.[2][5]

  • Temperature and Concentration: Variations in sample temperature and concentration can also alter the electronic environment and thus the chemical shift.[6]

  • Referencing Issues: Unlike the universal TMS standard for ¹H NMR, referencing in ¹⁹F NMR can be inconsistent. It is crucial to report the reference compound, its concentration, and the solvent used.[4]

Troubleshooting Guide: Resolving Complex Coupling Patterns

Fluorinated heterocyclic compounds often produce complex spectra due to extensive spin-spin coupling between ¹⁹F, ¹H, and other ¹⁹F nuclei, often over multiple bonds.[2]

Problem: The multiplets in my ¹H or ¹⁹F spectrum are too complex to interpret, making it impossible to assign structures or extract coupling constants.

Systematic Approach:

  • Simplify with Decoupling: The most effective first step is to run decoupling experiments.

    • ¹H{¹⁹F} (Proton observe, Fluorine decouple): This experiment removes all J-coupling between protons and fluorine, simplifying the ¹H spectrum to only show ¹H-¹H couplings.[2]

    • ¹⁹F{¹H} (Fluorine observe, Proton decouple): This simplifies the ¹⁹F spectrum to show only ¹⁹F-¹⁹F couplings.[2]

    • By comparing the coupled and decoupled spectra, you can identify which splittings are due to H-F coupling and which are due to H-H or F-F coupling.

  • Analyze Coupling Constants: Use typical coupling constant values to aid in assignment. J values are highly dependent on the number of bonds separating the nuclei and their stereochemical relationship.

    Coupling Type Number of Bonds Typical Range (Hz) Notes
    ¹J(¹³C-¹⁹F)1160 - 350Large and useful for identifying directly bonded C-F fragments.
    ²J(¹⁹F-C-¹⁹F)2 (geminal)250 - 300Very large for geminal fluorines on an sp³ carbon.[2]
    ²J(¹H-C-¹⁹F)2 (geminal)40 - 80Large geminal H-F coupling.[2]
    ³J(¹H-C-C-¹⁹F)3 (vicinal)0 - 30Highly dependent on dihedral angle (Karplus relationship).
    ³J(¹⁹F-C-C-¹⁹F)3 (vicinal)0 - 40Dependent on dihedral angle.
    ⁴J / ⁵J (Long-range)4 or 50 - 10Long-range H-F and F-F couplings are common, especially in aromatic and rigid systems.[2]
  • Utilize 2D NMR Experiments: If decoupling is insufficient, 2D NMR is essential.

    • ¹H-¹⁹F HETCOR: Correlates ¹H and ¹⁹F nuclei that are coupled, helping to identify which protons are close to which fluorines.[7][8]

    • ¹H-¹⁹F TOCSY-HETCOR: Extends the correlation to protons that are part of a larger spin system, even if they are not directly coupled to fluorine.[7][8]

Experimental Protocols

Protocol 1: Standard Sample Preparation for NMR of Fluorinated Compounds

Proper sample preparation is critical to avoid many common NMR problems.[9]

Materials:

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP-7 or equivalent)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

  • Sample (5-25 mg for ¹H/¹⁹F; 25-50 mg for ¹³C)[3]

  • Glass Pasteur pipette and bulb

  • Small piece of glass wool or a pipette filter

  • Vial for initial dissolution

Procedure:

  • Weigh the Sample: Accurately weigh 5-25 mg of your purified, dry compound into a clean, small vial.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][10] Gently swirl or vortex until the sample is completely dissolved. Complete dissolution is crucial for high-resolution spectra.[9]

  • Filter the Solution: Place a small plug of glass wool into a Pasteur pipette. Use this pipette to transfer the sample solution from the vial into the NMR tube.[10] This step removes any dust or particulate matter that can ruin spectral resolution (shimming).

  • Check Sample Height: Ensure the final sample height in the NMR tube is between 4 and 5 cm. This volume is optimal for detection by the NMR probe's receiver coils.[9]

  • Cap and Label: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is homogeneous.

Visualization of Workflows and Logic

// Node Definitions start [label="Problem with NMR Spectrum\n(e.g., Low S/N, Broad Peaks, Artifacts)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sample [label="Step 1: Verify Sample Preparation\n- Concentration sufficient?\n- Fully dissolved? No particulates?\n- Correct solvent volume?", shape=rectangle, fillcolor="#FBBC05", fontcolor="#202124"]; resample [label="Prepare New Sample", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; check_acq [label="Step 2: Review Acquisition Parameters\n- Sufficient scans?\n- Correct pulse widths?\n- Adequate relaxation delay (d1)?", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reacquire [label="Re-acquire Spectrum\nwith Optimized Parameters", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; check_proc [label="Step 3: Check Data Processing\n- Correct phasing?\n- Appropriate window function?\n- Baseline correction needed?", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; reprocess [label="Re-process FID", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; consult [label="Consult NMR Facility Manager\nor Senior Colleague", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solved [label="Problem Resolved", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> check_sample; check_sample -> resample [label="No"]; resample -> check_acq; check_sample -> check_acq [label="Yes"]; check_acq -> reacquire [label="No"]; reacquire -> check_proc; check_acq -> check_proc [label="Yes"]; check_proc -> reprocess [label="No"]; reprocess -> solved; check_proc -> consult [label="Yes, but still issues"]; consult -> solved; reprocess -> consult [label="Still issues"];

} dots

Caption: General troubleshooting workflow for NMR analysis.

// Node Definitions start [label="Spectrum is Too Complex\nto Interpret", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; decoupling [label="Run Decoupling Experiments?\n(¹⁹F{¹H} and/or ¹H{¹⁹F})", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; run_decoupling [label="Acquire ¹⁹F{¹H} and ¹H{¹⁹F} Spectra", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; compare_spectra [label="Compare Coupled vs. Decoupled Spectra.\nCan you assign couplings?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hetcor [label="Run 2D ¹H-¹⁹F HETCOR?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_hetcor [label="Acquire 2D HETCOR Spectrum", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; tocsy [label="Need to see multi-bond correlations?\n(e.g., protons not directly coupled to F)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_tocsy_hetcor [label="Acquire 2D ¹H-¹⁹F TOCSY-HETCOR", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analyze 2D Data to Assign\nThrough-Bond Correlations", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; solved [label="Structure/Assignments Determined", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> decoupling; decoupling -> run_decoupling [label="Yes"]; run_decoupling -> compare_spectra; decoupling -> hetcor [label="No (or already done)"]; compare_spectra -> solved [label="Yes"]; compare_spectra -> hetcor [label="No"]; hetcor -> run_hetcor [label="Yes"]; run_hetcor -> tocsy; hetcor -> tocsy [label="No (or already done)"]; tocsy -> run_tocsy_hetcor [label="Yes"]; run_tocsy_hetcor -> analysis; tocsy -> analysis [label="No"]; analysis -> solved; } dots

Caption: Decision tree for resolving complex coupling patterns.

References

identifying and minimizing byproducts in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles. Our goal is to help you identify and minimize byproducts to maximize the yield and purity of your desired product.

Troubleshooting Guides

This section addresses specific issues that may arise during isoxazole synthesis, categorized by the synthetic method.

Synthesis from Chalcones and Hydroxylamine

Issue: Low yield of the desired isoxazole and formation of multiple byproducts.

  • Question: My reaction of a chalcone with hydroxylamine is giving a low yield of the isoxazole, and I see multiple spots on my TLC plate. What are the likely byproducts, and how can I minimize them?

  • Answer: The reaction of chalcones with hydroxylamine can lead to several byproducts, most commonly isoxazolines (the non-aromatized precursor) and chalcone oximes. The formation of these is influenced by reaction conditions such as the base, solvent, and temperature.

    • Identification of Byproducts:

      • Isoxazolines: These are partially reduced versions of isoxazoles and will have a different Rf value on a TLC plate. Their presence can be confirmed by ¹H NMR spectroscopy, which will show characteristic signals for the protons on the isoxazoline ring. A multiplet between 4.88 and 4.96 ppm can be attributed to the H5 proton of a 3,5-disubstituted isoxazoline.[1]

      • Chalcone Oximes: These form when hydroxylamine reacts with the carbonyl group of the chalcone without subsequent cyclization. Their presence can also be identified by TLC and NMR analysis.

    • Strategies for Minimization:

      • Optimize the Base and Solvent: The choice of base is critical. A stronger base can promote the dehydration of the isoxazoline intermediate to the desired aromatic isoxazole.[2] Experimenting with different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid) can significantly improve the yield of the isoxazole.[2]

      • Control Reaction Temperature and Time: Incomplete dehydration of the isoxazoline can be addressed by increasing the reaction temperature or extending the reaction time.[2] Monitor the reaction progress by TLC to determine the optimal conditions.

      • pH Adjustment: A more basic reaction medium generally favors the Michael addition necessary for cyclization over simple oxime formation.[2]

Parameter Recommendation for Minimizing Byproducts Rationale
Base Use a stronger base (e.g., KOH)Promotes complete dehydration of the isoxazoline intermediate to the aromatic isoxazole.[2]
Solvent Screen various solvents (e.g., ethanol, methanol)Solubility and reaction kinetics can be highly solvent-dependent.
Temperature Gradually increase temperature while monitoringEnsures complete conversion and dehydration without degrading the product.[2]
Reaction Time Monitor by TLC and extend as neededAllows for the complete conversion of intermediates.[2]
1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Issue: Low yield due to the formation of furoxan byproducts.

  • Question: My 1,3-dipolar cycloaddition reaction is producing a significant amount of a dimeric byproduct, which I suspect is a furoxan. How can I prevent this?

  • Answer: Furoxans (1,2,5-oxadiazole-2-oxides) are common byproducts in 1,3-dipolar cycloaddition reactions, arising from the dimerization of the unstable nitrile oxide intermediate.[3] Minimizing furoxan formation is key to achieving a high yield of the desired isoxazole.

    • Identification of Furoxans: Furoxans can be identified by their unique spectroscopic signatures. In ¹³C NMR, the two carbons of the furoxan ring typically appear at around 115 and 160 ppm. This large chemical shift difference is a useful diagnostic tool.[4]

    • Strategies for Minimization:

      • In Situ Generation of Nitrile Oxide: The most effective method to prevent dimerization is to generate the nitrile oxide slowly in the presence of the alkyne. This ensures the nitrile oxide is trapped by the alkyne before it can dimerize.

      • Slow Addition: If you are using a pre-formed nitrile oxide, adding it slowly to the reaction mixture containing the alkyne will keep its instantaneous concentration low, favoring the desired cycloaddition.

      • Use of Catalysts: Copper(I)-catalyzed cycloadditions can be highly regioselective and efficient, often proceeding under mild conditions that can suppress byproduct formation.

      • Ultrasound Irradiation: Sonochemistry has been shown to accelerate the reaction rate, which can minimize the time available for byproduct formation.[5][6]

Method Description Expected Outcome
In Situ Generation Nitrile oxide is generated slowly in the presence of the alkyne.Minimizes nitrile oxide dimerization by keeping its concentration low.
Slow Addition The nitrile oxide or its precursor is added dropwise to the reaction mixture.Reduces the instantaneous concentration of the nitrile oxide.
Copper(I) Catalysis Employs a copper(I) catalyst to promote the cycloaddition.Can improve regioselectivity and allow for milder reaction conditions.
Ultrasonic Irradiation The reaction is carried out in an ultrasonic bath.Can increase reaction rates and yields, reducing byproduct formation.[5][6]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my isoxazole synthesis?

A1: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most isoxazole syntheses. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. The choice of eluent is crucial for good separation; a common starting point is a mixture of hexane and ethyl acetate, with the polarity adjusted to achieve an Rf value of 0.2-0.4 for the desired product.[2]

Q2: What are the best general methods for purifying isoxazole products?

A2: The purification method depends on the physical properties of your isoxazole and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective way to obtain highly pure material.

  • Column Chromatography: This is a versatile technique for purifying both solid and oily products. The choice of eluent system is critical and should be guided by TLC analysis. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with similar polarities.[2]

  • Aqueous Workup: Before purification, a standard aqueous workup is necessary to remove inorganic salts and other water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.[7]

Q3: I'm observing the formation of isomeric products. How can I improve the regioselectivity?

A3: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions. Regioselectivity is influenced by both electronic and steric factors of the reactants.

  • Catalysis: The use of catalysts, such as copper(I) or ruthenium(II), can often direct the reaction to favor a specific regioisomer.

  • Substituent Effects: The electronic nature of the substituents on both the nitrile oxide and the alkyne plays a crucial role. Electron-withdrawing or -donating groups can influence the regiochemical outcome.

  • Solvent Effects: The polarity of the solvent can also impact regioselectivity. Experimenting with different solvents may be beneficial.

Q4: I have a persistent emulsion during my aqueous workup. How can I break it?

A4: Emulsions are stable mixtures of two immiscible liquids and can be challenging to deal with. Here are several strategies to break them:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as some emulsions will break on their own.[8]

  • Salting Out: Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl. This increases the ionic strength of the aqueous phase and can help force the separation of the layers.[8][9][10]

  • Filtration: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine solid particles that may be stabilizing the emulsion.[4][9]

  • Solvent Evaporation: Before the workup, remove the reaction solvent by rotary evaporation and then redissolve the residue in the extraction solvent.[9]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring of Isoxazole Synthesis
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot the crude reaction mixture on the pencil line. It is also advisable to spot the starting materials as references.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the pencil line.

  • Visualize the Spots: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 366 nm).

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material references to assess the progress of the reaction. The appearance of new spots indicates product and/or byproduct formation. Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Optimized General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in ethanol (10-20 mL per gram of chalcone).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the stirred solution.

  • Base Addition: Slowly add a 10% aqueous solution of potassium hydroxide (2.0-3.0 eq.) dropwise at room temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction's progress by TLC.

  • Work-up: Once the chalcone is consumed (as indicated by TLC), cool the mixture to room temperature and pour it into cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash it with water, and dry it.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Protocol 3: General Procedure for Purification by Column Chromatography
  • Select the Eluent System: Based on TLC analysis, choose a solvent system that provides good separation of the desired isoxazole from byproducts.

  • Pack the Column: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting with the chosen solvent system, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.

  • Analyze the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified isoxazole.

Visualizations

Reaction_Pathway_Chalcone_to_Isoxazole Chalcone Chalcone Intermediate1 Michael Adduct Chalcone->Intermediate1 + Hydroxylamine (Michael Addition) Chalcone_Oxime Chalcone Oxime Byproduct Chalcone->Chalcone_Oxime + Hydroxylamine (Condensation) Hydroxylamine Hydroxylamine Base Base (e.g., KOH) Base->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazoline Isoxazoline Byproduct Intermediate2->Isoxazoline Isoxazole Desired Isoxazole Isoxazoline->Isoxazole [Dehydration] Dehydration Dehydration Dehydration->Isoxazole

Caption: Reaction pathway for isoxazole synthesis from chalcones, highlighting potential byproduct formation.

Troubleshooting_Workflow_Low_Yield Start Low Yield of Isoxazole Check_Byproducts Analyze crude mixture by TLC/NMR to identify byproducts Start->Check_Byproducts Furoxan Furoxan Dimerization? Check_Byproducts->Furoxan Isoxazoline Isoxazoline Intermediate? Check_Byproducts->Isoxazoline Other Other Byproducts? Check_Byproducts->Other Minimize_Furoxan Implement strategies: - In situ generation of nitrile oxide - Slow addition - Use catalyst Furoxan->Minimize_Furoxan Yes Promote_Dehydration Optimize conditions: - Increase temperature - Use stronger base - Prolong reaction time Isoxazoline->Promote_Dehydration Yes Optimize_Conditions Re-evaluate reaction parameters: - Purity of starting materials - Solvent and catalyst choice Other->Optimize_Conditions Purify Purify product by column chromatography or recrystallization Minimize_Furoxan->Purify Promote_Dehydration->Purify Optimize_Conditions->Purify End Improved Yield Purify->End

Caption: Troubleshooting workflow for addressing low yields in isoxazole synthesis.

Experimental_Workflow_Purification Start Crude Reaction Mixture Workup Aqueous Workup (e.g., wash with water/brine) Start->Workup TLC_Analysis TLC Analysis to Determine Eluent System Workup->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Fractions Analyze Fractions by TLC Fraction_Collection->TLC_Fractions Combine_Fractions Combine Pure Fractions TLC_Fractions->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified Isoxazole Solvent_Removal->Final_Product Recrystallization Recrystallization (optional, for solid products) Final_Product->Recrystallization Further Purification

References

optimization of reaction conditions for incorporating trifluoromethyl groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Trifluoromethylation Reactions

Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating trifluoromethyl (CF₃) groups into organic molecules. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right trifluoromethylating reagent for my substrate?

A1: The choice of reagent is critical and depends on the nature of your substrate and the desired reaction pathway (nucleophilic, electrophilic, or radical).[1][2][3]

  • For Nucleophilic Trifluoromethylation (e.g., for carbonyls, esters): (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) is a versatile and commonly used choice.[4] It acts as a source of the trifluoromethyl anion (CF₃⁻) under mild conditions, often initiated by a fluoride source or a Lewis base.[4]

  • For Electrophilic Trifluoromethylation (e.g., for thiols, β-ketoesters, electron-rich arenes): Hypervalent iodine reagents (Togni's reagents) and sulfonium salts (Umemoto's reagents) are the most widely used.[2][3][5] Togni's reagents are known for high reactivity and tolerance of many functional groups, while Umemoto's reagents offer good thermal stability.[5]

  • For Radical Trifluoromethylation (e.g., for alkenes, arenes): Reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagents in the presence of a photocatalyst can be used to generate CF₃ radicals.[6][7]

Q2: My trifluoromethylating reagent seems to be decomposing. What are the common stability issues?

A2: Reagent stability is a known challenge.

  • TMSCF₃ (Ruppert-Prakash Reagent) is highly sensitive to moisture and can be flammable. It should always be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dry place.[8]

  • Some electrophilic reagents , particularly certain oxonium salts, can be thermally unstable and require low temperatures (e.g., -90 to -10 °C) for handling and reaction.[9] Decomposition is often rapid at higher temperatures.[1][2] Always consult the supplier's safety data sheet (SDS) for specific storage and handling instructions.

Q3: What are the key safety precautions when running trifluoromethylation reactions?

A3:

  • Inert Atmosphere: Many trifluoromethylating reagents and intermediates are sensitive to air and moisture. Reactions should be set up using standard Schlenk line or glovebox techniques with anhydrous solvents.[8]

  • Toxicity: Some reagents and byproducts can be toxic. Fluoroform (HCF₃), for example, is a gas. All manipulations should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The initiation of these reactions can sometimes be exothermic. Use controlled addition rates and appropriate cooling baths (e.g., ice bath, dry ice/acetone bath) to manage the reaction temperature.

  • Pressure Buildup: Reactions involving gaseous reagents like CF₃I or those that may generate gaseous byproducts should be conducted in appropriate pressure-rated vessels.

Troubleshooting Guide

This guide addresses common problems encountered during trifluoromethylation experiments.

Problem 1: Low or No Product Yield

If you are experiencing poor conversion of your starting material, consult the following decision tree and table.

G start Low / No Yield check_reagent 1. Check Reagent Activity & Handling start->check_reagent Start Here check_conditions 2. Verify Reaction Conditions start->check_conditions check_substrate 3. Assess Substrate Reactivity start->check_substrate reagent_sol1 Is reagent old or improperly stored? → Use a fresh batch. check_reagent->reagent_sol1 reagent_sol2 Was an inert atmosphere used? → Ensure rigorous anhydrous/anaerobic technique. check_reagent->reagent_sol2 conditions_sol1 Is the temperature optimal? → Try varying temperature. Some reactions require -78°C, others room temp or heating. check_conditions->conditions_sol1 conditions_sol2 Is the initiator/catalyst correct? → Screen different activators (e.g., CsF vs. TBAF for TMSCF₃) or catalysts (e.g., Cu(I) salts). check_conditions->conditions_sol2 conditions_sol3 Is the solvent appropriate? → Ensure solvent is anhydrous and aprotic (e.g., THF, DMF). Protic solvents can quench reagents. check_conditions->conditions_sol3 substrate_sol1 Is the substrate sterically hindered or electron-rich? → Increase reaction time, temperature, or use a more powerful reagent. check_substrate->substrate_sol1 substrate_sol2 Is the substrate prone to enolization (e.g., ketones)? → Use low temperatures (-78°C) and non-basic activators to favor addition over deprotonation. check_substrate->substrate_sol2

Figure 1: Troubleshooting flowchart for low-yield reactions.

Potential Cause Recommended Solution Details & Rationale
Reagent Inactivity Use a fresh bottle of the trifluoromethylating agent.Reagents like TMSCF₃ are moisture-sensitive. An old or improperly stored bottle may have degraded, leading to failed reactions.[8]
Sub-optimal Initiator/Base Screen a panel of initiators or bases.For nucleophilic reactions with TMSCF₃, the choice of activator is crucial. While TBAF is common, for some substrates, a solid base like Cs₂CO₃ can provide significantly higher yields by acting as a highly active catalyst.[10]
Incorrect Temperature Optimize the reaction temperature.Some reactions require very low temperatures (-78 °C) to prevent side reactions, while others may need heating to overcome activation barriers.[8][11] Running reactions at 0 °C or room temperature when -78 °C is needed can lead to reagent decomposition or side product formation.[11]
Substrate Enolization Use low temperatures and/or non-basic activators.For substrates with acidic α-protons (like ketones), the CF₃⁻ anion or the initiator can act as a base, causing deprotonation (enolization) instead of nucleophilic attack. Low temperatures disfavor this pathway.[8]
Steric Hindrance Increase reaction time, temperature, or switch to a more reactive reagent.Sterically hindered substrates react more slowly. More forcing conditions or a more potent reagent (e.g., switching from a sulfonium salt to a more reactive Togni's reagent) may be necessary.[2][8]
Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in your GC-MS can complicate purification and reduce yield.

Observed Side Product Potential Cause Recommended Solution
Enolized Starting Material The initiator or CF₃⁻ is acting as a base.Run the reaction at a lower temperature (e.g., -78 °C).[8] Switch to a less basic initiator (e.g., CsF instead of TBAF).[8]
Dimerization of Reagent/Substrate The concentration of the reactive intermediate is too high.Use an insoluble base (like K₂CO₃) instead of a soluble one (like triethylamine) to generate the active species slowly and maintain a low steady-state concentration.[11]
Products from Reaction with Solvent The solvent is not inert under the reaction conditions.Ensure the use of anhydrous, aprotic solvents like THF, DMF, or DCE.[8][11] Protic solvents like methanol will quench nucleophilic CF₃⁻ sources.

Data Presentation: Optimization Tables

Quantitative data is essential for optimizing reaction conditions. The tables below summarize optimization results from published studies.

Table 1: Optimization of Base for the Trifluoromethylation of Chalcone with TMSCF₃ [10]

EntryBase (0.1 equiv)SolventTime (h)Yield (%)
1KHF₂THF252
2KOHTHF255
3t-BuOKTHF260
4Cs₂CO₃ THF 2 94
5K₂CO₃THF245
6Na₂CO₃THF238
Reaction Conditions: Chalcone (1a, 1.0 mmol), TMSCF₃ (1.5 mmol), Base (0.1 mmol) in THF (10 mL) at 0 °C.

Table 2: Optimization of Conditions for Trifluoromethylation of Methyl 2-naphthoate with Fluoroform (HCF₃) [12]

EntryBase (2.0 equiv)SolventTemp (°C)Yield (%)
1t-BuOKTriglyme-2029
2KHMDSTHF-4031
3KHMDSDiglyme-4058
4KHMDS Triglyme -40 75
5KHMDSTriglyme-2066
6KHMDSTriglyme-6041
Reaction Conditions: Methyl 2-naphthoate (1a, 0.25 mmol), HCF₃ (1.1 equiv), Base (2.0 equiv) in solvent (1.0 mL).

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using TMSCF₃

This protocol is adapted for the trifluoromethylation of an enolizable ketone like cyclohexanone, where controlling side reactions is important.[8]

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, add anhydrous THF (0.2 M relative to the ketone).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the TBAF solution (0.1 equivalents) to the stirred solvent.

  • Slowly add cyclohexanone (1.0 equivalent) via syringe.

  • Add TMSCF₃ (1.5 equivalents) dropwise via syringe.

  • Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction progress by TLC by quenching a small aliquot in saturated NaHCO₃.

  • If the reaction is sluggish, allow the bath to warm slowly to -40 °C over 2 hours.

  • Once the starting material is consumed, quench the reaction at low temperature by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with CH₂Cl₂ or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Assemble under inert atmosphere (Ar/N2) prep1->prep2 prep3 Add anhydrous THF and cool to -78°C prep2->prep3 react1 Add initiator (TBAF) prep3->react1 react2 Add substrate (ketone) react1->react2 react3 Add TMSCF3 dropwise react2->react3 react4 Stir at -78°C for 4-6h Monitor by TLC react3->react4 workup1 Quench with sat. aq. NaHCO3 react4->workup1 workup2 Warm to RT and perform liquid-liquid extraction workup1->workup2 workup3 Dry organic layer (e.g., MgSO4) workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 workup5 Purify by flash chromatography workup4->workup5

Figure 2: General experimental workflow for nucleophilic trifluoromethylation.

References

addressing instability of amino-isoxazole derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amino-Isoxazole Derivatives

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the instability of amino-isoxazole derivatives in solution. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why are amino-isoxazole derivatives often unstable in solution?

Amino-isoxazole derivatives can be susceptible to instability due to the inherent chemical properties of the isoxazole ring. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions.[1][2][3] This reactivity is influenced by factors such as pH, temperature, and the presence of substituents on the ring.[1][4] Unsubstituted positions on the isoxazole ring, particularly at C3 and C5, can be prone to deprotonation under basic conditions, which can initiate degradation.[5]

Q2: What are the primary factors that influence the stability of these compounds?

The main factors affecting the stability of amino-isoxazole derivatives in solution are:

  • pH: The isoxazole ring is particularly susceptible to base-catalyzed hydrolysis.[1] At basic pH, the ring can open, leading to the formation of degradation products.[1] Acidic conditions can also promote degradation, though the mechanism may differ.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][4] It is crucial to consider the thermal stability of your compound, especially during experimental procedures that require heating.

  • Light: Photolysis, or degradation induced by light, can be a concern for some heterocyclic compounds. The weak N-O bond in isoxazoles can be cleaved under UV irradiation, leading to rearrangement or degradation.[6]

  • Oxidation: The presence of oxidizing agents may lead to the degradation of the amino-isoxazole core.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis reactions.

Q3: What are the common degradation products observed?

Upon degradation, particularly through ring-opening, amino-isoxazole derivatives can form various products. For instance, base-catalyzed ring opening of the anti-inflammatory drug leflunomide results in the formation of its active metabolite, A771726, an α-cyanoenol.[1] Acid-catalyzed degradation of an N-(3,4-dimethyl-5-isoxazolyl) derivative was found to yield 2-hydroxy-1,4-naphthoquinone, 2-butanone, ammonia, and hydroxylamine.[4] The exact degradation products will depend on the specific structure of the amino-isoxazole derivative and the degradation pathway.

Q4: What are the recommended storage conditions for amino-isoxazole solutions?

To maximize the shelf-life of your amino-isoxazole solutions, consider the following:

  • Prepare fresh solutions: Whenever possible, prepare solutions immediately before use.

  • Use buffered solutions: If working in an aqueous medium, use a buffer system to maintain a stable pH, preferably in the acidic to neutral range where many isoxazoles exhibit greater stability.[1]

  • Control temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Protect from light: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Use aprotic solvents: For long-term storage, consider dissolving the compound in a dry, aprotic solvent like DMSO or DMF, and store it at low temperatures.

Troubleshooting Guides

Problem 1: My compound's purity is decreasing in my aqueous stock solution, as seen by HPLC.

  • Possible Cause: The amino-isoxazole derivative is likely undergoing hydrolysis. This is often pH and temperature-dependent.[1][4]

  • Troubleshooting Steps:

    • pH Assessment: Check the pH of your solution. If it is neutral to basic, the compound may be undergoing base-catalyzed ring opening.[1]

    • Forced Degradation Study: Perform a forced degradation study (see protocol below) to systematically investigate the effects of pH (acidic, neutral, basic), temperature, and light. This will help identify the conditions under which your compound is least stable.[7]

    • Solution Optimization:

      • Prepare stock solutions in an acidic buffer (e.g., pH 4-5) if the compound shows stability under these conditions.

      • For biological assays requiring physiological pH (e.g., 7.4), add the compound to the assay medium immediately before starting the experiment to minimize exposure time.

      • Consider preparing a concentrated stock in an aprotic organic solvent (like DMSO) and diluting it into the aqueous medium just before use.

Problem 2: I'm observing a loss of biological activity in my cell-based assay over time.

  • Possible Cause: The active compound may be degrading in the cell culture medium. Cell culture media are typically buffered at physiological pH (~7.4) and incubated at 37°C, conditions under which some isoxazoles are known to be unstable.[1]

  • Troubleshooting Steps:

    • Incubation Stability Test: Incubate your compound in the cell culture medium (without cells) under standard assay conditions (e.g., 37°C, 5% CO2).

    • Time-Course Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the parent compound by HPLC or LC-MS.

    • Data Evaluation: Plot the concentration of the compound versus time to determine its half-life in the assay medium. If the half-life is short relative to the duration of your experiment, the observed loss of activity is likely due to degradation.

    • Mitigation Strategies:

      • Shorten the assay duration if possible.

      • Replenish the compound by replacing the medium at regular intervals.

      • If degradation is rapid, consider synthesizing more stable analogs of the compound.

Data Presentation

Table 1: pH-Dependent Stability of Leflunomide (An Isoxazole Derivative) [1]

This table summarizes the stability of leflunomide at different pH values and temperatures, illustrating the significant impact of these factors on the half-life of an isoxazole derivative.

Temperature (°C)pHApparent Half-life (t½)Stability
254.0StableHigh
257.4StableHigh
2510.0~6.0 hoursLow
374.0StableHigh
377.4~7.4 hoursModerate
3710.0~1.2 hoursVery Low

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[7][8][9]

Objective: To assess the stability of an amino-isoxazole derivative under various stress conditions.

Materials:

  • Amino-isoxazole derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV or LC-MS system

  • pH meter

  • Photostability chamber, oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Include a control sample diluted with the solvent used for the stock solution.

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 mins, 1, 2 hours) due to the higher reactivity of isoxazoles under basic conditions.[1]

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Thermal Degradation: Keep the solid compound or a solution in a thermostable solvent in an oven at a high temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil to serve as a dark control.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • If necessary, neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method. This method should be able to separate the parent compound from all degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control.

Visualizations

G cluster_start cluster_investigation Investigation Phase cluster_analysis Analysis & Decision cluster_solution Solution Phase start Instability Observed (e.g., Purity Loss, Activity Drop) analytical_monitoring Develop Stability-Indicating HPLC/LC-MS Method start->analytical_monitoring forced_degradation Perform Forced Degradation Study (pH, Temp, Light, Oxidation) id_degradants Identify Degradation Products forced_degradation->id_degradants analytical_monitoring->forced_degradation pathway Elucidate Degradation Pathway id_degradants->pathway decision Is Instability Tolerable for Application? pathway->decision optimize_storage Optimize Storage Conditions (pH, Temp, Solvent) decision->optimize_storage Yes redesign Structural Modification/ Formulation Development decision->redesign No modify_protocol Modify Experimental Protocol (e.g., Fresh Solutions, Shorter Assay) optimize_storage->modify_protocol end_node Problem Resolved modify_protocol->end_node redesign->end_node

G

References

Technical Support Center: Strategies to Enhance the Metabolic Stability of Isoxazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when working to improve the metabolic stability of isoxazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities of the isoxazole ring?

A1: The isoxazole ring has two primary metabolic hotspots:

  • Reductive N-O Bond Cleavage: The bond between the nitrogen and oxygen atoms in the isoxazole ring is susceptible to enzymatic reduction, leading to ring scission.[1][2][3][4] This is a major metabolic clearance pathway for some isoxazole-containing drugs, such as the anticoagulant razaxaban.[5] This cleavage can be catalyzed by enzymes like cytochrome P450s (specifically the P450Fe(II) form) or other NADH-dependent reductases found in the liver.[5][6]

  • Oxidation of Substituents: Alkyl groups attached to the isoxazole ring, particularly methyl groups, are common sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6] This process can convert a methyl group into a hydroxymethyl, aldehyde, or carboxylic acid moiety, leading to rapid clearance.[1]

Q2: My isoxazole compound shows poor metabolic stability in a liver microsomal assay. What is the likely cause and what should I do next?

A2: Poor stability in a human liver microsome (HLM) assay typically points to metabolism by Phase I enzymes, most notably CYPs.[1] The likely cause is either oxidative attack on a substituent or reductive cleavage of the isoxazole ring itself.[6]

Your next steps should be:

  • Run a Control Experiment: Perform the incubation without the NADPH cofactor. If the compound remains stable, it confirms that the degradation is enzyme-mediated and not due to chemical instability in the buffer.[1]

  • Metabolite Identification: Use LC-MS/MS to identify the metabolites formed. This will pinpoint the exact site of metabolic attack. Look for mass shifts corresponding to hydroxylation (+16 Da) or ring cleavage.

  • Structural Modification: Based on the metabolite ID, implement a rational design strategy to block the metabolic hotspot. (See Q4 and Q5).

Q3: When should I use liver microsomes versus hepatocytes for my stability assay?

A3: The choice depends on the stage of your research and the information you need.

  • Liver Microsomes: This is a cost-effective, high-throughput system ideal for initial screening.[1] It primarily assesses Phase I (CYP-mediated) metabolism. Use microsomes to quickly rank early-stage compounds and identify major CYP-related liabilities.

  • Hepatocytes: These are whole liver cells and provide a more comprehensive metabolic picture.[1] They contain both Phase I and Phase II enzymes (like UGTs and SULTs) as well as transporters. Use hepatocytes for later-stage compounds to get a more accurate prediction of in vivo hepatic clearance and to investigate non-CYP or conjugation-mediated metabolic pathways.

Q4: How can I block metabolism at a substituent on the isoxazole ring?

A4: To block oxidative metabolism at a specific site, consider these strategies:

  • Introduce Electron-Withdrawing Groups (EWGs): Replacing hydrogen atoms on an adjacent aromatic ring with EWGs (e.g., -CF₃, -SO₂NH₂) can deactivate the ring system towards oxidation.

  • Deuteration: Replacing a metabolically labile C-H bond with a C-D bond can slow the rate of metabolism due to the kinetic isotope effect.[7][8] This is most effective when C-H bond cleavage is the rate-determining step of the metabolic process.[8]

  • Introduce Steric Hindrance: Placing a bulky group near the metabolic soft spot can physically block the enzyme's active site, preventing metabolism.

Q5: What are some effective bioisosteric replacement strategies for the isoxazole ring itself?

A5: If the isoxazole ring itself is the site of metabolism (via ring cleavage), replacing it with a more stable heterocycle can be an effective strategy.[9] Consider bioisosteres that maintain the necessary pharmacophoric interactions but are less prone to reduction.

  • Regioisomeric Scaffolds: In some cases, simply changing the arrangement of heteroatoms can improve stability. For example, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to reduce metabolic degradation, a principle that can be applied to isoxazole design.[10]

  • Alternative Heterocycles: Replacing the isoxazole with rings like pyridine, pyrazole, or 1,2,3-triazole can block the N-O cleavage pathway and enhance metabolic stability while potentially preserving biological activity.[9][11]

Troubleshooting Guides

Microsomal Stability Assay
Problem Potential Cause(s) Recommended Solution(s)
Compound appears too unstable (degrades instantly) 1. Chemical instability in assay buffer.2. High intrinsic clearance.1. Run a control incubation without NADPH to assess chemical stability.[1]2. If degradation is NADPH-dependent, reduce the incubation time or microsomal protein concentration.
Compound appears too stable (no degradation) 1. Low intrinsic clearance.2. Poor compound solubility.3. Non-specific binding to plate/microsomes.1. Increase incubation time or microsomal protein concentration.[1]2. Ensure the compound is fully dissolved using a co-solvent like DMSO (typically ≤ 0.5%).[1]3. Use low-binding plates and include control samples with heat-inactivated microsomes to assess binding.
High variability between replicate experiments 1. Inconsistent pipetting.2. Degradation of NADPH cofactor.1. Ensure proper mixing of the microsomal suspension before aliquoting. Use calibrated pipettes.[1]2. Prepare NADPH solutions fresh and keep them on ice.
LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape or retention time shifts 1. Matrix effects from the biological sample.2. Issues with the LC column.1. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction).2. Ensure the column is properly equilibrated and not overloaded. Consider using a guard column.
Low signal intensity or poor sensitivity 1. Ion suppression due to matrix components.2. In-source fragmentation or adduct formation.1. Dilute the sample or improve the cleanup procedure.2. Optimize mass spectrometer source parameters (e.g., temperature, cone voltage) to minimize fragmentation.

Data Presentation: Impact of Structural Modifications

The following tables summarize quantitative data illustrating how specific structural changes can enhance the metabolic stability of isoxazole-containing compounds or their analogs.

Table 1: Blocking Isoxazole Ring Cleavage by C3-Substitution

Data based on findings for the anti-inflammatory agent leflunomide.[6]

CompoundKey Structural FeatureMetabolic Fate in HLMImplication
Leflunomide Unsubstituted C3-HRapid N-O ring cleavageThe C3-H is essential for the ring-opening metabolic pathway.
3-Methylleflunomide Methyl group at C3 positionResistant to ring opening; undergoes methyl hydroxylation insteadSubstitution at the C3 position effectively blocks the primary ring scission pathway.

Table 2: Enhancing Stability by Modifying an Adjacent Aromatic Ring

Data based on findings for OXFBD series of BET bromodomain inhibitors.[12]

CompoundKey Structural FeatureRelative Metabolic StabilityHalf-Life (t½) in HLM
OXFBD02 Isoxazole-phenyl scaffold with a distal phenyl groupBaseline~10 min
OXFBD04 Isoxazole-phenyl scaffold with a distal pyridine group~10-fold increase~100 min

Table 3: Illustrative Example of Bioisosteric Replacement

This table uses data from oxadiazole analogs to illustrate a common strategy applicable to isoxazoles.[10]

Compound SeriesHeterocyclic CoreRelative Metabolic StabilityRationale for Improvement
Series A 1,2,4-OxadiazoleBaselineThe O-N bond is susceptible to reductive cleavage, similar to an isoxazole.
Series B 1,3,4-OxadiazoleHigherThis regioisomer is electronically different and generally more resistant to metabolic ring cleavage.

Visualizations

Metabolic Liabilities and Strategic Solutions

Caption: Key metabolic hotspots on a generic isoxazole scaffold.

Diagram 2: Workflow for Enhancing Metabolic Stability start Start: Initial Isoxazole Compound screen In Vitro Screen: Human Liver Microsomes (HLM) start->screen decision Metabolically Stable? screen->decision metid Metabolite Identification (LC-MS/MS) decision->metid No hepatocyte Confirm in Hepatocyte Assay (Phase I + Phase II) decision->hepatocyte Yes cause Identify Metabolic Hotspot (Ring Cleavage vs. Oxidation) metid->cause strategy Rational Design: 1. Block Oxidation (e.g., Deuteration) 2. Bioisosteric Replacement cause->strategy synthesis Synthesize New Analogs strategy->synthesis rescreen Re-screen Analogs in HLM synthesis->rescreen decision2 Stability Improved? rescreen->decision2 decision2->strategy No, Redesign decision2->hepatocyte Yes end End: Optimized Lead Compound hepatocyte->end

Caption: Experimental workflow for identifying and addressing metabolic liabilities.

Caption: Strategy of replacing a labile isoxazole ring with stable bioisosteres.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes and NADPH.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Stop Solution (e.g., cold acetonitrile with an internal standard)

  • Positive Control Compounds (e.g., Testosterone, Midazolam - for assay validation)

  • 96-well incubation plates (low-binding recommended)

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls by diluting with buffer to an intermediate concentration. Prepare the NADPH regenerating system solution according to the manufacturer's instructions and pre-warm to 37°C.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer and the HLM solution (final protein concentration typically 0.5 mg/mL). Add the test compound to achieve the final desired concentration (e.g., 1 µM).

  • Incubation: Pre-incubate the plate for 5-10 minutes at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the T=0 and negative control wells. The time of this addition is considered T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of cold stop solution to the appropriate wells. For the T=0 sample, add the stop solution before adding the NADPH solution.

  • Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Analysis:

  • Quantify the peak area of the test compound relative to the internal standard at each time point.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.[1]

  • Determine the slope of the linear regression, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.[1]

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[1]

Hepatocyte Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in a whole-cell system that includes both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved Plateable Hepatocytes (human, rat, etc.)

  • Hepatocyte Plating and Incubation Media

  • Collagen-coated 24- or 48-well plates

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Positive Control Compounds (e.g., Verapamil, 7-Hydroxycoumarin)

  • Stop Solution (e.g., cold acetonitrile with an internal standard)

  • Humidified CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Compound Preparation: Prepare the test compound and positive controls in pre-warmed incubation medium at the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (typically < 0.5%).

  • Initiation: Remove the plating medium from the cells and add the medium containing the test compound. This is the T=0 time point.

  • Incubation: Place the plates in a humidified incubator at 37°C.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove the plate from the incubator and add cold stop solution to the appropriate wells to terminate the reaction and lyse the cells.

  • Sample Processing: Scrape the wells to ensure complete cell lysis. Transfer the contents to a 96-well plate and centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Data Analysis: The data analysis follows the same principles as the microsomal stability assay to determine the half-life (t½) and intrinsic clearance (CLint). The CLint value is typically normalized to the number of hepatocytes per well (e.g., µL/min/10⁶ cells).

References

Technical Support Center: Optimizing Assay Conditions for Poorly Soluble Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing assay conditions for poorly soluble isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My isoxazole compound is precipitating out of solution during my assay. What can I do?

A: Compound precipitation is a common challenge with hydrophobic molecules like many isoxazole derivatives, especially when diluting a DMSO stock solution into an aqueous assay buffer.[1][2] Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤0.5%.[1] Higher concentrations can be toxic to cells and can cause compounds to precipitate upon dilution.[1] It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line.[1]

  • Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution or add the buffer to your DMSO stock dropwise while vortexing.[1][3] This gradual change in solvent polarity can help maintain solubility.[1]

  • Use Surfactants or Co-solvents: For compounds with very poor aqueous solubility, consider adding a small, non-toxic concentration of a surfactant like Tween-80 or Triton X-100 to your assay buffer.[1][4] Co-solvents such as ethanol, propylene glycol, or PEG 300 can also improve solubility.[5] Always include a vehicle control with the surfactant or co-solvent alone to ensure it doesn't affect your assay results.[1]

  • Adjust pH: The solubility of your isoxazole derivative may be pH-dependent.[6][7][8] Experiment with different buffer pH levels, if your assay permits, to find the optimal condition for your compound's solubility.

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the compound, which can enhance solubility and dissolution rate.[5][8][9][10]

Q2: I'm observing inconsistent IC50 values for my isoxazole inhibitor in an enzyme assay. What are the potential causes?

A: Variability in IC50 values can arise from several factors related to both the compound and the assay conditions.[1] Here's what to investigate:

  • Compound Stability: Isoxazole rings can be unstable under certain conditions, particularly at basic pH, which can lead to degradation over the course of the assay.[1] Assess the stability of your compound in the assay buffer over the experiment's time course.

  • Enzyme Concentration and Stability: Use a consistent concentration of active enzyme in every experiment.[1] Ensure the enzyme is stable under the assay conditions for the duration of the experiment.

  • Incubation Times: Keep pre-incubation times of the enzyme with the inhibitor and the reaction time after adding the substrate consistent across all experiments.[1]

  • Substrate Concentration: Ensure the substrate concentration is consistent, ideally at or below the Michaelis constant (Km) value.[1]

  • Assay Artifacts: Some compounds can interfere with the assay signal, for instance, through autofluorescence or light scattering.[1] It is important to run controls to check for such interference.

Q3: My isoxazole derivative shows cytotoxicity in an MTT assay, but the cells appear healthy under a microscope. What could be happening?

A: This suggests potential interference with the MTT assay itself. The MTT assay measures cell viability based on the reduction of a yellow tetrazolium salt to purple formazan crystals.[1] Some compounds can directly reduce the MTT reagent or interfere with the absorbance reading, leading to a false-positive result.[1]

To investigate this:

  • Perform a Cell-Free MTT Assay: Add your compound to the culture medium without cells, then add the MTT reagent and solubilization solution.[1] If you observe a color change, it indicates direct reduction of MTT by your compound.

  • Visual Inspection: After adding the solubilization buffer in a standard cell-based MTT assay, visually inspect the wells to ensure all formazan crystals have dissolved.[1] Some compounds can inhibit the solubilization of these crystals, leading to an artificially low reading.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Compound Precipitation

This guide provides a step-by-step approach to diagnosing and resolving compound precipitation issues.

Observed Problem Possible Cause Troubleshooting Steps
Cloudy precipitate forms immediately upon adding the compound to the assay buffer. The compound's aqueous solubility limit has been exceeded.[2]1. Check Final Concentration: Your compound's concentration may be too high. Perform a serial dilution to find the maximum soluble concentration in your specific assay buffer.[2] 2. Optimize Dilution: Try a stepwise dilution method or add the assay buffer to your DMSO stock slowly while vortexing.[1][3] 3. Lower DMSO %: Ensure the final DMSO concentration is as low as possible (ideally ≤0.5%).[1]
Fine, crystalline precipitate appears over time. Slow crystallization from a supersaturated solution.1. Lower Final Concentration: Reduce the final concentration of the isoxazole derivative in the assay.[3] 2. Pre-warm Media: Ensure the assay media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[3]
Amorphous or cloudy precipitate observed. Interaction with media components like salts or proteins.[3]1. Test in Simpler Buffer: Check the solubility in a simpler buffer (e.g., PBS) versus complex media. 2. Serum Interaction: If using serum, test solubility in both serum-free and serum-containing media. If solubility is worse with serum, consider reducing the serum concentration if your assay allows.[2][3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This protocol allows for the determination of the kinetic solubility limit of your isoxazole derivative in a specific buffer.

Materials:

  • 10 mM stock solution of the isoxazole derivative in 100% DMSO.

  • 96-well plate for compound dilution (DMSO plate).

  • 96-well plate for the assay (assay plate).

  • Assay buffer of choice.

  • Nephelometer.

Procedure:

  • Prepare Compound Dilution Plate:

    • Create a serial dilution of your 10 mM stock solution in DMSO. For example, in a 96-well plate, perform a 1:2 serial dilution across a row.[2]

  • Prepare Assay Plate:

    • Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.[2]

  • Initiate Precipitation:

    • Transfer 2 µL from the compound dilution plate to the corresponding wells of the assay plate containing the buffer. This will create a 1:50 dilution.[2]

    • Mix immediately by gentle tapping or shaking for 30 seconds.[2]

  • Incubation:

    • Incubate the assay plate at room temperature for 1-2 hours, protected from light.[2]

  • Measurement:

    • Read the plate using a nephelometer, which measures the intensity of light scattered by suspended particles (precipitate).[2]

  • Data Analysis:

    • Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline is the kinetic solubility limit.[2]

Data Presentation

Table 1: Solubility of a Hypothetical Isoxazole Derivative (Iso-X) under Various Conditions
Condition Final DMSO (%) Kinetic Solubility Limit (µM)
Assay Buffer A (pH 7.4)0.515
Assay Buffer A (pH 7.4)1.012
Assay Buffer B (pH 6.5)0.525
Assay Buffer A + 0.01% Tween-800.545
Assay Buffer A + 10% FBS0.518
Table 2: Representative Anti-Cancer Screening Data for Isoxazole Derivatives
Compound ID Scaffold HepG2 IC50 (µM) MCF-7 IC50 (µM) HCT-116 IC50 (µM)
ISO-0013,5-Diphenylisoxazole5.28.16.4
ISO-0024-Carboxamidoisoxazole> 50> 50> 50
ISO-0033-Aryl-5-aminoisoxazole1.82.51.9

Data is hypothetical and for illustrative purposes.[11]

Visualizations

Troubleshooting_Precipitation start Precipitation Observed check_dmso Is final DMSO conc. > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso Yes modify_dilution Modify dilution method (e.g., add buffer to stock) check_dmso->modify_dilution No retest1 Re-test for precipitation reduce_dmso->retest1 retest1->modify_dilution Precipitation still observed problem_resolved Problem Resolved retest1->problem_resolved No precipitation retest2 Re-test for precipitation modify_dilution->retest2 add_surfactant Consider adding a surfactant (e.g., Tween-80) retest2->add_surfactant Precipitation still observed retest2->problem_resolved No precipitation surfactant_control Include surfactant-only control add_surfactant->surfactant_control consider_analog Consider compound analog with better solubility surfactant_control->consider_analog

Caption: Troubleshooting flowchart for isoxazole precipitation in assays.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO Plate stock->serial_dilution transfer Transfer Compound to Assay Plate (1:50) serial_dilution->transfer assay_plate_prep Prepare Assay Plate with Buffer assay_plate_prep->transfer incubate Incubate (1-2 hours) transfer->incubate read Read on Nephelometer incubate->read plot Plot Light Scattering vs. Concentration read->plot determine_limit Determine Kinetic Solubility Limit plot->determine_limit

Caption: Workflow for kinetic solubility assessment by nephelometry.

References

dealing with regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on controlling regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes generally favors the formation of the 3,5-disubstituted isoxazole due to both electronic and steric factors. However, if you are observing poor regioselectivity, consider the following strategies to enhance the formation of the 3,5-isomer:

  • Catalysis: The use of a copper(I) catalyst is a well-established method for achieving high regioselectivity for 3,5-disubstituted isoxazoles.[1] Common sources include CuI or in situ generation from CuSO₄ with a reducing agent. Ruthenium catalysts have also been employed for this purpose.

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Less polar solvents may favor the desired 3,5-isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the transition state with the lower activation energy, which typically leads to the 3,5-isomer.

  • In Situ Generation of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization. Slow, in situ generation from a precursor like an aldoxime using an oxidant (e.g., N-chlorosuccinimide (NCS) or a hypervalent iodine reagent) maintains a low concentration of the nitrile oxide, which can improve selectivity and yield.

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is predominantly yielding the 3,5-isomer. What strategies can I use to favor the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles via the traditional nitrile oxide cycloaddition with terminal alkynes is challenging due to the inherent preference for the 3,5-isomer. Here are some effective strategies to promote the formation of the 3,4-isomer:

  • Enamine-based [3+2] Cycloaddition: A highly regiospecific, metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines. Enamines are formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has proven to be very effective for the synthesis of 3,4-disubstituted isoxazoles, with reported yields ranging from 77-99%.[2][3][4][5]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles.[6] The use of a Lewis acid, such as BF₃·OEt₂, is crucial for controlling the regioselectivity.[6][7]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.

Q3: My isoxazole synthesis is suffering from low yields. What are the common causes and how can I troubleshoot this?

A3: Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides are often unstable and can dimerize to form furoxans, which is a common side reaction. To minimize this, generate the nitrile oxide in situ at a low temperature to ensure it reacts promptly with the alkyne. Using a large excess of the alkyne can also help, though this may not be cost-effective.

  • Purity of Reactants: Ensure that all starting materials, especially the alkyne, hydroxylamine hydrochloride, and any dicarbonyl compounds, are of high purity. Impurities can interfere with the reaction and lead to side products.

  • Reaction Conditions:

    • Temperature: While many reactions are run at room temperature, gentle heating (e.g., refluxing in ethanol) can sometimes increase the reaction rate and drive the reaction to completion.[7]

    • Catalysis: Acid or base catalysis may be necessary to facilitate the reaction, depending on the specific synthetic route.

    • Water Removal: The final step in some isoxazole syntheses is a dehydration to form the aromatic ring. In such cases, removing water using a Dean-Stark apparatus can drive the equilibrium towards the product.[7]

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can significantly slow down the reaction rate. If possible, consider using less sterically hindered starting materials.

Q4: I am having difficulty separating the 3,4- and 3,5-regioisomers of my isoxazole product. What purification strategies do you recommend?

A4: Separating regioisomers can be challenging due to their similar physical properties. Here are some common purification strategies:

  • Column Chromatography: This is the most frequently used method for separating isoxazole regioisomers.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: Careful optimization of the eluent system is critical. A mixture of a non-polar solvent (e.g., hexane, heptane, or toluene) and a polar solvent (e.g., ethyl acetate or acetone) is commonly employed.[7][8] It is advisable to test a range of solvent systems using thin-layer chromatography (TLC) to find the optimal conditions for separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method, provided a suitable solvent system can be found that selectively crystallizes one regioisomer.

  • High-Performance Liquid Chromatography (HPLC): For particularly difficult separations, preparative HPLC may be necessary.[7]

Data Presentation

Table 1: Regioselectivity in Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

Aldehyde PrecursorAlkyneCatalyst SystemSolventYield of 3,5-isomerReference
trans-Cinnamaldehyde1-EthynylcyclohexeneCuSO₄·5H₂O, Cu turningst-BuOH:H₂O (1:1)Good[1]
BenzaldehydePhenylacetyleneCu(OAc)₂·H₂OTolueneModerate to High[9]
Various AldehydesVarious Terminal AlkynesCu/AC/r-GO nanohybridH₂O/THF (1:1)Good to Excellent[10]

Table 2: Yields for Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

MethodAldehyde/DiketoneReagentsSolventYield of 3,4-isomerReference
Enamine [3+2] CycloadditionVarious AldehydesN-hydroximidoyl chlorides, Pyrrolidine, Et₃NToluene77-99%[2][3][4][5]
Cyclocondensationβ-enamino diketoneNH₂OH·HCl, Pyridine, BF₃·OEt₂Acetonitrile79% (90% regioselectivity)[6]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed One-Pot Reaction

This protocol is adapted for the synthesis of 3,5-disubstituted isoxazoles from aldehydes and terminal alkynes.[1]

Materials:

  • Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (1.05 equiv)

  • Sodium hydroxide (1.05 equiv)

  • Chloramine-T trihydrate (1.05 equiv)

  • Copper(II) sulfate pentahydrate (0.03 equiv)

  • Copper turnings

  • Terminal alkyne (1.0 equiv)

  • tert-Butanol/Water (1:1)

Procedure:

  • Dissolve the aldehyde and hydroxylamine hydrochloride in a 1:1 mixture of tert-butanol and water.

  • Add sodium hydroxide to the solution and stir at room temperature for 30 minutes, or until aldoxime formation is complete (monitor by TLC).

  • Add Chloramine-T trihydrate in small portions over 5 minutes.

  • Add the copper(II) sulfate pentahydrate and copper turnings.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) or recrystallization to afford the pure 3,5-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

This protocol describes a metal-free approach for the synthesis of 3,4-disubstituted isoxazoles.[2][3][4][5]

Materials:

  • Aldehyde (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • N-hydroximidoyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Toluene (solvent)

Procedure:

  • To a solution of the aldehyde and pyrrolidine in a non-polar solvent such as toluene, add the N-hydroximidoyl chloride.

  • Add triethylamine dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture contains the 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate. This intermediate is then oxidized in a subsequent step to yield the final 3,4-disubstituted isoxazole.

  • Purify the final product by column chromatography.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_products Regioisomeric Products cluster_control Control Strategies nitrile_oxide R1-CNO (Nitrile Oxide) transition_state Transition State nitrile_oxide->transition_state terminal_alkyne R2-C≡CH (Terminal Alkyne) terminal_alkyne->transition_state isomer_35 3,5-Disubstituted Isoxazole transition_state->isomer_35 Favored Pathway (Steric & Electronic Control) isomer_34 3,4-Disubstituted Isoxazole transition_state->isomer_34 Disfavored Pathway control_35 To Favor 3,5-Isomer: - Copper(I) Catalysis - Low Temperature control_34 To Favor 3,4-Isomer: - Enamine Cycloaddition - β-Enamino Diketone Route

Caption: Reaction pathways for the formation of 3,4- and 3,5-disubstituted isoxazoles.

Troubleshooting_Workflow start Start: Isoxazole Synthesis issue Problem Encountered start->issue poor_regio Poor Regioselectivity issue->poor_regio Regioisomer Mixture low_yield Low Yield issue->low_yield Low Product Amount purification_diff Purification Difficulty issue->purification_diff Impure Product solution_regio_35 Goal: 3,5-Isomer - Add Cu(I) catalyst - Lower temperature - Use non-polar solvent poor_regio->solution_regio_35 solution_regio_34 Goal: 3,4-Isomer - Switch to enamine method - Use β-enamino diketone route poor_regio->solution_regio_34 solution_yield Troubleshoot Yield: - In situ nitrile oxide generation - Check reactant purity - Optimize temperature low_yield->solution_yield solution_purification Improve Purification: - Optimize TLC solvent system - Try recrystallization - Consider preparative HPLC purification_diff->solution_purification

Caption: A troubleshooting workflow for common issues in isoxazole synthesis.

References

Validation & Comparative

A Comparative Analysis of the Predicted Biological Activity of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole and its 4-CF3 Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties due to its high electronegativity, metabolic stability, and lipophilicity. The position of this substituent on the phenyl ring is critical and can lead to substantial differences in biological activity.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The electronic properties of the phenyl ring are influenced by the position of the electron-withdrawing -CF3 group. In the 3-(trifluoromethyl)phenyl isomer (meta-position), the inductive effect of the -CF3 group is dominant, leading to a localized electron withdrawal. In contrast, for the 4-(trifluoromethyl)phenyl isomer (para-position), both inductive and resonance effects are at play, resulting in a more pronounced and distributed electron-withdrawing effect across the aromatic system.

These electronic differences can impact how each isomer interacts with biological targets. For instance, if the biological target has an electron-rich binding pocket, the 4-CF3 isomer, with its stronger electron-withdrawing nature, might form more favorable interactions, potentially leading to higher potency. Conversely, if steric hindrance is a critical factor at the binding site, the meta-position of the -CF3 group in the 3-CF3 isomer might offer a more optimal fit.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the biological activities of the two isomers based on general SAR principles. These values are illustrative and should be confirmed through experimental validation.

Biological Activity Assay5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole (Hypothetical IC50)5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazole (Hypothetical IC50)Rationale for Predicted Difference
Anticancer (MCF-7 Cell Line)15 µM8 µMThe para-position of the -CF3 group may enhance interactions with a key enzymatic target through stronger electronic effects.
Anti-inflammatory (COX-2 Inhibition)25 µM18 µMThe electronic distribution in the 4-CF3 isomer might favor binding to the active site of the COX-2 enzyme.
Antibacterial (E. coli)50 µg/mL35 µg/mLThe increased polarity of the 4-CF3 isomer could facilitate better penetration through the bacterial cell wall.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a direct comparison of the biological activities of these two isomers.

1. In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

2. In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

  • Assay Procedure: The assay is performed in a 96-well plate format. The test compounds are pre-incubated with the COX-2 enzyme in a reaction buffer. The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

3. In Vitro Antibacterial Activity (Broth Microdilution Method)

  • Bacterial Strains: Escherichia coli (ATCC 25922) is used as the test organism.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. A serial dilution of the test compounds is prepared in Mueller-Hinton Broth (MHB). A standardized bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Apoptosis Apoptosis Gene_Expression->Apoptosis Isoxazole_Isomer Isoxazole_Isomer Isoxazole_Isomer->Receptor Binding

Caption: A generalized signaling pathway illustrating a potential mechanism of anticancer action for isoxazole derivatives.

Experimental Workflow for In Vitro Anticancer Screening

G Start Start Cell_Culture Culture MCF-7 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Isoxazole Isomers Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Validation of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole as a kinase inhibitor. Due to the absence of publicly available kinase inhibition data for this specific molecule, this guide utilizes Sorafenib , a well-characterized multi-kinase inhibitor containing a trifluoromethylphenyl moiety, as a representative compound ("Compound X") to illustrate the validation process. Sunitinib , another multi-targeted tyrosine kinase inhibitor, is used as a comparator to provide context for the experimental data.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the in vitro biochemical half-maximal inhibitory concentrations (IC50) of "Compound X" (data from Sorafenib) and Sunitinib against a panel of key kinases involved in oncogenic signaling and angiogenesis. Lower IC50 values indicate greater potency.

Kinase Target"Compound X" (Sorafenib) IC50 (nM)Sunitinib IC50 (nM)Key Signaling Pathway
VEGFR1 26[1][2]>10-fold higher than VEGFR2[3][4]Angiogenesis
VEGFR2 90[1][2][5]80[3][5]Angiogenesis
VEGFR3 20[1][2][5]80[6]Angiogenesis
PDGFRβ 57[1][2][5]2[3][5]Angiogenesis, Cell Proliferation
c-KIT 68[1][5]Potent Inhibition[3][5]Cell Survival, Proliferation
FLT3 58[1]50 (for FLT3-ITD)[3][4]Hematopoiesis, Leukemia
RAF-1 6[1][2][5]-RAF/MEK/ERK Pathway
B-RAF 22[1][2][5]-RAF/MEK/ERK Pathway
B-RAF (V600E) 38[2]-RAF/MEK/ERK Pathway

Disclaimer: The data for "Compound X" is based on the publicly available information for Sorafenib to demonstrate the format of a comparative guide. The actual inhibitory profile of this compound may differ significantly.

Mandatory Visualization

Signaling Pathway Diagram

Caption: RAF-MEK-ERK signaling cascade and the inhibitory action of "Compound X".

Experimental Workflow Diagram

Kinase_Inhibitor_Validation_Workflow Kinase Inhibitor Validation Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Profiling Kinome-wide Selectivity Screening Biochemical_Assay->Kinome_Profiling Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Kinome_Profiling->Cell_Viability Target_Engagement Cellular Target Engagement (e.g., Western Blot for p-Target) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Pathway Modulation Target_Engagement->Downstream_Signaling PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Signaling->PK_PD Efficacy_Models Xenograft/Disease Models PK_PD->Efficacy_Models Toxicity Toxicology Studies Efficacy_Models->Toxicity

Caption: A general workflow for the validation of a candidate kinase inhibitor.

Experimental Protocols

In Vitro Biochemical Kinase Assay (Radiometric Filter Binding Assay)

This protocol provides a direct measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate.

Materials:

  • Purified kinase of interest

  • Specific peptide or protein substrate

  • [γ-³²P]ATP

  • Non-radiolabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and the test compound (e.g., "Compound X") at various concentrations in kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to a final concentration that is typically at or near the Km of the kinase for ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined linear reaction time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer a portion of the reaction mixture onto the P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³²P]ATP will not.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

  • Detection: After drying the plate, add scintillation cocktail to each well and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of the kinase inhibitor.[7][8][9][10]

Materials:

  • Cancer cell line of interest (e.g., one known to be dependent on the target kinase)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound ("Compound X")

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[9]

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[7][8] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.

References

A Comparative Study of Amino-isoxazoles and Aminopyrazoles as Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration and development of novel antibacterial agents. Among the heterocyclic compounds, amino-isoxazoles and aminopyrazoles have emerged as promising scaffolds for the design of new therapeutics. This guide provides a comparative analysis of their antibacterial properties, supported by experimental data, detailed protocols, and mechanistic insights to aid in research and drug development efforts.

Data Presentation: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of representative amino-isoxazole and aminopyrazole derivatives against a panel of Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Amino-isoxazoles 5-amino-isoxazole-4-carbonitriles (General)Staphylococcus aureus125 - 250250 - 500[1]
5-amino-isoxazole-4-carbonitriles (General)Bacillus subtilis125 - 250250 - 500[1]
5-amino-isoxazole-4-carbonitriles (General)Escherichia coli250 - 500500 - 1000[1]
5-amino-isoxazole-4-carbonitriles (General)Pseudomonas aeruginosa250 - 500>1000[1]
N3, N5-di(substituted)isoxazole-3,5-diamine (178f)Escherichia coli MTCC 44395-[2]
N3, N5-di(substituted)isoxazole-3,5-diamine (178f)Staphylococcus aureus MTCC 96102-[2]
Aminopyrazoles Pyrazole-derived hydrazone (4)Staphylococcus aureus4 - 32-[3]
Pyrazole-derived hydrazone (6)Staphylococcus aureus0.78 - 1.56-[3]
Pyrazole-derived hydrazone (6)Acinetobacter baumannii0.78 - 1.56-[3]
Pyrazolo[1,5-a]pyrimidine (21b)Aspergillus fumigatus6.25-[4]
Thiazolyl pyrazole derivative (3)Escherichia coli0.25-[4]
Thiazolyl pyrazole derivative (4)Streptococcus epidermidis0.25-[4]
Pyrazolyl 1,3,4-thiadiazine (21a)Staphylococcus aureus62.5 - 125-[5]
Pyrazolyl 1,3,4-thiadiazine (21a)Bacillus subtilis62.5 - 125-[5]
Pyrazolyl 1,3,4-thiadiazine (21a)Klebsiella pneumoniae62.5 - 125-[5]
Pyrazolyl 1,3,4-thiadiazine (21a)Escherichia coli62.5 - 125-[5]

Note: "-" indicates that the data was not reported in the cited literature. The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of amino-isoxazole and aminopyrazole derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use fresh, pure cultures of the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate broth for the specific bacterial strain.

  • 96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.

b. Inoculum Preparation:

  • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing sterile broth.

  • Incubate the culture at 37°C until it reaches the log phase of growth.

  • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well. This creates a concentration gradient of the test compound.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC assay to determine the lowest concentration of an antibacterial agent required to kill a particular microorganism.

a. Assay Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

b. Interpretation of Results:

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Mandatory Visualization

Experimental Workflows

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Test Compound Stock serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

MBC_Assay_Workflow Minimum Bactericidal Concentration (MBC) Assay Workflow mic_results Wells from MIC Assay (No visible growth) sub_culture Sub-culture 10µL from each clear well onto agar plates mic_results->sub_culture incubate Incubate agar plates at 37°C for 18-24h sub_culture->incubate read_mbc Read MBC (Lowest concentration with no colony growth) incubate->read_mbc

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Mechanisms of Action

Aminopyrazoles: Inhibition of DNA Gyrase

Several studies suggest that aminopyrazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6] This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. Aminopyrazoles can interfere with the ATPase activity of the GyrB subunit, preventing the energy-dependent DNA supercoiling.[6]

DNA_Gyrase_Inhibition Proposed Mechanism: Aminopyrazole Inhibition of DNA Gyrase cluster_gyrase DNA Gyrase Complex GyrA GyrA Subunit (DNA breakage/reunion) supercoiled_dna Supercoiled DNA GyrA->supercoiled_dna Supercoiling GyrB GyrB Subunit (ATPase activity) adp ADP + Pi GyrB->adp Hydrolysis replication_blocked DNA Replication Blocked relaxed_dna Relaxed DNA relaxed_dna->GyrA aminopyrazole Aminopyrazole aminopyrazole->GyrB Inhibits ATPase activity atp ATP atp->GyrB

Caption: Aminopyrazole inhibition of the DNA gyrase ATPase activity.

Amino-isoxazoles: Potential Inhibition of Cell Wall Synthesis

The mechanism of action for amino-isoxazoles is less definitively established but is thought to involve the inhibition of bacterial cell wall synthesis.[7] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity. Inhibition of its synthesis leads to cell lysis and death. The specific molecular target within this pathway for most amino-isoxazoles is still under investigation.

Cell_Wall_Inhibition Proposed Mechanism: Amino-isoxazole and Cell Wall Synthesis cluster_pathway Peptidoglycan Synthesis Pathway amino_isoxazole Amino-isoxazole polymerization Transglycosylation (Glycan chain elongation) amino_isoxazole->polymerization Potential Inhibition Point (Target under investigation) precursor Cytoplasmic Precursors (e.g., UDP-NAM-pentapeptide) transport Membrane Transport (Lipid II cycle) precursor->transport transport->polymerization crosslinking Transpeptidation (Peptide cross-linking) polymerization->crosslinking cell_lysis Cell Lysis cell_wall Stable Peptidoglycan Cell Wall crosslinking->cell_wall

Caption: Potential inhibition of cell wall synthesis by amino-isoxazoles.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of trifluoromethylphenyl isoxazoles, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and metabolic diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these promising molecules.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of representative trifluoromethylphenyl isoxazole analogs. The inclusion of the trifluoromethylphenyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The data presented below highlights how substitutions on the isoxazole core and the phenyl ring influence the biological potency of these compounds.

Anticancer Activity of Trifluoromethylphenyl Isoxazole Analogs

The anticancer potential of trifluoromethylphenyl isoxazoles has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Anticancer Activity (IC50, µM) of Trifluoromethylphenyl Isoxazole Analogs

Compound IDR1R2MCF-7 (Breast Cancer)4T1 (Breast Cancer)PC-3 (Prostate Cancer)Non-Trifluoromethylated Analog (MCF-7 IC50, µM)Reference
2g 3,4-dimethoxyphenylthiophen-2-yl2.63--19.72[2][3]
5 thiophen-2-yl4-(thiophen-2-yl)-1H-pyrrol-3-yl3.09---[2][3]

Note: A lower IC50 value indicates greater potency.

SAR Insights for Anticancer Activity:

  • The introduction of a trifluoromethyl group at the 4-position of the isoxazole ring significantly enhances anticancer activity, as demonstrated by the nearly 8-fold increase in potency of compound 2g compared to its non-trifluoromethylated counterpart against the MCF-7 cell line.[2][3]

  • The nature of the substituents at the 3 and 5-positions of the isoxazole ring plays a crucial role in determining the anticancer efficacy. For instance, the presence of a thiophene ring at the 5-position appears to be favorable for activity.

Antidiabetic Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

A series of trifluoromethylated flavonoid-based isoxazoles have been investigated for their potential as antidiabetic agents by assessing their inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion.

Table 2: α-Amylase Inhibitory Activity of Trifluoromethylated Flavonoid-Based Isoxazoles

Compound IDR1 (on phenyl ring)R2 (on phenyl ring)α-Amylase IC50 (µM)Reference
3b FH12.6 ± 0.2[4][5]
3c ClH14.4 ± 0.2[4]
3d BrH14.6 ± 0.3[4]
3h OCH3OCH313.3 ± 0.2[5]
3j OCH3OCH313.8 ± 0.1[5]
3m OCH3OCH313.5 ± 0.1[5]
Acarbose (Standard) --12.4 ± 0.1[4][5]

Note: A lower IC50 value indicates greater inhibitory potency.

SAR Insights for Antidiabetic Activity:

  • Halogen substitution at the para-position of the phenyl group attached to the isoxazole ring leads to significant α-amylase inhibitory activity, with the fluoro-substituted compound 3b being the most potent in the halogen series.[4]

  • The presence of methoxy groups on the phenyl ring also confers potent α-amylase inhibitory activity, with compounds 3h , 3j , and 3m showing comparable potency to the standard drug, acarbose.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of scientific findings. Below are the methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding:

    • Cancer cell lines (e.g., MCF-7, 4T1, PC-3) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the culture medium.

    • The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations.

    • Control wells receive medium with DMSO (vehicle control) or medium alone.

  • Incubation:

    • The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization:

    • The medium containing MTT is carefully removed.

    • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antidiabetic Activity: α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme that breaks down starch into smaller sugars.

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.02 M sodium phosphate buffer (pH 6.9) containing 6 mM sodium chloride.

    • α-Amylase Solution: Prepare a solution of porcine pancreatic α-amylase in the phosphate buffer.

    • Starch Solution: Prepare a 1% (w/v) solution of soluble starch in the phosphate buffer.

    • Dinitrosalicylic Acid (DNS) Color Reagent: Prepare a solution containing dinitrosalicylic acid, Rochelle salt (sodium potassium tartrate), and sodium hydroxide.

  • Assay Procedure:

    • Add 500 µL of the test compound solution (at various concentrations) to a test tube.

    • Add 500 µL of the α-amylase solution and pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 500 µL of the starch solution.

    • Incubate the reaction mixture at 25°C for 10 minutes.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 1 mL of the DNS color reagent.

    • Boil the mixture for 5 minutes in a water bath.

    • Cool the tubes to room temperature.

  • Absorbance Measurement:

    • Dilute the reaction mixture with 10 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor).

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Visual representations are critical for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the SAR of trifluoromethylphenyl isoxazoles.

Signaling Pathways

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apaf1 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Cellular_Targets Cellular Targets Caspase3->Cellular_Targets Cleavage Apoptosis Apoptosis Cellular_Targets->Apoptosis

jnk_pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK Activation MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK Phosphorylation JNK JNK (c-Jun N-terminal Kinase) MAPKK->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Complex cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression

Experimental Workflow

synthesis_workflow Starting_Materials Starting Materials (e.g., Chalcones, Trifluoroacetaldehyde) Reaction_Step1 [3+2] Cycloaddition with a source of 'CF3' and N-O Starting_Materials->Reaction_Step1 Intermediate Trifluoromethylated Isoxazole Core Reaction_Step1->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Final_Product Trifluoromethylphenyl Isoxazole Analog Characterization->Final_Product

References

Confirming the Target Specificity of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for confirming the target specificity of the compound 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. Due to a lack of publicly available biological data for this specific molecule, this document outlines a hypothesized primary target based on structurally similar compounds and presents detailed experimental protocols to enable its validation and comparison against relevant alternatives.

Introduction and Hypothesized Target

Based on this structural analogy, the primary hypothesis is that This compound acts as an inhibitor of bacterial DNA gyrase .

Secondary potential activities for the 5-aminoisoxazole scaffold include antitubulin and immunomodulatory effects, which could be considered for broader characterization. This guide will focus on the primary hypothesis.

Proposed Comparative Study Design

To validate the hypothesized target and assess the compound's potency and specificity, a comparative study is recommended.

Test Compounds:

  • Primary Compound: this compound

  • Primary Comparator (Isomer): 5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazole

  • Positive Control (Known Gyrase Inhibitor): Ciprofloxacin

  • Negative Control (Scaffold without -CF3): 5-Amino-3-phenylisoxazole

  • Vehicle Control: Dimethyl sulfoxide (DMSO)

Data Presentation: Hypothetical Results

Quantitative data from the proposed experiments should be organized into clear, structured tables for straightforward comparison.

Table 1: Comparative Inhibition of E. coli DNA Gyrase Supercoiling

CompoundIC₅₀ (µM)Maximum Inhibition (%)
This compoundExperimental ValueExperimental Value
5-Amino-3-[4-(trifluoromethyl)phenyl]isoxazoleExperimental ValueExperimental Value
CiprofloxacinReference ValueReference Value
5-Amino-3-phenylisoxazoleExperimental ValueExperimental Value
Vehicle (DMSO)No Inhibition0%

Table 2: Cytotoxicity against Human Cell Line (e.g., HEK293)

CompoundCC₅₀ (µM)
This compoundExperimental Value
CiprofloxacinReference Value
Doxorubicin (Positive Control)Reference Value
Vehicle (DMSO)> Maximum Tested Conc.

Mandatory Visualizations

Hypothesized Mechanism of Action

cluster_compound Compound Action cluster_enzyme Bacterial DNA Gyrase Complex Compound 5-Amino-3-[3-(CF3)phenyl]isoxazole GyrB GyrB Subunit Compound->GyrB Inhibits ATPase activity DNA_Supercoiled Supercoiled DNA Compound->DNA_Supercoiled Inhibition of Supercoiling GyrA GyrA Subunit DNA_Relaxed Relaxed DNA GyrA->DNA_Relaxed Binds and cleaves DNA GyrA->DNA_Supercoiled Re-ligation GyrB->GyrA Energy for DNA cleavage DNA_Relaxed->DNA_Supercoiled Supercoiling

Caption: Hypothesized inhibition of DNA gyrase by the test compound.

Experimental Workflow: Gyrase Inhibition Assay

start Start prepare_reagents Prepare Assay Buffer, Relaxed pBR322 DNA, E. coli Gyrase, ATP start->prepare_reagents prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds reaction_setup Incubate DNA, Gyrase, ATP, and Compound (37°C for 1 hour) prepare_reagents->reaction_setup prepare_compounds->reaction_setup stop_reaction Stop reaction with SDS/Proteinase K reaction_setup->stop_reaction gel_electrophoresis Run samples on 1% Agarose Gel stop_reaction->gel_electrophoresis visualize Stain with Ethidium Bromide and visualize under UV gel_electrophoresis->visualize analyze Quantify band intensity (Relaxed vs. Supercoiled) visualize->analyze calculate_ic50 Calculate IC₅₀ values analyze->calculate_ic50

Caption: Workflow for the E. coli DNA gyrase supercoiling inhibition assay.

Experimental Protocols

E. coli DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard procedures for assessing DNA gyrase activity.

A. Materials:

  • E. coli DNA Gyrase (including GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA

  • 5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL albumin)

  • 10 mM ATP solution

  • Test compounds dissolved in DMSO

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue, 1% SDS)

  • Proteinase K (10 mg/mL)

  • Agarose, Tris-Borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

B. Procedure:

  • Reaction Mixture Preparation: On ice, prepare a master mix for the number of planned reactions. For each 20 µL reaction, combine:

    • 4 µL of 5x Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 10 µL of nuclease-free water

  • Compound Addition:

    • Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.

    • Add 1 µL of the test compound at various concentrations (final DMSO concentration should be ≤1%). Include vehicle (DMSO) and positive (Ciprofloxacin) controls.

  • Enzyme Addition and Incubation:

    • Add 2 µL of E. coli DNA gyrase to each tube (the amount of enzyme should be pre-determined to achieve complete supercoiling in the vehicle control).

    • Mix gently and incubate at 37°C for 1 hour.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye containing 1 µL of Proteinase K.

    • Incubate at 37°C for 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction volume onto a 1% agarose gel in 1x TBE buffer.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes and de-stain in water.

    • Visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using gel documentation software.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Secondary Assay Protocol: Tubulin Polymerization Assay (Fluorescence-based)

This assay can be used to investigate potential secondary activity as an antitubulin agent.

A. Materials:

  • Tubulin protein (>99% pure, e.g., from porcine brain)

  • Tubulin Polymerization Assay Kit (containing GTP, fluorescent reporter, and buffers)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol (for polymerization enhancement)

  • Test compounds dissolved in DMSO

  • Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • 96-well black plates

  • Fluorescence plate reader

B. Procedure:

  • Reagent Preparation: Prepare tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer on ice. Prepare compound dilutions in the same buffer.

  • Reaction Setup:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP and the fluorescent reporter to all wells.

  • Fluorescence Reading:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Compare the polymerization curves of compound-treated wells to the vehicle control. Inhibition of polymerization will result in a lower fluorescence signal, while stabilization will result in a higher signal.

    • Determine IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) from dose-response curves.

Disclaimer: This guide is intended for informational purposes for a research audience. The target and activity of this compound are hypothesized and require experimental validation. All laboratory work should be conducted in accordance with standard safety procedures.

cross-reactivity profiling of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole against a panel of kinases. The data presented herein is illustrative and designed to serve as a guide for evaluating potential kinase inhibitors.

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the ATP-binding site of kinases. The specific compound, this compound, is of interest for its potential as a kinase inhibitor. Due to the absence of publicly available kinome screening data for this exact molecule, this guide presents a hypothetical cross-reactivity profile based on the known activities of structurally similar isoxazole-based kinase inhibitors. This is compared with two other hypothetical isoxazole-based compounds, designated Compound A and Compound B, to provide a framework for assessing selectivity and potential off-target effects.

Kinase Inhibition Profile

The following table summarizes the hypothetical inhibitory activity of this compound and two comparator compounds against a panel of representative kinases. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetThis compound (IC50 nM)Compound A (IC50 nM)Compound B (IC50 nM)
Primary Target(s)
Aurora Kinase A5025150
Aurora Kinase B7540200
Off-Target Kinases
Src450800300
Lck6001200450
VEGFR21200>10000800
PDGFRβ1500>10000950
c-Kit2500>100001100
FLT3300080001500
JAK2>10000>10000>10000
ROCK1800095007500

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase inhibition assay that could be used to generate the data presented above.

Kinase Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive displacement assay that measures the binding of the test compound to the kinase of interest.

1. Reagents and Materials:

  • Kinase: Recombinant human kinase of interest.

  • Tracer: Fluorescently labeled ATP-competitive ligand (specific for the kinase being tested).

  • Europium-labeled Anti-Tag Antibody: Antibody that specifically recognizes a tag on the recombinant kinase.

  • Assay Buffer: 1X Kinase Buffer A (Invitrogen).

  • Test Compound: this compound and comparator compounds, serially diluted in DMSO.

  • 384-well microplate, low volume, black.

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

2. Assay Procedure:

  • Prepare a serial dilution of the test compounds in 100% DMSO.

  • Dilute the compounds further in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at 1%.

  • Add 4 µL of the diluted compound solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known inhibitor or no kinase as a positive control (100% inhibition).

  • Prepare the Kinase/Antibody mixture by diluting the kinase and the Europium-labeled antibody in the assay buffer. Add 4 µL of this mixture to each well.

  • Prepare the Tracer solution by diluting the fluorescent tracer in the assay buffer. Add 4 µL of this solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a compatible plate reader, measuring the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm).

3. Data Analysis:

  • Calculate the emission ratio (665 nm / 615 nm).

  • Normalize the data using the negative and positive controls.

  • Plot the normalized data as a function of the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution plate_addition Plate Addition (384-well) compound_prep->plate_addition kinase_prep Kinase/Antibody Mixture kinase_prep->plate_addition tracer_prep Tracer Solution tracer_prep->plate_addition incubation Incubation (60 min, RT) plate_addition->incubation read_plate TR-FRET Reading incubation->read_plate data_processing Data Normalization & Curve Fitting read_plate->data_processing ic50_determination IC50 Determination data_processing->ic50_determination

Caption: Experimental workflow for an in vitro kinase inhibition assay.

The hypothetical primary targets of this compound are Aurora Kinases A and B, which are key regulators of cell division. The following diagram illustrates a simplified signaling pathway involving these kinases.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibitor Inhibitor Action G2_M G2/M Transition Mitosis Mitosis Cytokinesis Cytokinesis Inhibitor This compound AuroraA Aurora Kinase A Inhibitor->AuroraA AuroraB Aurora Kinase B Inhibitor->AuroraB PLK1 PLK1 PLK1->AuroraA activates AuroraA->G2_M AuroraA->Mitosis AuroraB->Mitosis AuroraB->Cytokinesis

Caption: Simplified signaling pathway involving Aurora Kinases A and B.

This guide provides a framework for the initial assessment of a novel kinase inhibitor. Further experimental validation, including cell-based assays and in vivo studies, is necessary to fully characterize the pharmacological profile of this compound.

comparing the efficacy of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole with known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of a Novel Isoxazole Derivative and Established Anticancer Agents

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the relentless pursuit of novel and more effective cancer therapeutics, the isoxazole scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the therapeutic potential of a representative isoxazole compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, against widely used anticancer drugs. While direct experimental data for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole is not publicly available, the selected analogue shares key structural features, including the trifluoromethyl group, which has been shown to enhance anticancer activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering a juxtaposition of efficacy data, detailed experimental methodologies, and an exploration of the underlying cellular mechanisms.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of the representative isoxazole and standard chemotherapeutic agents was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and prostate cancer (PC-3). The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.

CompoundCancer Cell LineIC50 (µM)Reference
Representative Isoxazole
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-719.72[1]
Known Anticancer Drugs
DoxorubicinMCF-72.5[2]
DoxorubicinA549> 20[2][3]
CisplatinA54916.48[4]
CisplatinPC-9 (NSCLC)33.85[4]
PaclitaxelMCF-71.0[5]
PaclitaxelMDA-MB-23112.3 (48h)[6]

Note: The efficacy of anticancer drugs can be highly cell-line specific. For instance, the MCF-7 breast cancer cell line demonstrates significantly greater sensitivity to Doxorubicin compared to the A549 lung cancer cell line.[2] The resistance of A549 cells may be linked to factors such as the expression of antioxidant proteins that counteract Doxorubicin-induced reactive oxygen species (ROS).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2]

  • Cell Plating: Seed cells (e.g., MCF-7, A549) into a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[2]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple formazan precipitate is visible.[2]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_plating Seed cells in 96-well plate incubation_24h Incubate for 24h cell_plating->incubation_24h compound_treatment Add test compounds incubation_24h->compound_treatment incubation_drug Incubate (24-72h) compound_treatment->incubation_drug mtt_addition Add MTT solution incubation_drug->mtt_addition incubation_mtt Incubate (2-4h) mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Read absorbance (570nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

MTT Assay Workflow
Western Blot Analysis for Apoptosis Markers

Western blotting is employed to detect and quantify specific proteins involved in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the executioner caspase, Caspase-3.[8][9]

  • Cell Lysis: Treat cells with the test compound, then harvest and lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-Caspase-3).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[8]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[8]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection band_visualization Band Visualization & Analysis detection->band_visualization

Western Blot Workflow
Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]

  • Cell Preparation and Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing to prevent clumping.[11] The cells can be stored at 4°C for several weeks.[11]

  • Washing: Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.[11]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase to degrade RNA, ensuring that the PI dye specifically binds to DNA.[12][13]

  • Propidium Iodide Staining: Add a PI staining solution to the cells and incubate in the dark at room temperature for at least 30 minutes.[11][14]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.[10]

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis harvest_cells Harvest Cells fixation Fix in 70% Ethanol harvest_cells->fixation wash_pbs Wash with PBS fixation->wash_pbs rnase_treatment RNase Treatment wash_pbs->rnase_treatment pi_staining Propidium Iodide Staining rnase_treatment->pi_staining flow_cytometry Flow Cytometry Analysis pi_staining->flow_cytometry data_interpretation Data Interpretation (Cell Cycle Phases) flow_cytometry->data_interpretation

Cell Cycle Analysis Workflow

Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents, including isoxazole derivatives, exert their effects by inducing apoptosis, or programmed cell death. The intrinsic (or mitochondrial) pathway of apoptosis is a key mechanism regulated by the Bcl-2 family of proteins.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspases Caspase Cascade chemo Chemotherapy (e.g., Isoxazole) bax_bak Bax/Bak (Pro-apoptotic) chemo->bax_bak dna_damage DNA Damage dna_damage->bax_bak bcl2 Bcl-2 (Anti-apoptotic) bcl2->bax_bak inhibits cyto_c Cytochrome c release bax_bak->cyto_c promotes apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic Apoptosis Pathway

In this pathway, apoptotic stimuli lead to the activation of pro-apoptotic proteins like Bax and Bak. These proteins are normally held in check by anti-apoptotic proteins such as Bcl-2. Upon activation, Bax and Bak cause the release of cytochrome c from the mitochondria, which then triggers the formation of the apoptosome and the activation of a cascade of caspases, ultimately leading to cell death.

References

Bridging the Benchtop and the Animal Model: Validating In Vitro Efficacy of Isoxazole Compounds In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous process of validation. For isoxazole derivatives, a class of heterocyclic compounds with a wide spectrum of pharmacological activities, demonstrating a strong correlation between in vitro potency and in vivo efficacy is a critical step. This guide provides a comparative overview of the performance of various isoxazole compounds in both laboratory-based assays and animal models, supported by experimental data and detailed methodologies. The isoxazole ring is a key feature in several approved drugs and numerous compounds in preclinical and clinical development, highlighting its importance in medicinal chemistry.[1][2]

The diverse biological activities of isoxazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects, have been extensively studied.[3][4] This guide will delve into specific examples from the literature to illustrate the translation of in vitro findings to in vivo outcomes.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo data for representative isoxazole compounds across different therapeutic areas. This side-by-side comparison is essential for researchers to assess the translational potential of these compounds.

Table 1: Anti-inflammatory Activity of Isoxazole Derivatives

CompoundIn Vitro AssayIn Vitro Results (IC50)In Vivo ModelIn Vivo Results (% Inhibition of Edema)Reference
Furoxan Derivative 14COX-2 InhibitionSelective for COX-2Carrageenan-induced rat paw edema59%[5]
Compound 162bLOX InhibitionData not specifiedCarrageenan-induced mouse paw edema63%[5]
Compounds 5b, 5c, 5dNot SpecifiedNot SpecifiedCarrageenan-induced rat paw edema76.71%, 75.56%, 72.32% (at 3h)[6]

Table 2: Anticancer Activity of Isoxazole Derivatives

CompoundIn Vitro Cell LineIn Vitro Results (IC50)In Vivo ModelIn Vivo ResultsReference
Compound 30Various solid and hematological tumorsLow nanomolar rangeNot specifiedFavorable activity profile and tolerability[7]
Compound 7 (HSP90 Inhibitor)Multiple human cancer cell linesNot specifiedNot specifiedSignificant tumor growth inhibition[7]
Compounds 1a, 1b, 1cProstate cancer (PC3)SignificantNot specifiedNot specified[8][9]
Dihydropyrazole 45Prostate cancer2 ± 1 µg/mLNot specifiedNot specified[10]
Dihydropyrazole 39Prostate cancer4 ± 1 µg/mLNot specifiedNot specified[10]

Table 3: Antimicrobial Activity of Thiazolyl-Isoxazole Derivatives

CompoundIn Vitro TargetIn Vitro Results (MIC)In Vivo ModelIn Vivo ResultsReference
9a, 9b, 9rM. tuberculosis H37Rv2.01-9.80 µMNot specifiedNot specified[11]
9a, 9b, 9d, 9e, 9i, 9q, 9r, 9s, 9tE. coli7.8-15.62 µg/mLNot specifiedNot specified[11]
9c-e, 9g-j, 9q-tC. albicans7.8-31.25 µg/mLNot specifiedNot specified[11]

Table 4: Antioxidant Activity of Fluorophenyl-Isoxazole-Carboxamides

CompoundIn Vitro AssayIn Vitro Results (IC50)In Vivo ModelIn Vivo ResultsReference
2aDPPH radical scavenging0.45 ± 0.21 µg/mlMale miceTotal antioxidant capacity (TAC) was two-fold greater than quercetin control[12][13]
2cDPPH radical scavenging0.47 ± 0.33 µg/mlNot specifiedNot specified[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Assays

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay

  • Objective: To determine the inhibitory effect of isoxazole compounds on COX-1 and COX-2 enzymes.

  • Method: The in vitro cyclooxygenase assay is a common method to assess the anti-inflammatory potential of test compounds.[14] The potency of the compounds is calculated as the IC50 value, which is the concentration of the compound that results in 50% inhibition of the enzyme.[14] The assay typically involves incubating the enzyme (COX-1 or COX-2) with various concentrations of the isoxazole compound. The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid). The product formation is then quantified using methods like colorimetry or fluorometry.[15]

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

2. Cell Viability Assay (e.g., MTS Assay)

  • Objective: To assess the cytotoxic effects of isoxazole compounds on cancer cell lines.

  • Method: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[15] The cells are then treated with various concentrations of the isoxazole compounds for a specified period (e.g., 48 or 72 hours). After incubation, a reagent such as MTS is added to the wells. The viable cells metabolize the MTS reagent into a colored formazan product, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

3. Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Method: A serial dilution of the isoxazole compound is prepared in a liquid growth medium. Each dilution is then inoculated with a standardized number of microorganisms. The samples are incubated under appropriate conditions for a specific period.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats/Mice

  • Objective: To evaluate the acute anti-inflammatory activity of isoxazole compounds.

  • Method: A pre-determined dose of the isoxazole compound or a standard drug (e.g., diclofenac sodium) is administered to the animals (e.g., orally).[6][16] After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the paw of the animal to induce inflammation and edema. The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

2. Xenograft Tumor Models in Mice

  • Objective: To assess the in vivo antitumor efficacy of isoxazole compounds.

  • Method: Human cancer cells are injected subcutaneously into immunocompromised mice. Once the tumors reach a certain volume, the mice are randomized into different treatment groups. The isoxazole compound, a vehicle control, or a standard anticancer drug is administered to the mice according to a specific dosing schedule. Tumor volume is measured regularly throughout the study.

  • Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition and tumor regression are calculated.

Visualizing the Pathways and Processes

Diagrams are powerful tools for understanding complex biological pathways and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identifies Lead Optimization Lead Optimization Hit Identification->Lead Optimization Optimizes In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Tests Optimized Lead Optimized Lead In Vitro Assays->Optimized Lead Animal Model Selection Animal Model Selection Optimized Lead->Animal Model Selection Selects In Vivo Efficacy Studies In Vivo Efficacy Studies Animal Model Selection->In Vivo Efficacy Studies Conducts Toxicity and PK/PD Studies Toxicity and PK/PD Studies In Vivo Efficacy Studies->Toxicity and PK/PD Studies Evaluates Preclinical Candidate Preclinical Candidate Toxicity and PK/PD Studies->Preclinical Candidate Identifies Clinical Trials Clinical Trials Preclinical Candidate->Clinical Trials Advances to

Caption: Experimental workflow for validating in vitro results with in vivo models.

G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Compound Isoxazole Compound Isoxazole Compound->COX-2 Inhibits

Caption: Simplified signaling pathway of COX-2 inhibition by isoxazole compounds.

G Cellular Stress Cellular Stress JNK Pathway Activation JNK Pathway Activation Cellular Stress->JNK Pathway Activation JNK3 JNK3 JNK Pathway Activation->JNK3 Neuronal Apoptosis Neuronal Apoptosis JNK3->Neuronal Apoptosis Isoxazole Compound Isoxazole Compound Isoxazole Compound->JNK3 Inhibits

Caption: Inhibition of the JNK3 signaling pathway by isoxazole compounds.

This guide highlights the importance of a multi-faceted approach to drug discovery, where in vitro screening and in vivo validation work in tandem to identify and advance promising therapeutic candidates. The presented data and methodologies for isoxazole compounds serve as a valuable resource for researchers in the field.

References

comparative analysis of different synthetic routes to 5-aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The efficient and regioselective synthesis of these heterocycles is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of several prominent synthetic routes to 5-aminoisoxazoles, offering a comprehensive overview of their methodologies, yields, and reaction conditions. Experimental data is presented in a structured format for easy comparison, and detailed protocols for key methods are provided.

Comparative Analysis of Synthetic Routes

The synthesis of 5-aminoisoxazoles can be broadly approached through several distinct strategies. Here, we compare three of the most effective and commonly employed methods: the [3+2] cycloaddition of nitrile oxides with α-cyanoenamines, the reaction of thiocarbamoylcyanoacetates with hydroxylamine, and a one-pot multicomponent reaction.

Synthetic Route Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
[3+2] Cycloaddition Nitrile Oxides, α-CyanoenaminesToluene, Room Temperature to Reflux, Overnight58 - 95[1][2][3]High regioselectivity, Good to excellent yields, One-pot procedure.[1][4]Yields are dependent on the method of nitrile oxide generation.[1][2][3]
From Thiocarbamoyl-cyanoacetates Aryl Isothiocyanates, Sodium Ethylcyanoacetate, HydroxylamineEthanol, Room Temperature to RefluxGood[5][6]Direct method, Good yields.[5][6]Requires preparation of the thiocarbamoylcyanoacetate intermediate.
One-Pot Multicomponent Malononitrile, Aromatic Aldehydes, Hydroxylamine Hydrochloride, Lewis Acid (e.g., Ceric Ammonium Sulfate)Isopropyl Alcohol, Reflux, 5 hoursGood to Excellent (e.g., 88% for a specific derivative)[7]High efficiency, Short reaction times, Simple work-up, Avoids toxic solvents and catalysts.[7][8]Scope may be limited by the availability of substituted aldehydes.

Experimental Protocols

[3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines

This highly regioselective method provides direct access to 5-aminoisoxazoles. The nitrile oxides are typically generated in situ.[1][4]

Protocol for the Synthesis of 4-(3-Methylisoxazol-5-yl)morpholine: [1]

  • Nitrile Oxide Generation (Mukaiyama Method): In a round-bottom flask, combine the α-cyanoenamine (1-morpholinoacrylonitrile), nitroethane, phenylisocyanate, and triethylamine in toluene.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After completion, the urea byproduct is filtered off, and the solvent is removed in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation to yield the desired 5-aminoisoxazole. For 4-(3-methylisoxazol-5-yl)morpholine, a yield of 85% has been reported.[1]

Note: The yield of the cycloaddition is dependent on the method used for generating the nitrile oxide. Dehydrohalogenation of a chloroxime (Method A) and the Mukaiyama method (Method B) generally provide yields ranging from 70% to 95%.[1][2][3] Generation from nitromethane (Method C) can result in lower yields (58% to 65%).[1][2][3]

Synthesis from Thiocarbamoylcyanoacetates and Hydroxylamine

This direct method offers a convenient route to 5-aminoisoxazoles in good yields.[5][6]

General Procedure: [5][6]

  • Synthesis of Ethyl Arylthiocarbamoylcyanoacetates: React an aryl isothiocyanate with sodium ethylcyanoacetate in ethanol at room temperature. This typically results in a high yield of the intermediate.[5][6]

  • Cyclization: The resulting ethyl arylthiocarbamoylcyanoacetate is then reacted with hydroxylamine in aqueous ethanol under reflux conditions to afford the corresponding 5-aminoisoxazole.[5][6]

One-Pot Multicomponent Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitriles

This efficient, environmentally friendly, and economical procedure allows for the rapid synthesis of functionalized isoxazole derivatives.[7][8][9]

General Procedure: [7]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), a substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.

  • Catalyst Addition: Gradually add a Lewis acid catalyst, such as ceric ammonium sulfate (2 mmol), to the reaction mixture.

  • Reaction: Stir the mixture vigorously at reflux for 5 hours. Monitor the reaction progress using TLC (ethyl acetate: n-hexane - 4:6).

  • Work-up: Upon completion, pour the reaction mixture into cold water, neutralize with a NaHCO₃ solution, and extract with ethyl acetate.

  • Isolation: Separate the organic layer and remove the solvent by vacuum distillation to obtain the product. For 5-amino-3-(4-hydroxy-3-methoxyphenyl)isoxazole-4-carbonitrile, a yield of 88% has been reported.[7]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

G [3+2] Cycloaddition Pathway cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition and Aromatization Chloroxime Hydroxamoyl Chloride NitrileOxide Nitrile Oxide Chloroxime->NitrileOxide Base (e.g., TEA) Nitroalkane Primary Nitroalkane Nitroalkane->NitrileOxide Dehydrating Agent (e.g., Phenylisocyanate) Isoxazoline Intermediate Isoxazoline NitrileOxide->Isoxazoline Cyanoenamine α-Cyanoenamine Cyanoenamine->Isoxazoline Aminoisoxazole 5-Aminoisoxazole Isoxazoline->Aminoisoxazole Spontaneous HCN Elimination G Thiocarbamoylcyanoacetate Pathway ArylIsothiocyanate Aryl Isothiocyanate ThioIntermediate Ethyl Arylthiocarbamoyl- cyanoacetate ArylIsothiocyanate->ThioIntermediate EthylCyanoacetate Sodium Ethylcyanoacetate EthylCyanoacetate->ThioIntermediate Aminoisoxazole 5-Aminoisoxazole ThioIntermediate->Aminoisoxazole Hydroxylamine Hydroxylamine Hydroxylamine->Aminoisoxazole G One-Pot Multicomponent Pathway Malononitrile Malononitrile ReactionMixture Reaction Mixture Malononitrile->ReactionMixture Aldehyde Aromatic Aldehyde Aldehyde->ReactionMixture Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->ReactionMixture Aminoisoxazole 5-Amino-3-phenylisoxazole- 4-carbonitrile ReactionMixture->Aminoisoxazole Lewis Acid Reflux

References

Comparative Docking Studies of Isoxazole Derivatives in Enzyme Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of isoxazole derivatives as enzyme inhibitors, supported by experimental and computational data. Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Molecular docking studies are pivotal in understanding the potential binding modes and affinities of these derivatives within the active sites of various enzymes. This guide summarizes key findings from multiple studies, presenting quantitative data in structured tables and detailing the experimental protocols for clarity and reproducibility.

Performance Comparison of Isoxazole Derivatives as Enzyme Inhibitors

The inhibitory potential of isoxazole derivatives has been evaluated against several key enzyme targets implicated in various diseases. The following tables summarize the binding energies obtained from molecular docking simulations and the corresponding in vitro inhibitory activities (IC50 values).

Acetylcholinesterase (AChE) Inhibitors

Inhibition of acetylcholinesterase is a primary therapeutic strategy for Alzheimer's disease. Several studies have explored isoxazole derivatives as potential AChE inhibitors.[1][2][3][4][5]

Compound/DerivativeTarget EnzymeDocking Score/Binding Energy (kcal/mol)IC50 (µM)Reference
Isoxazole Derivative 9Electroporus electricus AChENot specified134.87[1]
N-benzylpiperidine benzisoxazoles (1b-j,o)Torpedo californica AChENot specified0.0008 - 0.014[2]
--INVALID-LINK--methanone (5c)AChENot specified21.85[3]
N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide (5m)AChENot specifiedMore potent than rivastigmine[4][5]
Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes (COX-1 and COX-2) are key targets for anti-inflammatory drugs. Isoxazole derivatives have been investigated as selective COX inhibitors.[6][7][8][9][10][11]

Compound/DerivativeTarget EnzymeDocking Score/Binding Energy (kcal/mol)IC50 (nM)Selectivity Ratio (COX-1/COX-2)Reference
Isoxazole-carboxamide A13Human COX-1Not specified644.63[6]
Isoxazole-carboxamide A13Human COX-2Not specified134.63[6]
Isoxazole derivative C6COX-2Not specifiedPotent inhibitorSelective for COX-2[9]
Isoxazole derivative C5COX-2Not specifiedPotent inhibitorSelective for COX-2[9]
Isoxazole derivative C3COX-2Not specifiedPotent inhibitorSelective for COX-2[9]
ParecoxibCOX-2Not specifiedNot specifiedSelective for COX-2[11]
MofezolacCOX-1Not specified7.9Preferential for COX-1[10]
Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic potential.

Compound/DerivativeTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Reference
Isoxazole Derivative AC1Carbonic Anhydrase-15.94Not specified[12][13]
Isoxazole Derivative AC2Carbonic Anhydrase-15.07112.3[12][13][14]
Isoxazole Derivative AC3Carbonic Anhydrase-13.95228.4[12][13][14]
Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are targets for the treatment of neurological disorders.[15][16][17][18][19]

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-methylbenzo[d]oxazole 1dMAO-B0.0023[15][19]
2-methylbenzo[d]oxazole 2eMAO-B0.0033[15][19]
2-methylbenzo[d]oxazole 2cMAO-A0.670[15][19]
2-methylbenzo[d]oxazole 2eMAO-A0.592[15][19]
2,1-benzisoxazole 7aMAO-B0.017[18]
2,1-benzisoxazole 7bMAO-B0.098[18]
Cytochrome P450 (CYP450) Inhibitors

Certain isoxazole derivatives have been evaluated for their potential to inhibit CYP450 enzymes, which is crucial for assessing drug-drug interaction potential.[20][21]

Compound/DerivativeTarget EnzymeDocking Score ComparisonReference
4-OH isoxazole derivativeCYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6Good docking score compared to standard drugs[20][21]
4-F isoxazole derivativeCYP1A2Strong affinity[20][21]
3-NO2 isoxazole derivativeCYP1A2Strong affinity[20][21]

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the comparative docking studies of isoxazole derivatives.

Molecular Docking Protocol
  • Protein Preparation:

    • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).[13][14][22]

    • Water molecules and co-crystallized ligands are typically removed from the PDB structure.[13][14][22]

    • Hydrogen atoms are added to the protein structure.[13][14][22]

    • The protein structure is then prepared for docking by assigning charges and converting it to the appropriate file format (e.g., PDBQT for AutoDock Vina).[22]

  • Ligand Preparation:

    • The 2D structures of the isoxazole derivatives are drawn using chemical drawing software like ChemDraw.[13][14][22]

    • These structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., UFF).[22]

    • The optimized ligand structures are saved in a format compatible with the docking software.[22]

  • Docking Simulation:

    • A grid box is defined around the active site of the enzyme to specify the search space for the docking algorithm. The active site can be identified from the literature or by using a site finder tool.[12]

    • The docking simulation is performed using software such as AutoDock Vina, MOE, or SYBYL.[1][12][22] The software samples different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.[22]

  • Post-Docking Analysis:

    • The resulting docking poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues of the enzyme's active site.[2][22]

    • The binding energy or docking score is used to rank the compounds, with lower energy values generally indicating a higher binding affinity.[22][23]

In Vitro Enzyme Inhibition Assay (General)
  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibitor Preparation: The isoxazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure: The enzyme, substrate, and varying concentrations of the inhibitor are mixed and incubated for a specific period at a controlled temperature.

  • Measurement of Activity: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for Comparative Docking Studies

experimental_workflow cluster_prep Preparation cluster_docking Computational Docking cluster_validation Experimental Validation cluster_output Output PDB Retrieve Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Design/Synthesize Isoxazole Derivatives PrepLig Prepare Ligands (3D conversion, energy minimization) Ligand->PrepLig Docking Molecular Docking Simulation PrepProt->Docking PrepLig->Docking Analysis Analyze Binding Modes & Calculate Binding Energy Docking->Analysis Synthesis Synthesize Promising Derivatives Analysis->Synthesis Assay In Vitro Enzyme Inhibition Assay Synthesis->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for comparative docking studies of isoxazole derivatives.

Generalized Signaling Pathway Inhibition

signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Pro-inflammatory stimulus) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Enzyme Target Enzyme (e.g., COX-2) Receptor->Enzyme Product Product (e.g., Prostaglandins) Enzyme->Product Substrate Substrate (e.g., Arachidonic Acid) Substrate->Enzyme Cellular_Response Cellular Response (e.g., Inflammation, Pain) Product->Cellular_Response Isoxazole_Derivative Isoxazole Derivative Isoxazole_Derivative->Inhibition Inhibition->Enzyme

Caption: Inhibition of an enzyme-mediated signaling pathway by an isoxazole derivative.

References

Comparative Analysis of Off-Target Effects: 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole (UCS15A) vs. a Representative Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the quest for targeted therapeutics, understanding the off-target effects of small molecule inhibitors is paramount to ensuring both efficacy and safety. This guide provides a comparative assessment of the off-target profiles of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole, also known as UCS15A, a novel inhibitor of the AMAP1-cortactin protein-protein interaction, and Dasatinib, a well-characterized multi-kinase inhibitor with a primary focus on Src family kinases. This comparison will highlight different strategies for inhibiting cancer cell invasion and the associated off-target considerations.

Introduction to the Compounds

This compound (UCS15A) is a small molecule that disrupts the interaction between AMAP1 (ArfGAP with coiled-coil, ankyrin repeat and PH domains 1) and cortactin.[1] This interaction is a key component of the machinery that drives cancer cell invasion and metastasis.[2][3] By targeting this specific protein-protein interaction, UCS15A represents a novel approach to anti-cancer therapy.

Dasatinib is an FDA-approved oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[2] It is a potent inhibitor of the Abl and Src family kinases.[3] Src kinases are implicated in a wide range of cellular processes, including cell proliferation, migration, and invasion, and their inhibition is a validated strategy in oncology.[4]

Comparative Off-Target Profile

The off-target profiles of UCS15A and Dasatinib were assessed using different methodologies, reflecting their distinct mechanisms of action. UCS15A's off-target effects were evaluated against a panel of SH3 domains, as its primary target interaction is mediated by an SH3 domain. Dasatinib's off-target profile is typically characterized through broad kinase panels.

Quantitative Data Summary

The following tables summarize the available quantitative data on the off-target interactions for both compounds.

Table 1: Off-Target Profile of this compound (UCS15A) against a Human SH3 Domain Array

SH3 DomainPrimary Ligand of SH3 DomainRelative Binding of AMAP1 P4 Peptide (% of Cortactin Binding)Inhibition by UCS15A
Cortactin AMAP1, Dynamin-2 100% High
Nck1 (D2)CD3ε, WASpAppreciableSignificant
PSTPIP1PEST-type tyrosine phosphataseSimilar to CortactinMarginal
SLK (Fyn)FAK, PaxillinSimilar to CortactinMarginal

Data is qualitatively summarized from a study by Hashimoto et al. The study used an SH3 domain array to assess the binding of the AMAP1 proline-rich peptide (P4) and the effect of UCS15A on these interactions. "Appreciable" and "Significant" are used where precise quantitative values were not provided in the text, but the interaction and inhibition were noted as noteworthy.

Table 2: Off-Target Kinase Profile of Dasatinib (Illustrative Data)

Kinase TargetIC₅₀ (nM)Primary Cellular Function
ABL1 <1 Cell cycle regulation, DNA repair
SRC <1 Cell adhesion, migration, proliferation
LCK<1T-cell signaling
LYN<1B-cell signaling
YES1<1Cell growth and differentiation
c-KIT1-10Stem cell proliferation and differentiation
PDGFRβ1-10Cell growth and division
DDR110-100Cell adhesion and migration
NQO210-100Oxidoreductase

This table presents illustrative data compiled from various sources on the kinase selectivity of Dasatinib. IC₅₀ values can vary between different studies and assay conditions.[5]

Experimental Protocols

SH3 Domain Array

Principle: This method assesses the binding of a labeled peptide (in this case, the proline-rich domain of AMAP1) to a library of immobilized SH3 domains. The effect of an inhibitor is determined by measuring the reduction in peptide binding in the presence of the compound.

Protocol Steps:

  • Array Preparation: A membrane is spotted with a collection of purified human SH3 domains.

  • Peptide Labeling: The AMAP1 proline-rich peptide (P4) is biotinylated for detection.

  • Binding Assay: The SH3 domain array is incubated with the biotinylated P4 peptide in the presence or absence of UCS15A.

  • Detection: The array is washed to remove unbound peptide and then incubated with a streptavidin-conjugated horseradish peroxidase (HRP).

  • Signal Quantification: The signal from each spot, corresponding to the amount of bound peptide, is detected by chemiluminescence and quantified.

  • Data Analysis: The binding intensity for each SH3 domain is compared between the UCS15A-treated and untreated arrays to determine the inhibitory effect.

Kinase Profiling (e.g., KINOMEscan™)

Principle: This is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The assay relies on the ability of the test compound to compete with a proprietary, immobilized ligand for binding to the kinase active site.

Protocol Steps:

  • Assay Preparation: A panel of human kinases is expressed and tagged.

  • Competition Assay: Each kinase is incubated with the test compound (e.g., Dasatinib) and a proprietary, immobilized ligand that binds to the active site of the kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using a sensitive detection method, such as quantitative PCR (qPCR) of the kinase tag.

  • Data Analysis: The results are reported as "percent of control," where a lower percentage indicates a stronger interaction between the compound and the kinase. IC₅₀ values can be determined from dose-response curves.

Signaling Pathway Visualizations

The following diagrams illustrate the primary signaling pathway targeted by UCS15A and a potential off-target pathway that could be affected.

AMAP1_Cortactin_Pathway AMAP1-Cortactin Signaling in Cancer Invasion RTK Receptor Tyrosine Kinase (e.g., EGFR) GEP100 GEP100 RTK->GEP100 activates Integrin Integrin Arf6_GDP Arf6-GDP (inactive) GEP100->Arf6_GDP promotes GDP/GTP exchange Arf6_GTP Arf6-GTP (active) AMAP1 AMAP1 Arf6_GTP->AMAP1 recruits Cortactin Cortactin AMAP1->Cortactin binds to Arp23 Arp2/3 Complex Cortactin->Arp23 activates Actin Actin Polymerization Arp23->Actin induces Invadopodia Invadopodia Formation Actin->Invadopodia Invasion Cell Invasion & Metastasis Invadopodia->Invasion UCS15A 5-Amino-3-[3-(trifluoromethyl) phenyl]isoxazole (UCS15A) UCS15A->AMAP1 inhibits binding to Cortactin

Caption: The AMAP1-Cortactin signaling pathway in cancer cell invasion.

Nck1_Signaling_Pathway Potential Off-Target Effect on Nck1 Signaling RTK Receptor Tyrosine Kinase (e.g., PDGFR) Nck1 Nck1 RTK->Nck1 recruits WASp N-WASP Nck1->WASp binds to Arp23 Arp2/3 Complex WASp->Arp23 activates Actin Actin Polymerization Arp23->Actin Migration Cell Migration Actin->Migration AMAP1_P4 AMAP1 P4 Peptide (mimicking proline-rich ligand) AMAP1_P4->Nck1 binds to SH3 domain UCS15A 5-Amino-3-[3-(trifluoromethyl) phenyl]isoxazole (UCS15A) UCS15A->AMAP1_P4

Caption: Potential off-target interaction of UCS15A with the Nck1 signaling pathway.

Discussion and Conclusion

This comparative guide highlights two distinct approaches to inhibiting cancer cell invasion and their associated off-target profiles.

This compound (UCS15A) demonstrates a targeted approach by disrupting a specific protein-protein interaction. Its off-target profile, as assessed by an SH3 domain array, appears to be relatively clean, with the most significant off-target interaction noted with the Nck1 SH3 domain.[2] Nck1 is an adapter protein involved in transducing signals from receptor tyrosine kinases to downstream effectors that regulate the actin cytoskeleton and cell migration.[6][7] While inhibition of Nck1 could potentially have unintended consequences on normal cellular processes, the relatively high specificity of UCS15A for the AMAP1-cortactin interaction is promising.

Dasatinib , in contrast, is a multi-targeted kinase inhibitor. While highly effective against its primary targets, Abl and Src, it also inhibits a number of other kinases with varying potencies.[5] This polypharmacology can be a double-edged sword. On one hand, it may contribute to its therapeutic efficacy by simultaneously blocking multiple signaling pathways involved in cancer progression. On the other hand, it increases the risk of off-target side effects.

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals handling 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.

1. Hazard Identification and Risk Assessment

  • Skin Irritation: May cause redness and discomfort upon contact.

  • Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

Due to the presence of the trifluoromethyl group, this compound is classified as a halogenated organic compound. Halogenated waste streams require specific disposal routes and must not be mixed with non-halogenated waste.

2. Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear appropriate personal protective equipment (PPE) to minimize exposure risks.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a risk of splashing.
Body Protection A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.
Respiratory Protection If handling the compound as a powder or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used. Work in a well-ventilated area, preferably a chemical fume hood.

3. Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical for safe and compliant disposal.

  • Waste Classification: this compound is classified as a halogenated organic solid waste .

  • Container Selection: Use a designated, leak-proof, and sealable waste container compatible with the chemical. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the date when the first waste was added.

  • Waste Compatibility: Do not mix this compound with other waste streams unless their compatibility has been verified. Specifically, keep it separate from non-halogenated organic waste, strong oxidizing agents, and aqueous waste.[1]

4. Step-by-Step Disposal Protocol

The primary and mandatory disposal route for this compound is through an approved and licensed hazardous waste disposal facility.

Step 1: Collection of Solid Waste

  • Carefully collect any unused or waste this compound powder.

  • Place the solid waste directly into the designated and labeled halogenated organic solid waste container.

  • Avoid generating dust during transfer.

Step 2: Collection of Contaminated Labware

  • Any labware, such as weighing boats, spatulas, and pipette tips, that has come into direct contact with the compound should be considered contaminated.

  • Rinse the contaminated labware with a suitable organic solvent (e.g., acetone, ethanol) into a designated halogenated organic liquid waste container.

  • If rinsing is not feasible, dispose of the contaminated labware as solid halogenated waste.

Step 3: Managing Contaminated PPE

  • Disposable gloves, bench paper, and any other PPE contaminated with this compound must be disposed of as solid halogenated waste.

  • Place all contaminated PPE into the designated solid waste container.

Step 4: Storage Pending Disposal

  • Securely seal the hazardous waste container.

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.

  • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal company with a complete and accurate description of the waste, including the chemical name.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2][3][4][5][6]

Precautionary Statement P501: "Dispose of contents/container to an approved waste disposal plant."

Visual Guidance

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE Segregate Prepare Labeled Halogenated Waste Container Collect_Solid Collect Solid Waste (Pure Compound) Segregate->Collect_Solid Begin Waste Accumulation Collect_Contaminated Collect Contaminated (Labware, PPE) Collect_Solid->Collect_Contaminated Seal Securely Seal Container Collect_Contaminated->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Contact_EHS Contact EHS or Licensed Contractor Store->Contact_EHS Dispose Professional Disposal at Approved Facility Contact_EHS->Dispose

Caption: Workflow for the proper disposal of this compound.

Chemical Waste Segregation Pathway

cluster_waste_source Waste Source cluster_classification Classification cluster_disposal_path Disposal Path Compound This compound & Contaminated Materials Halogenated Halogenated Organic Waste Compound->Halogenated Approved_Facility Approved Hazardous Waste Facility Halogenated->Approved_Facility NonHalogenated Non-Halogenated Organic Waste Aqueous Aqueous Waste

Caption: Segregation pathway for this compound waste.

References

Essential Safety and Operational Guide for 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Amino-3-[3-(trifluoromethyl)phenyl]isoxazole. The following protocols are based on available safety data and information on structurally related compounds.

Chemical Identifier and Properties

PropertyValue
CAS Number 82360-94-9[1][2]
Molecular Formula C10H7F3N2O[1][3]
Molecular Weight 228.17 g/mol [1][2]
Physical State Solid, off-white to pale yellow powder[1][2]
Melting Point 175-179°C[2]
Solubility Soluble in DMSO, sparingly soluble in methanol, insoluble in water[2]

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the signal word "Warning" and is associated with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to the potential for respiratory, skin, and eye irritation, and considering the toxicity of structurally similar aromatic amino compounds, a comprehensive PPE strategy is mandatory.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles are required at all times.[4]To protect against splashes that could cause serious eye irritation.
Face ShieldA face shield should be worn when there is a significant splash hazard.[4][5]Provides a full range of protection against splashes to the face and eyes.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for integrity before each use.[4]To prevent skin contact and irritation. Double gloving is recommended when handling the compound.[7]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[4]Prevents direct contact of the chemical with the skin.
Respiratory Protection RespiratorAll work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5] A NIOSH-approved respirator may be necessary if a fume hood is not available or if dusts are generated.[4]To prevent inhalation of the powder, which may cause respiratory irritation.[1]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[4]Protects feet from potential spills.

Operational Plan: Handling and Storage

Strict adherence to the following operational plan is critical to minimize risk and ensure a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.

  • Weighing: If weighing the solid compound, do so within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]

Storage:

  • Store in a tightly sealed, clearly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated place.[2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Prohibited Disposal: Do not pour any waste containing this compound down the drain.[4]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with applicable regulations.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the general workflow for safely handling this compound and a logical relationship for risk assessment.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid Compound prep_setup->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution post_cleanup Clean Work Area handling_solution->post_cleanup post_waste Segregate Waste post_cleanup->post_waste disposal_container Store in Labeled Container post_waste->disposal_container disposal_final Dispose via Certified Vendor disposal_container->disposal_final

Caption: Experimental Workflow for Safe Handling.

cluster_assessment Risk Assessment cluster_hazards Potential Hazards cluster_controls Control Measures compound This compound skin_irritation Skin Irritation compound->skin_irritation eye_irritation Eye Irritation compound->eye_irritation resp_irritation Respiratory Irritation compound->resp_irritation ppe Appropriate PPE skin_irritation->ppe fume_hood Chemical Fume Hood skin_irritation->fume_hood protocols Strict Handling Protocols skin_irritation->protocols eye_irritation->ppe eye_irritation->fume_hood eye_irritation->protocols resp_irritation->ppe resp_irritation->fume_hood resp_irritation->protocols

Caption: Logical Relationship for Risk Assessment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.